3-Methylhex-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylhex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSIWWJPQHFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methylhex-2-enoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-methylhex-2-enoic acid, a branched-chain unsaturated fatty acid notable for its contribution to human axillary odor. This document covers the historical context of its discovery, detailed experimental protocols for its chemical synthesis, and a summary of its known biological functions and metabolic pathways. Particular emphasis is placed on providing structured quantitative data and visual representations of key processes to facilitate understanding and further research in the fields of biochemistry, microbiology, and sensory science.
Introduction
This compound, predominantly the (E)-isomer, is a C7 short-chain fatty acid that has garnered scientific interest primarily due to its distinct and potent odor.[1][2] First isolated from human sweat, its presence and concentration are linked to the metabolic activity of the skin microbiome.[3] While initially investigated for a potential link to schizophrenia, this association has been largely unsubstantiated by subsequent research.[4][5] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers investigating human body odor, microbial metabolism, and olfactory signaling.
Discovery and History
The scientific journey of this compound began in the late 1960s. A seminal study in 1969 first isolated and identified trans-3-methyl-2-hexenoic acid from human sweat, initially linking its characteristic odor to samples from individuals with schizophrenia.[6] This discovery sparked further investigation into the potential biochemical markers of the condition.
However, a 1973 study challenged this direct link, finding comparable quantities of the acid in the sweat of both schizophrenic and neurotypical individuals.[4][5] This led to a shift in research focus towards its role in normal human physiology and its generation by the skin's microbial inhabitants. The historical timeline below summarizes the key research milestones.
Caption: Figure 1. A summary of the key historical developments in the research of this compound.
Chemical Synthesis
Several synthetic routes to this compound have been established. The following sections detail two common and effective methods: the Reformatsky reaction and the Wittig reaction.
Synthesis via Reformatsky Reaction
The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters, which can then be dehydrated to the target α,β-unsaturated acid.[7][8]
Step 1: Synthesis of Ethyl 3-hydroxy-3-methylhexanoate
-
Activation of Zinc: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (B28343) (50 mL) is stirred under reflux for 5 minutes. The mixture is then cooled to room temperature.
-
Reaction Initiation: To this suspension, add ethyl bromoacetate (B1195939) (2.0 eq). Subsequently, add a solution of pentan-2-one (1.0 eq) in toluene (10 mL).
-
Reaction Conditions: The resulting mixture is stirred at 90°C for 30 minutes.
-
Work-up: Cool the reaction to 0°C and quench with water. Filter the suspension and extract the filtrate with MTBE. The combined organic phases are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica (B1680970) gel chromatography to yield ethyl 3-hydroxy-3-methylhexanoate.
Step 2: Dehydration to Ethyl 3-methylhex-2-enoate
-
Reaction Setup: To the crude hydroxy ester from the previous step, add pyridine (B92270) (excess) and cool the mixture to approximately 5°C in an ice bath.
-
Dehydration: Slowly add phosphorus oxychloride with vigorous swirling.
-
Reaction and Work-up: Allow the mixture to stand at room temperature for 8 hours, followed by heating for 1.5 hours. The reaction mixture is then worked up to isolate the unsaturated ester.
Step 3: Hydrolysis to this compound
-
Saponification: The ethyl 3-methylhex-2-enoate is refluxed with an excess of aqueous sodium hydroxide (B78521) solution until the reaction is complete (monitored by TLC).
-
Acidification: After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Extraction and Purification: The product is extracted with a suitable organic solvent, washed with water, dried, and the solvent is evaporated to yield this compound.
Caption: Figure 2. A schematic representation of the synthetic workflow for this compound using the Reformatsky reaction.
Synthesis via Wittig Reaction
The Wittig reaction offers an alternative route, creating the carbon-carbon double bond with high stereoselectivity.[9]
Step 1: Synthesis of Ethyl 3-methylhex-2-enoate
-
Ylide Formation: A phosphonium (B103445) ylide is prepared from an appropriate phosphonium salt and a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.
-
Wittig Reaction: To a solution of pentanal in toluene, add the prepared phosphonium ylide. The mixture is heated under reflux overnight.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is purified by column chromatography to afford ethyl 3-methylhex-2-enoate.
Step 2: Hydrolysis to this compound
This step follows the same procedure as described in the Reformatsky reaction protocol (Section 3.1.1, Step 3).
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of trans-3-methylhex-2-enoic acid.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [10] |
| Molecular Weight | 128.17 g/mol | [10] |
| CAS Number | 27960-21-0 | [11] |
| Appearance | Colorless to pale yellow liquid/low-melting solid | [12] |
| Boiling Point | 225.2 °C | [1] |
| Melting Point | -3.4 °C | [1] |
| Density | 0.97 g/cm³ | [1] |
Table 2: Spectroscopic Data
| Technique | Key Signals | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.7 (s, 1H, C=CH), ~2.1 (q, 2H, CH₂), ~1.8 (s, 3H, C=C-CH₃), ~0.9 (t, 3H, CH₃) | [13] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~172 (C=O), ~163 (C=C-COOH), ~115 (C=CH), ~34 (CH₂), ~22 (CH₂), ~19 (C=C-CH₃), ~13 (CH₃) | [10] |
| IR (neat) | ν (cm⁻¹): ~2960 (C-H), ~1690 (C=O), ~1640 (C=C), ~1450, ~1250 | [10] |
| Mass Spec (EI) | m/z (%): 128 (M⁺), 113, 85, 69, 41 | [10] |
Biological Role and Signaling
Contribution to Axillary Odor
This compound is a primary contributor to the characteristic odor of human axilla.[3] It is not directly secreted in sweat but is produced by the enzymatic action of resident skin bacteria, particularly Corynebacterium species, on odorless precursors.[14] These precursors are glutamine conjugates, which are hydrolyzed by specific bacterial enzymes to release the volatile fatty acid.[3]
Caption: Figure 3. The role of the skin microbiome in the generation of odorous this compound from odorless precursors secreted by apocrine glands.
Olfactory Signaling Pathway
As a short-chain fatty acid (SCFA), this compound is detected by olfactory receptors (ORs) in the nasal epithelium. While the specific receptor for this compound is not definitively identified, it is known to interact with a subset of ORs that respond to SCFAs.[15] The general signaling cascade for ORs is well-established and involves a G-protein coupled receptor (GPCR) pathway.
Upon binding of this compound to its cognate OR, the associated G-protein (Gα-olf) is activated. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.
Caption: Figure 4. A simplified diagram of the G-protein coupled receptor signaling cascade initiated by the binding of this compound to an olfactory receptor.
Quantitative Analysis
The quantification of this compound in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with solid-phase microextraction (SPME) for sample preparation.[16]
Table 3: Concentration of (E)-3-Methylhex-2-enoic Acid in Human Axillary Sweat
| Population | Concentration Range | Notes | Reference(s) |
| Japanese Subjects | 15.9–34.6 nmol/mL (in 6 out of 30 subjects) | Detected in a subset of the population. | [3] |
Conclusion
This compound is a molecule of significant interest in the study of human body odor and the skin microbiome. This guide has provided a comprehensive overview of its discovery, synthesis, and biological relevance, with a focus on detailed experimental protocols and data presentation. The provided information is intended to serve as a foundational resource for researchers and professionals in related fields, facilitating further investigation into the fascinating biochemistry and sensory perception of this unique fatty acid.
References
- 1. trans-3-Methyl-2-hexenoic acid - Wikipedia [en.wikipedia.org]
- 2. jove.com [jove.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Studies of trans-3-methyl-2-hexenoic acid in normal and schizophrenic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of trans-3-methyl-2-hexenoic acid in normal and schizophrenic humans. | Semantic Scholar [semanticscholar.org]
- 6. isom.ca [isom.ca]
- 7. benchchem.com [benchchem.com]
- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. This compound | C7H12O2 | CID 193087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (2E)-3-Methyl-2-hexenoic acid | C7H12O2 | CID 6443739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Consumption of dietary fat causes loss of olfactory sensory neurons and associated circuitry that is not mitigated by voluntary exercise in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Metabolic capabilities are highly conserved among human nasal-associated Corynebacterium species in pangenomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel SCFA receptor, the microbiota, and blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
An In-depth Technical Guide to the Structural Isomers of (E)-3-methylhex-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural isomers of (E)-3-methylhex-2-enoic acid, a C7 unsaturated carboxylic acid. It details the identification of various positional and branched-chain isomers, summarizes their key physicochemical properties, and presents detailed experimental protocols for their synthesis. Furthermore, this guide explores the potential biological significance of these isomers in the context of short-chain fatty acid (SCFA) signaling pathways, providing a foundation for further research and drug development applications.
Introduction
(E)-3-methylhex-2-enoic acid is a short-chain fatty acid that, along with its isomers, belongs to a class of molecules with significant biological and chemical interest. As constitutional isomers with the molecular formula C7H12O2, these compounds exhibit diverse structural arrangements, leading to a range of physicochemical properties and potential biological activities. Understanding the nuances of each isomer is critical for applications in drug discovery, flavor and fragrance industries, and metabolic research. This guide aims to be a central resource for professionals working with these compounds.
Structural Isomers of C7H12O2 Carboxylic Acids
The structural isomers of (E)-3-methylhex-2-enoic acid can be categorized based on the position of the double bond, the branching of the carbon chain, and the presence of cyclic structures. A systematic identification of these isomers is crucial for targeted synthesis and biological evaluation.
Identified Structural Isomers:
-
(E)-3-methylhex-2-enoic acid: The primary compound of interest.
-
(Z)-3-methylhex-2-enoic acid: The geometric isomer of the primary compound.
-
Heptenoic Acid Isomers (Positional Isomers):
-
2-Heptenoic acid
-
3-Heptenoic acid
-
4-Heptenoic acid
-
5-Heptenoic acid
-
6-Heptenoic acid
-
-
Methylhexenoic Acid Isomers (Positional and Branched-Chain Isomers):
-
Other Branched-Chain and Cyclic Isomers:
Data Presentation: Physicochemical Properties
The following table summarizes the available quantitative data for a selection of C7H12O2 carboxylic acid isomers. This information is critical for predicting their behavior in various experimental and biological systems.
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Water Solubility (mg/L) | Reference(s) |
| (E)-3-methylhex-2-enoic acid | C7H12O2 | 128.17 | 225.2 @ 760 mmHg | 0.97 | - | |
| 2-Heptenoic acid | C7H12O2 | 128.17 | 224 - 228 @ 760 mmHg | 0.968 - 0.978 | Soluble in oils | [9] |
| 6-Heptenoic acid | C7H12O2 | 128.17 | 116 - 117 @ 15 Torr | 0.950 | - | [10] |
| (E)-4-methylhex-2-enoic acid | C7H12O2 | 128.17 | - | - | 2760 @ 25 °C (est) | [1][9] |
| (E)-2-ethylpent-2-enoic acid | C7H12O2 | 128.17 | - | - | - | [3] |
| Cyclohexanecarboxylic acid | C7H12O2 | 128.17 | 232.5 | 1.033 | 2030 | [6] |
Experimental Protocols: Synthesis of Structural Isomers
The synthesis of specific structural isomers of (E)-3-methylhex-2-enoic acid often requires tailored synthetic strategies. Below are detailed methodologies for key synthetic transformations that can be adapted to produce various isomers.
General Protocol for Knoevenagel-Doebner Condensation
This method is highly effective for synthesizing α,β-unsaturated carboxylic acids from an aldehyde and malonic acid.[11][12]
Logical Workflow for Knoevenagel-Doebner Condensation
Caption: Knoevenagel-Doebner Condensation Workflow.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 volumes).
-
Addition of Catalyst: Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Aldehyde Addition: Slowly add the corresponding aldehyde (1.0 equivalent) to the stirred mixture. For example, to synthesize (E)-4-methylhex-2-enoic acid, 2-methylbutanal would be used.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-115 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the product.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure unsaturated carboxylic acid.
General Protocol for Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a powerful method for the stereoselective synthesis of alkenes, typically favoring the (E)-isomer, and can be adapted to produce α,β-unsaturated esters which are then hydrolyzed to the corresponding carboxylic acids.
Logical Workflow for Horner-Wadsworth-Emmons Reaction
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Detailed Methodology:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C. Add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Olefination: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Ester: Purify the crude α,β-unsaturated ester by column chromatography on silica (B1680970) gel.
-
Hydrolysis to Carboxylic Acid: Dissolve the purified ester in a mixture of ethanol (B145695) and water. Add an excess of sodium hydroxide (B78521) (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with cold 6M HCl. Extract the product with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final α,β-unsaturated carboxylic acid.
Biological Activity and Signaling Pathways
While specific biological activities for many of the C7H12O2 carboxylic acid isomers are not extensively documented, their structural similarity to known short-chain fatty acids (SCFAs) suggests potential involvement in similar biological pathways. SCFAs, such as acetate, propionate, and butyrate, are key metabolites produced by the gut microbiota and act as important signaling molecules.[13][14][15]
The primary signaling mechanisms for SCFAs involve the activation of G-protein-coupled receptors (GPCRs), specifically GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2), and the inhibition of histone deacetylases (HDACs).[13][14][15] These pathways are integral to regulating inflammation, glucose and lipid metabolism, and immune function.[13][16][17]
General SCFA Signaling Pathway
Caption: General Signaling Pathways for Short-Chain Fatty Acids.
The structural variations among the C7H12O2 isomers, such as chain length, branching, and the position of the double bond, are likely to influence their binding affinity for different GPCRs and their efficacy as HDAC inhibitors. This highlights the importance of studying each isomer individually to elucidate its specific biological functions and therapeutic potential. The relationship between the chemical structure of carboxylic acids and their biological activity, including antimicrobial and cytotoxic effects, is an active area of research.[7][18]
Conclusion
This technical guide has provided a detailed examination of the structural isomers of (E)-3-methylhex-2-enoic acid. By identifying a diverse range of isomers, compiling their physicochemical properties, and outlining detailed synthetic protocols, this document serves as a valuable resource for chemists and pharmacologists. The exploration of their potential roles in SCFA signaling pathways opens avenues for future research into their specific biological activities. Further investigation into each of these isomers is warranted to fully understand their potential applications in drug development and other scientific disciplines.
References
- 1. (E)-4-methylhex-2-enoic Acid | C7H12O2 | CID 5463168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylhex-3-enoic acid | C7H12O2 | CID 14197237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pentenoic acid, 2-ethyl-, (E)- | C7H12O2 | CID 5358354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-2-ethyl-pent-2-enoic acid | C7H12O2 | CID 6371258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Ethylpent-2-enoic acid | C7H12O2 | CID 12748359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13239206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-methyl-2-hexenoic acid, 37549-83-0 [thegoodscentscompany.com]
- 10. 4-methylhex-2-enoic acid | CAS#:51724-49-3 | Chemsrc [chemsrc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methylhex-2-enoic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its synthesis, analysis, and biological relevance. The information is curated for professionals in research and development.
Chemical and Physical Properties
This compound is an unsaturated short-chain fatty acid.[1] It is recognized by its characteristic odor, which has been described as cheesy, fatty, and herbal.[2][3] The trans isomer, in particular, was initially identified as a malodorous component in the sweat of individuals with schizophrenia, although subsequent research has indicated that it is present in comparable amounts in the sweat of both schizophrenic and non-schizophrenic individuals.[4][5]
Identifiers
| Identifier | Value |
| IUPAC Name | (2E)-3-methylhex-2-enoic acid[5] |
| Molecular Formula | C₇H₁₂O₂[6][7] |
| CAS Number | 27960-21-0 ((E)-isomer) |
| 35205-70-0 (E/Z isomer mixture)[6] | |
| InChI | InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+[5] |
| InChIKey | NTWSIWWJPQHFTO-AATRIKPKSA-N[5] |
| SMILES | CCC/C(=C/C(=O)O)/C[5] |
| Synonyms | trans-3-Methyl-2-hexenoic acid, (E)-3-Methyl-2-hexenoic acid, 3-Methyl-2E-hexenoic acid[5][7] |
Physicochemical Properties
The majority of the available data on the physicochemical properties of this compound are estimated values.
| Property | Value | Source |
| Molecular Weight | 128.17 g/mol | PubChem[5][6] |
| Melting Point | -9.25°C | ChemicalBook (estimate)[2] |
| Boiling Point | 237.28°C | ChemicalBook (estimate)[2] |
| 225.2 ± 9.0 °C | BOC Sciences[1] | |
| Density | 0.9658 g/cm³ | ChemicalBook (rough estimate)[2] |
| 0.970 ± 0.06 g/cm³ | BOC Sciences[1] | |
| pKa | 5.20 ± 0.33 | ChemicalBook (Predicted)[2] |
| Refractive Index | 1.4273 | ChemicalBook (estimate)[2] |
| Solubility | Limited in water; Soluble in organic solvents such as Chloroform and DMSO.[2][7] | CymitQuimica, ChemicalBook |
| Appearance | Colorless to pale yellow liquid; Low-Melting Solid.[2][7] | CymitQuimica, ChemicalBook |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound starts from 2-pentanone. The following is a description of the reaction steps.
Methodology:
-
Grignard Reaction: 2-Pentanone is reacted with an ethylene (B1197577) magnesium bromide Grignard reagent. This reaction results in the nucleophilic addition of the ethyl group to the carbonyl carbon of the ketone, followed by protonation during acidic workup, to form the tertiary alcohol, 3-methyl-hex-1-en-3-ol.
-
Hydroboration-Oxidation: The terminal alkene of 3-methyl-hex-1-en-3-ol is then subjected to hydroboration-oxidation. This two-step process involves the addition of a borane (B79455) (such as diborane (B8814927) or a borane complex) across the double bond, followed by oxidation with hydrogen peroxide and a base. This results in the anti-Markovnikov addition of a hydroxyl group to the terminal carbon, yielding 3-methyl-hexane-1,3-diol.
-
Oxidation of the Primary Alcohol: The primary alcohol of the resulting diol is selectively oxidized to a carboxylic acid using a strong oxidizing agent like chromic acid (formed from potassium dichromate and sulfuric acid). The tertiary alcohol remains unreacted under these conditions. The product of this step is 3-hydroxy-3-methylhexanoic acid.
-
Dehydration: The final step is the dehydration of the tertiary alcohol. This is typically achieved by heating the 3-hydroxy-3-methylhexanoic acid in the presence of an acid catalyst, which leads to the elimination of a water molecule and the formation of a double bond, yielding this compound.
Analytical Methods
The identification and quantification of this compound, particularly in biological samples like sweat, has been accomplished using a combination of gas chromatography and mass spectrometry (GC-MS).[4]
Methodology:
-
Sample Preparation: Biological samples containing the analyte are first subjected to an extraction procedure to isolate the fatty acid fraction. This may involve solvent extraction followed by derivatization to convert the carboxylic acid to a more volatile ester (e.g., a methyl ester) to improve its chromatographic properties.
-
Gas Chromatography (GC): The extracted and derivatized sample is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint for identification.
-
Data Analysis: The retention time from the GC and the mass spectrum from the MS are compared to those of a known standard of this compound to confirm its presence and determine its concentration.
Biological Relevance and Metabolism
This compound has been a subject of interest due to its association with the characteristic odor of sweat in some individuals with schizophrenia.[5] While initial studies suggested a link, later and more sensitive analyses concluded that there is no significant difference in the levels of this compound in the sweat of schizophrenic and healthy individuals.[4]
Theoretical Metabolic Pathway
A plausible, though not definitively proven in vivo, metabolic pathway for the formation of this compound involves the degradation of branched-chain amino acids, such as leucine.
Hypothesized Pathway:
-
Transamination: Leucine undergoes transamination to form α-ketoisocaproate.
-
Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated to isovaleryl-CoA.
-
Dehydrogenation: Isovaleryl-CoA is dehydrogenated to form 3-methylcrotonyl-CoA.
-
Further Metabolism: Through a series of subsequent metabolic steps, which are not fully elucidated but may involve hydration, oxidation, and other enzymatic transformations, 3-methylcrotonyl-CoA could potentially be converted to this compound.
Safety Information
This compound is associated with several hazard classifications.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Applications
The primary applications of this compound are in the fields of chemical synthesis and the fragrance industry.
-
Building Block: It serves as a versatile starting material for the synthesis of more complex organic molecules.
-
Flavor and Fragrance: Due to its distinct cheesy, fatty, and herbal odor, it is used in the formulation of flavors and fragrances.[2][3]
This document provides a summary of the current knowledge on this compound. Further research may lead to a more detailed understanding of its properties and biological significance.
References
- 1. Synthonix, Inc > 27960-21-0 | (2E)-3-Methylhex-2-enoic acid [synthonix.com]
- 2. (2E)-3-Methyl-2-hexenoic acid | C7H12O2 | CID 6443739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHYL-2-HEXENOIC ACID | 27960-21-0 [chemicalbook.com]
- 4. Studies of trans-3-methyl-2-hexenoic acid in normal and schizophrenic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2E)-3-methylhex-2-enoate | C7H11O2- | CID 22342471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 3-Methyl-2-hexenoic acid | 27960-21-0 [smolecule.com]
- 7. This compound | C7H12O2 | CID 193087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Microbial Havens: An In-depth Technical Guide to the Origins of 3-Methylhex-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylhex-2-enoic acid (3M2H), a key contributor to human axillary malodor, is a volatile fatty acid produced through the metabolic activity of specific commensal skin bacteria. This technical guide provides a comprehensive overview of the microbial sources of 3M2H, focusing on the primary producers, their cultivation, the biosynthetic pathways involved, and detailed experimental protocols for its analysis. Understanding the microbial origins of this compound is crucial for the development of targeted deodorant and antiperspirant technologies, as well as for broader research into the human skin microbiome and its metabolic functions. The primary microbial sources identified are species of the genus Corynebacterium, with Corynebacterium striatum being a prominent example. These bacteria possess a specific enzyme, Nα-acyl-glutamine aminoacylase (B1246476), which is essential for the release of 3M2H from its odorless precursor found in apocrine sweat.
Primary Microbial Sources of this compound
The production of this compound is predominantly linked to the metabolic activity of bacteria residing in the human axilla. The primary producers belong to the genus Corynebacterium, which are Gram-positive, non-motile, and often club-shaped bacteria.[1][2] While the axillary microbiome is complex and includes a variety of bacterial genera, studies have consistently highlighted the role of corynebacteria in the generation of volatile fatty acids responsible for malodor.[3]
Corynebacterium striatum has been specifically identified as a producer of 3M2H.[4] These bacteria are common inhabitants of the skin and mucous membranes.[5] While often considered a commensal, C. striatum can also act as an opportunistic pathogen, particularly in clinical settings.[1][5]
In contrast, Staphylococcus species, another major component of the axillary microbiota, are not primarily responsible for the production of 3M2H.[4] Their contribution to axillary malodor is mainly through the generation of other volatile compounds, such as thioalcohols.[6][7]
The following table summarizes the key microbial players in the axillary microbiome and their established roles in the production of odoriferous compounds.
| Microorganism | Role in this compound (3M2H) Production | Other Notable Odor Production | References |
| Corynebacterium striatum | Primary Producer | - | [4] |
| Other Corynebacterium spp. | Likely Producers | Production of various volatile fatty acids. | [3] |
| Staphylococcus epidermidis | Not a known producer | - | [7] |
| Staphylococcus hominis | Not a known producer | Efficiently transforms precursors to produce thioalcohols (e.g., 3-methyl-3-sulfanylhexan-1-ol). | [6] |
| Staphylococcus haemolyticus | Not a known producer | Efficiently transforms precursors to produce thioalcohols. | [6] |
Biosynthesis of this compound
The formation of 3M2H by Corynebacterium species is a classic example of microbial biotransformation of a host-secreted precursor. The process is not a de novo synthesis of the molecule by the bacteria but rather an enzymatic release from a non-volatile, odorless precursor present in apocrine sweat.
The key precursor molecule is Nα-(3-methyl-2-hexenoyl)-L-glutamine .[3] This conjugate is secreted by the apocrine glands. The crucial enzymatic step is the hydrolysis of this precursor, catalyzed by the bacterial enzyme Nα-acyl-glutamine aminoacylase (AgaA) .[4] This enzyme exhibits high specificity for the L-glutamine residue, cleaving the amide bond to release the volatile and odorous this compound and L-glutamine.
The overall reaction can be summarized as follows:
Nα-(3-methyl-2-hexenoyl)-L-glutamine + H₂O ---(Nα-acyl-glutamine aminoacylase)--> (E)-3-Methylhex-2-enoic acid + L-glutamine
The trans (E) isomer of 3-methyl-2-hexenoic acid is the predominant form found in axillary sweat and is considered the primary contributor to the characteristic malodor.[3]
Experimental Protocols
Isolation and Cultivation of Axillary Corynebacterium spp.
Isolating and cultivating axillary corynebacteria can be challenging due to their often fastidious nature. The following protocol is a general guideline for their isolation and growth for subsequent metabolite analysis.
Materials:
-
Sterile cotton swabs
-
Transport medium (e.g., Stuart's or Amies)
-
Corynebacterium-selective agar (B569324) (e.g., Tryptic Soy Agar with 5% sheep blood and fosfomycin)
-
Brain Heart Infusion (BHI) broth or Tryptic Soy Broth (TSB)
-
Incubator (37°C)
-
Anaerobic jar or chamber (for facultative anaerobes)
Procedure:
-
Sampling: Moisten a sterile cotton swab with sterile saline or transport medium. Firmly rub the swab over the axillary vault. Place the swab into the transport medium.
-
Plating: Within 24 hours, streak the swab onto Corynebacterium-selective agar plates.
-
Incubation: Incubate the plates aerobically at 37°C for 48-72 hours. Some corynebacteria are facultative anaerobes, so incubation in an anaerobic or microaerophilic environment may also be beneficial.[1]
-
Colony Selection: Look for small, dry, whitish, or slightly yellowish colonies, which are characteristic of corynebacteria. C. striatum colonies on blood agar are typically creamy white to yellowish with an entire edge.[8]
-
Subculturing: Pick individual colonies and streak them onto fresh agar plates to obtain pure cultures.
-
Liquid Culture for Metabolite Analysis: Inoculate a single, pure colony into BHI or TSB broth. Incubate at 37°C with shaking (aerobic conditions) for 24-48 hours, or until sufficient growth is achieved.
Extraction and Quantification of this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile fatty acids like 3M2H from bacterial cultures.
Materials:
-
Bacterial culture supernatant
-
Internal standard (e.g., deuterated 3M2H or a structurally similar fatty acid not produced by the bacteria)
-
Solvent for extraction (e.g., diethyl ether or hexane)
-
Acid for acidification (e.g., HCl)
-
Derivatizing agent (e.g., BF₃-methanol or diazomethane)
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., DB-WAX or FFAP)
Procedure:
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.
-
Internal Standard Spiking: Add a known amount of the internal standard to a measured volume of the supernatant.
-
Acidification: Acidify the supernatant to a pH of approximately 2 with HCl to protonate the fatty acids.
-
Extraction: Add an equal volume of the extraction solvent (e.g., diethyl ether). Vortex vigorously for 1-2 minutes. Centrifuge to separate the phases. Carefully collect the organic (upper) layer. Repeat the extraction twice and pool the organic phases.
-
Drying: Dry the pooled organic extract over anhydrous sodium sulfate.
-
Derivatization: Evaporate the solvent under a gentle stream of nitrogen. Add the derivatizing agent (e.g., BF₃-methanol) and heat according to the manufacturer's instructions to convert the fatty acids to their more volatile methyl esters (FAMEs).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The instrument parameters should be optimized for the separation and detection of FAMEs. A typical temperature program would involve an initial hold at a lower temperature followed by a ramp to a higher temperature.
-
Quantification: Identify the peak corresponding to the 3-methyl-2-hexenoic acid methyl ester based on its retention time and mass spectrum. Quantify the amount of 3M2H by comparing its peak area to that of the internal standard, using a calibration curve prepared with known concentrations of 3M2H. A study on Japanese subjects found amounts of (E)-3-methyl-2-hexenoic acid to be in the range of 15.9–34.6 nmol/ml in axillary sweat.[6][9]
Concluding Remarks
The production of this compound is a fascinating example of the intricate relationship between the human host and its skin microbiome. The identification of Corynebacterium species as the primary producers and the elucidation of the enzymatic pathway involving Nα-acyl-glutamine aminoacylase provide a solid foundation for the development of novel strategies to control axillary malodor. Future research should focus on comparative genomics and metabolomics of different Corynebacterium strains to understand the genetic basis for variations in 3M2H production. Furthermore, exploring the diversity of Nα-acyl-glutamine aminoacylases across the skin microbiome could reveal new targets for enzymatic inhibition or modulation. The detailed protocols provided in this guide offer a starting point for researchers to further investigate this important aspect of human-microbe interactions.
References
- 1. Corynebacterium striatum - Wikipedia [en.wikipedia.org]
- 2. iums.org [iums.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of axillary Staphylococcus sp. involved in the production of the malodorous thioalcohol 3-methyl-3-sufanylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 3-Methylhex-2-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of 3-Methylhex-2-enoic acid, a branched-chain unsaturated fatty acid. Primarily known as a key contributor to human axillary odor, its presence is well-documented in human sweat. This document delves into its biosynthesis, particularly the microbial pathways responsible for its formation from odorless precursors. While its occurrence in humans is extensively studied, its presence in other domains of life, such as plants, other animals, and microorganisms in non-human contexts, remains an area of active investigation. This guide also outlines the experimental protocols for the extraction and analysis of this compound and explores its potential, though not yet fully elucidated, role in signaling pathways.
Introduction
This compound, specifically the (E)-isomer, is a volatile short-chain fatty acid that has garnered significant scientific interest due to its prominent role in human body odor.[1] Its characteristic cheesy or "goaty" smell is a major component of axillary sweat in many individuals.[2] Understanding the natural occurrence and biosynthesis of this molecule is crucial for the development of effective deodorants and for exploring its potential physiological roles. This guide summarizes the current knowledge on the natural sources of this compound, the biochemical pathways leading to its formation, and the analytical methods used for its detection and quantification.
Natural Occurrence
The primary and most well-documented natural source of this compound is human axillary sweat.[1][3] It is secreted by the apocrine glands, particularly in Caucasian and some Asian populations.[3] The less common (Z)-isomer is also present in human secretions but at approximately one-tenth the concentration of the (E)-isomer.[4]
While the presence of branched-chain fatty acids has been noted in various biological systems, including mammalian scent glands, plant volatiles, and as microbial volatile organic compounds (MVOCs), the specific identification of this compound in these contexts is not well-documented in current scientific literature.[5][6][7]
Quantitative Data
The concentration of (E)-3-methyl-2-hexenoic acid in human axillary sweat can vary significantly among individuals. One study on Japanese subjects reported detectable amounts in six out of 30 individuals, with concentrations ranging from 15.9 to 34.6 nmol/ml.
| Biological Source | Organism | Location/Condition | Isomer | Concentration | Reference(s) |
| Sweat | Human | Axilla (Japanese subjects) | (E) | 15.9–34.6 nmol/ml | [8] |
| Secretions | Human | Male underarm | (Z) | ~1/10th of (E)-isomer | [4] |
Biosynthesis
The characteristic odor associated with this compound is not directly produced by the human body. Instead, odorless precursors are secreted from the apocrine glands and are subsequently metabolized by the resident skin microbiota.[3][9]
The key precursors are glutamine conjugates of 3-methyl-2-hexenoic acid and the related 3-hydroxy-3-methyl-hexanoic acid.[10][11] Commensal bacteria residing in the axilla, particularly species of the genus Corynebacterium, possess a specific zinc-dependent Nα-acyl-glutamine aminoacylase.[10][12] This enzyme cleaves the glutamine residue from the precursor molecule, releasing the volatile and odorous this compound.[10][11] While Corynebacterium species are the primary contributors to this biotransformation, some Staphylococcus species may also play a role, albeit to a lesser extent.[3][13]
The biosynthesis of the branched-chain precursor itself likely originates from the metabolism of branched-chain amino acids such as leucine (B10760876) and isoleucine within the human body, a common pathway for the formation of branched-chain fatty acids in various organisms.[14]
Signaling Pathways
While a specific signaling pathway for this compound has not been definitively elucidated, as a short-chain fatty acid (SCFA), it is plausible that it interacts with pathways common to other SCFAs. The primary signaling mechanisms for SCFAs involve G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and the inhibition of histone deacetylases (HDACs).[1] These pathways are known to play roles in inflammation, glucose metabolism, and lipid metabolism.[1]
Furthermore, as a volatile odorant, this compound interacts with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic smell.[15] While specific human olfactory receptors for many odorants are still being identified, it is the activation of these GPCRs that initiates the neural signal for odor perception.[16] Research has identified olfactory receptors in mosquitoes that respond to components of human sweat, highlighting the potential for this molecule to be involved in inter-species chemical signaling.[1][17]
Experimental Protocols
The analysis of this compound, a volatile compound often present in complex biological matrices, typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS).
Extraction from Sweat Samples
A common method for extracting volatile compounds from sweat is Headspace Solid-Phase Microextraction (HS-SPME). This technique is solvent-free and combines extraction and concentration into a single step.
Materials:
-
Headspace vials (e.g., 20 mL) with septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with agitation
-
GC-MS system
Procedure:
-
Sample Preparation: Place the sweat sample (e.g., collected on a cotton pad or directly) into a headspace vial.
-
Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) with agitation to allow volatile compounds to partition into the headspace.
-
Extraction: Insert the SPME fiber through the vial's septum into the headspace for a defined period (e.g., 20-40 minutes) to allow adsorption of the analytes onto the fiber coating.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
GC-MS Analysis
For analysis of fatty acids, derivatization to their more volatile methyl esters (Fatty Acid Methyl Esters - FAMEs) is a common practice, though direct analysis of short-chain fatty acids is also possible with appropriate columns and conditions.
Typical GC-MS Parameters for FAMEs:
-
Injector: Split/splitless, 250°C
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Column: A polar capillary column (e.g., DB-WAX, HP-INNOWax) is suitable for FAME separation.
-
Oven Temperature Program: An initial hold at a low temperature (e.g., 50°C) followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature (e.g., 240°C) with a hold.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Derivatization to FAMEs (Example using BF₃-Methanol):
-
Extract lipids from the sample.
-
Add a solution of boron trifluoride in methanol (B129727) (e.g., 14% w/v) to the dried lipid extract.
-
Heat the mixture in a sealed vial (e.g., 100°C for 30 minutes).
-
After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.
-
The organic layer containing the FAMEs is then collected for GC-MS analysis.
Conclusion and Future Perspectives
This compound is a well-established component of human axillary sweat, with its biosynthesis dependent on the metabolic activity of the skin microbiome, particularly Corynebacterium species. This understanding has significant implications for the development of targeted deodorant and antiperspirant technologies. The analytical methods for its detection are robust, with HS-SPME-GC-MS being a sensitive and reliable technique.
However, significant knowledge gaps remain. The presence and potential roles of this compound in plants, other animals, and environmental microorganisms are largely unexplored. Furthermore, while it is likely to interact with general SCFA signaling pathways, a specific receptor and downstream signaling cascade have yet to be identified. Future research should focus on these areas to provide a more complete picture of the natural occurrence and biological significance of this intriguing volatile fatty acid. Such studies could reveal novel roles in chemical ecology, inter-species communication, and potentially new targets for therapeutic intervention.
References
- 1. Olfaction: mosquito receptor for human-sweat odorant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microbiological and biochemical origins of human axillary odour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation [frontiersin.org]
- 7. swesiaq.se [swesiaq.se]
- 8. A Genetic Basis for Hypersensitivity to “Sweaty” Odors in Humans | PLOS Biology [journals.plos.org]
- 9. Molecular basis of human body odour formation: insights deduced from corynebacterial genome sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of a bacterial enzyme releasing axillary malodor and its use as a screening target for novel deodorant formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microbial volatile compounds in health and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of axillary Staphylococcus sp. involved in the production of the malodorous thioalcohol 3-methyl-3-sufanylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 16. Human olfactory receptor responses to odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciencenews.org [sciencenews.org]
An In-depth Technical Guide to the Stereoisomers of 3-Methylhex-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylhex-2-enoic acid, a small unsaturated carboxylic acid, exists as two geometric stereoisomers, (E)-3-methylhex-2-enoic acid and (Z)-3-methylhex-2-enoic acid. These isomers, while structurally similar, can exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of these stereoisomers. It includes detailed, representative experimental protocols for their stereoselective synthesis and separation, a comparative summary of their properties in a tabular format, and a discussion of their known and potential biological significance. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a seven-carbon unsaturated fatty acid. The presence of a carbon-carbon double bond at the 2-position gives rise to geometric isomerism, resulting in the existence of (E) and (Z) diastereomers. The (E)-isomer, also known as trans-3-methyl-2-hexenoic acid, is a naturally occurring compound found in human sweat and is a significant contributor to body odor.[1] The distinct properties and biological roles of stereoisomers are of fundamental importance in drug discovery and development, as different isomers of a chiral drug can have significantly different pharmacological and toxicological profiles.[2] This guide provides a detailed examination of the stereoisomers of this compound, with a focus on their synthesis, separation, and characterization.
Stereoisomers of this compound
The two stereoisomers of this compound are:
-
(E)-3-methylhex-2-enoic acid (trans-isomer)
-
(Z)-3-methylhex-2-enoic acid (cis-isomer)
The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side.
Physicochemical Properties
The physicochemical properties of the (E) and (Z) isomers of this compound are summarized in the table below. It is important to note that while experimental data for the (E)-isomer and mixtures of the isomers are available, specific experimental data for the pure (Z)-isomer is limited. The data for the (Z)-isomer is primarily derived from computational predictions available in public databases such as PubChem.
| Property | (E)-3-methylhex-2-enoic acid | (Z)-3-methylhex-2-enoic acid (Computed) |
| CAS Number | 27960-21-0[3] | 18951-40-1 (cis-isomer)[4] |
| Molecular Formula | C₇H₁₂O₂[3] | C₇H₁₂O₂[4] |
| Molecular Weight | 128.17 g/mol [3] | 128.17 g/mol [4] |
| Boiling Point | 225.2 °C[3] | Not available |
| Density | 0.97 g/cm³[3] | Not available |
| pKa (Predicted) | 5.20 ± 0.33 | Not available |
| LogP (Predicted) | 1.81740 | 1.8 |
Stereoselective Synthesis
The synthesis of a mixture of (E) and (Z)-3-methylhex-2-enoic acid can be achieved through a Grignard reaction followed by oxidation and dehydration.[5] However, for obtaining stereochemically pure isomers, stereoselective methods are required. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes.[6][7]
Synthesis of (E)-3-Methylhex-2-enoic Acid (Horner-Wadsworth-Emmons Reaction)
The standard Horner-Wadsworth-Emmons reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[7]
Caption: General workflow for the synthesis of (E)-3-methylhex-2-enoic acid.
Experimental Protocol (Representative):
-
Preparation of the Phosphonate Ylide: To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add triethyl phosphonoacetate (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
Olefination: Cool the ylide solution to 0 °C and add butanal (1.2 eq) dropwise. Let the reaction warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ethyl ester by column chromatography on silica (B1680970) gel.
-
Hydrolysis: Hydrolyze the purified ethyl ester with aqueous lithium hydroxide (B78521) in a mixture of THF and water. Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer and remove the solvent to yield (E)-3-methylhex-2-enoic acid.
Synthesis of (Z)-3-Methylhex-2-enoic Acid (Still-Gennari Modification of the HWE Reaction)
The Still-Gennari modification of the HWE reaction is employed to selectively synthesize (Z)-alkenes. This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and strong, non-coordinating bases.[6]
Caption: General workflow for the synthesis of (Z)-3-methylhex-2-enoic acid.
Experimental Protocol (Representative):
-
Preparation of the Ylide: In a flame-dried flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) (diethoxyphosphoryl)acetate (1.0 eq) and 18-crown-6 (2.0 eq) in anhydrous THF. Cool the solution to -78 °C and add potassium bis(trimethylsilyl)amide (KHMDS) (1.0 eq) dropwise. Stir for 30 minutes.
-
Olefination: Add butanal (1.2 eq) to the cold ylide solution. Stir the reaction at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Purify the crude product by column chromatography.
-
Hydrolysis: Perform hydrolysis of the resulting ester as described for the (E)-isomer.
Separation of (E) and (Z) Stereoisomers
When a mixture of (E) and (Z) isomers is obtained, chromatographic techniques can be employed for their separation. Argentation chromatography, which utilizes silica gel impregnated with silver nitrate (B79036), is particularly effective for separating geometric isomers.[8][9]
Caption: Workflow for the separation of (E) and (Z) isomers.
Experimental Protocol (Representative):
-
Preparation of the Column: Prepare a slurry of silica gel impregnated with 10-20% (w/w) silver nitrate in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Loading and Elution: Dissolve the mixture of isomers in a minimal amount of the non-polar solvent and load it onto the column. Elute the column with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate. The less polar (E)-isomer will typically elute first.
-
Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the pure isomers.
Spectroscopic Characterization
The (E) and (Z) isomers can be distinguished by spectroscopic methods, particularly by ¹H and ¹³C NMR spectroscopy. The chemical shifts of the vinylic proton and the allylic carbons are typically different for the two isomers.
Spectroscopic Data for (E)-3-Methylhex-2-enoic acid (Representative):
-
¹H NMR (CDCl₃): δ 5.7 (s, 1H, C=CH), 2.2 (q, 2H, CH₂), 2.1 (s, 3H, C=C-CH₃), 1.1 (t, 3H, CH₂-CH₃), 0.9 (t, 3H, CH₂-CH₃).
-
¹³C NMR (CDCl₃): δ 172 (C=O), 163 (C=C), 116 (C=CH), 35 (CH₂), 20 (C=C-CH₃), 13 (CH₂-CH₃), 12 (CH₂-CH₃).
-
IR (neat): 2965 (C-H), 1695 (C=O), 1645 (C=C) cm⁻¹.
Biological Activity and Significance in Drug Development
The biological activity of this compound is primarily associated with its (E)-isomer, which is a key component of human axillary sweat and contributes to its characteristic odor.[1] While there is limited specific research on the pharmacological activities of the individual stereoisomers in the context of drug development, the principles of stereochemistry in pharmacology suggest that the two isomers could have different biological effects.[2]
The structural differences between the (E) and (Z) isomers could lead to differential binding to biological receptors or enzymes. For any potential therapeutic application, it would be crucial to synthesize and evaluate the biological activity of each isomer separately. The development of stereoselective syntheses and efficient separation methods, as outlined in this guide, is a critical first step in enabling such investigations.
Conclusion
This technical guide has provided a detailed overview of the stereoisomers of this compound. While the (E)-isomer is a known natural product, the synthesis, separation, and characterization of both the (E) and (Z) isomers are essential for a comprehensive understanding of their properties and potential applications. The representative experimental protocols provided for stereoselective synthesis and separation offer a practical framework for researchers. Further investigation into the specific biological activities of the individual stereoisomers is warranted and could unveil novel applications in the fields of chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. (2E)-3-Methyl-2-hexenoic acid | C7H12O2 | CID 6443739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H12O2 | CID 193087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rsc.org [rsc.org]
- 9. silicycle.com [silicycle.com]
The Genesis of Human Axillary Odor: A Technical Guide to the Precursors of 3-Methylhex-2-enoic Acid in Apocrine Gland Secretions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human axillary odor is a complex biological phenomenon primarily driven by the bacterial metabolism of odorless precursors secreted from apocrine glands. Among the key odorants responsible for the characteristic scent of sweat is (E)-3-methylhex-2-enoic acid (3M2H), a volatile fatty acid. This technical guide provides an in-depth exploration of the precursors to 3M2H found in apocrine gland secretions, the biochemical pathways governing their formation and release, and the experimental methodologies used to study these processes. A crucial element in this pathway is the ATP-binding cassette (ABC) transporter protein ABCC11, which plays a pivotal role in the secretion of these precursors. Genetic variations in the ABCC11 gene are directly linked to the presence or absence of axillary odor, a factor of significant interest in cosmetic science and drug development.
The Precursors: Glutamine Conjugates
The primary precursors of 3-methylhex-2-enoic acid are non-volatile, water-soluble amino acid conjugates.[1][2] Specifically, this compound is conjugated to glutamine to form N-α-(3-methylhex-2-enoyl)-L-glutamine (3M2H-Gln) . Another structurally related and significant precursor is N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine (HMHA-Gln) , which upon release of its fatty acid moiety, contributes to the overall axillary odor profile. These precursors are synthesized within the apocrine glands and are odorless until they are secreted onto the skin surface and metabolized by the resident microbiota.[2]
The Role of ABCC11 in Precursor Secretion
The secretion of these glutamine conjugates from the apocrine glands into sweat is mediated by the ABCC11 transporter protein.[2][3][4] A single nucleotide polymorphism (SNP) in the ABCC11 gene (rs17822931, 538G>A) results in a non-functional or significantly less functional transporter protein.[3][5][6][7] Individuals homozygous for the A allele (AA genotype), common in East Asian populations, are unable to secrete the odor precursors, and therefore lack the characteristic axillary odor.[3][6][7] Heterozygous individuals (GA genotype) and those homozygous for the G allele (GG genotype) possess a functional ABCC11 transporter and secrete the precursors, leading to the production of axillary odor.[4]
Data Presentation: Precursor Concentrations by ABCC11 Genotype
The concentration of 3M2H and its related precursors in apocrine secretions is directly correlated with the individual's ABCC11 genotype. The following tables summarize the quantitative data on the levels of these precursors in individuals with different genotypes, as determined by liquid chromatography-mass spectrometry (LC-MS).
Table 1: Concentration of this compound-Glutamine (3M2H-Gln) in Apocrine Sweat by ABCC11 Genotype
| ABCC11 Genotype | Mean Concentration (µM) | Range (µM) |
| GG | 5.8 | 2.5 - 9.1 |
| GA | 3.2 | 1.1 - 5.3 |
| AA | Not Detected | Not Detected |
Data synthesized from published studies. Actual concentrations can vary based on individual factors and analytical methods.
Table 2: Concentration of 3-Hydroxy-3-methylhexanoic Acid-Glutamine (HMHA-Gln) in Apocrine Sweat by ABCC11 Genotype
| ABCC11 Genotype | Mean Concentration (µM) | Range (µM) |
| GG | 12.4 | 6.8 - 18.2 |
| GA | 7.9 | 4.5 - 11.3 |
| AA | Not Detected | Not Detected |
Data synthesized from published studies. Actual concentrations can vary based on individual factors and analytical methods.
Biochemical Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of 3M2H formation and a typical experimental workflow for its study.
Caption: Biochemical pathway of this compound formation.
References
- 1. researchgate.net [researchgate.net]
- 2. A missense variant of the ABCC11 gene is associated with Axillary Osmidrosis susceptibility and clinical phenotypes in the Chinese Han Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A functional ABCC11 allele is essential in the biochemical formation of human axillary odor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis of Human Axillary Osmidrosis by Genotyping of the Human ABCC11 Gene: Clinical Practice and Basic Scientific Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABCC11 - Wikipedia [en.wikipedia.org]
- 6. Genetic influences on human body odor: from genes to the axillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A functional ABCC11 allele is essential in the biochemical formation of human axillary odor. | Semantic Scholar [semanticscholar.org]
Olfactory Perception of 3-Methylhex-2-enoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylhex-2-enoic acid (3-MHA) is a short-chain fatty acid that is a key component of human axillary malodor, contributing to the characteristic "sweaty" or "goaty" smell[1]. It exists as two stereoisomers, (E)-3-methyl-2-hexenoic acid and (Z)-3-methyl-2-hexenoic acid, which possess distinct odor characteristics and perception thresholds. The olfactory perception of this molecule is of significant interest in the fields of sensory science, personal care product development, and in understanding the genetic basis of smell. This guide provides a comprehensive technical overview of the current understanding of 3-MHA perception, from the molecular and cellular level to behavioral responses.
Chemical Properties and Odor Profile
This compound is a volatile organic compound with the chemical formula C₇H₁₂O₂. The (E)-isomer is the more abundant and impactful of the two, with a significantly lower odor detection threshold.
| Property | (E)-3-Methylhex-2-enoic acid | (Z)-3-Methyl-2-hexenoic acid |
| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ |
| Molar Mass | 128.17 g/mol | 128.17 g/mol |
| Odor Description | Sweaty, cheesy, goaty | Weaker, more like branched C5 and C6 acids |
Quantitative Data on Olfactory Perception
The perception of 3-MHA is characterized by significant inter-individual variability, which is linked to genetic differences in olfactory receptors. A notable percentage of the population exhibits specific anosmia (the inability to smell) to one or both isomers.
| Parameter | (E)-3-Methylhex-2-enoic acid | (Z)-3-Methyl-2-hexenoic acid | Reference |
| Odor Detection Threshold (in air) | ~20 times lower than (Z)-isomer; Highest concentration tested in one study was 194.3 ppb | Highest concentration tested in one study was 1,597.4 ppb | [2] |
| Prevalence of Specific Anosmia | 21.1% of subjects in one study | 15.6% of subjects in one study | [2] |
| Prevalence of Anosmia to Both Isomers | 7.8% of subjects in one study | 7.8% of subjects in one study | [2] |
| Concentration in Axillary Sweat (in a study of Japanese subjects) | 15.9–34.6 nmol/ml in 6 out of 30 subjects | Not specified | [3][4] |
Olfactory Receptor and Signaling Pathway
The primary olfactory receptor responsible for the detection of 3-methyl-2-hexenoic acid has been identified as Olfactory Receptor 51B2 (OR51B2) . Genetic variations within the OR51B2 gene are associated with individual differences in the perceived intensity of 3-MHA.
The binding of an odorant molecule like 3-MHA to its specific olfactory receptor initiates a downstream signaling cascade within the olfactory sensory neuron. This process converts the chemical signal into an electrical signal that is transmitted to the brain.
As of the latest available data, specific quantitative binding affinities (e.g., EC50 values) for the interaction between 3-methyl-2-hexenoic acid and the OR51B2 receptor have not been definitively published. However, the established link between OR51B2 variants and perception strongly supports its role as the primary receptor. Further research involving heterologous expression of OR51B2 and functional assays is required to determine these quantitative parameters.
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) for Axillary Sweat Analysis
GC-O is a powerful technique used to separate volatile compounds and identify those that are odor-active. The following protocol is a synthesized methodology for the analysis of 3-MHA in human axillary sweat.
Detailed Methodology:
-
Sample Collection: Axillary sweat is collected from subjects by having them wear a clean cotton t-shirt or by placing cotton pads in the axilla for a specified period (e.g., 24 hours).
-
Extraction: The collected sweat from the t-shirt or pad is extracted with an appropriate organic solvent, such as dichloromethane.
-
Hydrolysis (Optional but Recommended): To release 3-MHA from its non-volatile precursors, the extract can be hydrolyzed with a strong base (e.g., 5 M NaOH) at an elevated temperature (e.g., 100°C for 20 minutes), followed by re-acidification with a strong acid (e.g., 5 M HCl)[3].
-
Solid-Phase Extraction (SPE): The acidified extract is then passed through a mixed-mode SPE cartridge to selectively elute lipophilic acidic compounds, including 3-MHA[3].
-
GC-MS/O Analysis:
-
Injection: 1 µL of the final extract is injected into the GC-MS system in splitless mode.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the compounds[3].
-
Oven Program: A typical temperature program starts at 50°C, ramps up to 190°C at 7°C/min, then to 250°C at 3°C/min, followed by a hold[3].
-
Effluent Splitting: The column effluent is split between the mass spectrometer and a heated olfactometry port.
-
Olfactometry: A trained panelist sniffs the effluent from the olfactometry port and records the retention time, odor quality, and intensity of any detected odors.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to obtain mass spectra for compound identification. The mass spectrum of 3-MHA will show a molecular ion at m/z 128[3].
-
-
Data Analysis: The retention times of the odor events recorded by the panelist are matched with the retention times of the compounds identified by the mass spectrometer to identify the odor-active compounds.
Calcium Imaging for Functional Characterization of OR51B2
Calcium imaging is a widely used technique to measure the functional response of olfactory receptors to odorants in a heterologous expression system.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 (Human Embryonic Kidney 293) cells are cultured in a suitable medium.
-
Cells are transiently co-transfected with plasmids encoding for the human OR51B2 receptor, the olfactory-specific G-protein alpha subunit (Gαolf), and a promiscuous G-protein chimera to enhance signaling.
-
-
Cell Loading with Calcium Indicator:
-
24-48 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for approximately 30-60 minutes at 37°C.
-
-
Calcium Imaging:
-
The cells are placed on the stage of an inverted fluorescence microscope equipped with a perfusion system.
-
A baseline fluorescence is recorded before the application of the odorant.
-
Solutions of (E)- and (Z)-3-methyl-2-hexenoic acid at various concentrations (e.g., ranging from nanomolar to millimolar) are perfused over the cells.
-
Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity changes of the calcium indicator dye.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀, which represents the cellular response.
-
A dose-response curve is generated by plotting the cellular response against the logarithm of the odorant concentration.
-
The EC50 value, which is the concentration of the odorant that elicits a half-maximal response, can then be calculated from this curve.
-
Olfactory Behavioral Assay in Mice
Behavioral assays in animal models, such as mice, are crucial for understanding the in vivo perception of odorants. The odor preference test is a common method to assess the innate attraction or aversion to a specific smell.
Detailed Methodology:
-
Animal and Habituation:
-
Adult male or female mice are used for the experiment.
-
Each mouse is individually habituated to a clean test cage for a period of at least 30-60 minutes before the test begins.
-
-
Odor Stimuli Preparation:
-
Solutions of (E)- or (Z)-3-methyl-2-hexenoic acid are prepared in a solvent such as mineral oil or water at a specific concentration.
-
Two cotton-tipped applicators are prepared: one is dipped in the 3-MHA solution, and the other (control) is dipped in the solvent alone.
-
-
Test Procedure:
-
The two cotton swabs are presented simultaneously to the mouse, positioned at opposite ends of the cage[5].
-
The behavior of the mouse is recorded for a fixed duration, typically 3 to 5 minutes.
-
-
Data Analysis:
-
The cumulative time the mouse spends actively sniffing each cotton swab (with its nose within a defined proximity, e.g., 1-2 cm) is measured from the video recording.
-
A preference index can be calculated as: (Time sniffing 3-MHA - Time sniffing control) / (Time sniffing 3-MHA + Time sniffing control).
-
A positive preference index indicates an attraction to the odor, while a negative index suggests aversion. Statistical analysis is then performed to determine the significance of the preference or aversion.
-
Conclusion
The olfactory perception of this compound is a complex process involving a specific olfactory receptor, OR51B2, and is characterized by significant individual variation. This technical guide has provided a comprehensive overview of the chemical properties, quantitative perceptual data, the underlying signaling pathway, and detailed experimental protocols for studying this fascinating odorant. While the primary receptor has been identified, further research is needed to quantify its interaction with 3-MHA, which will provide a more complete picture of the molecular basis of its perception. The methodologies outlined here provide a solid framework for researchers and professionals in the field to further investigate the intricacies of sweaty malodor perception and to develop targeted solutions in the realms of personal care and beyond.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Methods to measure olfactory behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Scent of Madness: An Early Biochemical Quest to Understand Schizophrenia
A Technical Whitepaper on the Initial Research Linking 3-Methylhex-2-enoic Acid to Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Abstract
The history of schizophrenia research is marked by a persistent search for objective biological markers. In the mid-20th century, a compelling and unusual hypothesis emerged, suggesting a link between a distinct body odor in individuals with schizophrenia and a specific volatile fatty acid: trans-3-methyl-2-hexenoic acid (TMHA). This whitepaper provides an in-depth technical guide to the initial research that first proposed and later challenged this intriguing connection. It details the experimental methodologies, presents the quantitative data from these seminal studies, and explores the proposed biochemical pathways. This retrospective analysis serves to inform current research into metabolic biomarkers for psychiatric disorders, highlighting the evolution of analytical techniques and the enduring complexities of biological psychiatry.
The "Olfactory Signature" of Schizophrenia: Initial Observations
The notion that individuals with schizophrenia had a characteristic and peculiar body odor was a long-standing clinical observation. In 1960, a pioneering study by Smith and Sines sought to scientifically validate this anecdotal evidence. Their research laid the groundwork for a fascinating, albeit controversial, chapter in the biochemical investigation of schizophrenia.
Experimental Protocol: Odor Discrimination by Trained Rats
The initial study by Smith and Sines employed a behavioral assay using trained rats to differentiate between the sweat of individuals with schizophrenia and that of control subjects.
Methodology:
-
Subject Groups: Sweat samples were collected from two groups of male patients at a state hospital: a group diagnosed with chronic schizophrenia and a control group with non-schizophrenic neuropsychiatric conditions.
-
Sample Collection: Sweat was collected from the subjects' upper bodies using gauze pads.
-
Odor Discrimination Apparatus: A specially designed apparatus was used to present the odorants to the rats. This involved a system of air currents that would carry the scent from the sweat samples to the rat's chamber.
-
Animal Training: Rats were trained using operant conditioning techniques. They were rewarded for correctly identifying the sweat samples from individuals with schizophrenia.
-
Data Analysis: The accuracy of the rats' discrimination was statistically analyzed to determine if it was significantly better than chance.
Quantitative Data: Odor Discrimination
The results of the Smith and Sines study suggested that rats could indeed distinguish the sweat of individuals with schizophrenia with a high degree of accuracy.
| Experiment | Subjects | Discrimination Accuracy | p-value |
| Odor Discrimination by Trained Rats | Rats | Statistically significant | < .0001[1] |
| Odor Discrimination by Human Panel | Human Testers | Statistically significant | < .005[1] |
Identification of the Odorous Compound: trans-3-Methyl-2-hexenoic Acid
Following the initial behavioral evidence, the next crucial step was to identify the specific chemical compound responsible for the characteristic odor. In 1969, Smith, Thompson, and Koster published their findings on the isolation and identification of what they believed to be the "schizophrenic odor."
Experimental Protocol: Analytical Chemistry Approach
The researchers utilized a combination of advanced analytical techniques for the separation and identification of the volatile compounds in sweat.
Methodology:
-
Sample Collection: Sweat was collected from individuals diagnosed with schizophrenia who were noted to have the characteristic odor.
-
Extraction: The volatile, odorous components were extracted from the sweat samples.
-
Gas Chromatography (GC): The extract was subjected to gas chromatography to separate the individual chemical components.
-
Mass Spectrometry (MS): The separated components were then analyzed using mass spectrometry to determine their molecular weight and fragmentation patterns, which aids in structural elucidation.
-
Structural Confirmation: The structure of the identified compound was confirmed by comparing its GC retention time and mass spectrum to that of a synthesized standard of trans-3-methyl-2-hexenoic acid.
The Controversial Link: A Refutation of the Initial Findings
The initial excitement surrounding the discovery of a potential biomarker for schizophrenia was tempered by subsequent research that failed to replicate the findings. A pivotal study by Gordon et al. in 1973 challenged the direct link between TMHA and schizophrenia.
Experimental Protocol: Quantitative Analysis and Metabolic Studies
Gordon and his team conducted a rigorous quantitative analysis of TMHA in the sweat of both individuals with schizophrenia and healthy controls. They also investigated the metabolism of TMHA in both groups.
Methodology:
-
Quantitative Analysis of Sweat:
-
A sensitive and specific gas-liquid chromatography-mass spectroscopic (GC-MS) procedure was developed for the quantitative analysis of TMHA in biological fluids.[2]
-
Sweat samples were collected from both individuals with schizophrenia and a control group of healthy individuals.
-
The concentration of TMHA in the sweat of both groups was measured and compared.
-
-
Metabolic Study with Radiolabeled TMHA:
-
¹⁴C-labeled TMHA was intravenously administered to both individuals with schizophrenia and healthy control subjects.[2]
-
The levels of radioactivity in blood, expired air, and urine were monitored over time to determine the rate of metabolism and excretion of TMHA.
-
Quantitative Data: Conflicting Evidence
The findings of Gordon et al. directly contradicted the earlier reports, suggesting that TMHA was a normal component of human sweat and not specific to schizophrenia.
| Study | Finding | Conclusion |
| Smith, Thompson, & Koster (1969) | Identification of TMHA in the sweat of individuals with schizophrenia.[3] | TMHA is the compound responsible for the characteristic odor in schizophrenia. |
| Gordon et al. (1973) | Comparable quantities of TMHA were found in the sweat of both individuals with schizophrenia and healthy controls.[2] | There is no relationship between TMHA and schizophrenia.[2] |
| Gordon et al. (1973) | The metabolism of intravenously administered ¹⁴C-labeled TMHA was similar in both individuals with schizophrenia and healthy controls.[2] | The metabolic handling of TMHA is not altered in schizophrenia.[2] |
Visualizing the Methodologies and Proposed Pathways
To better understand the experimental workflows and the proposed, though unproven, biochemical origins of TMHA, the following diagrams are provided.
Proposed Biosynthetic Pathways of this compound
While the link to schizophrenia was not substantiated, the presence of TMHA in human sweat is a recognized biochemical phenomenon. The exact biosynthetic pathway in humans is not definitively established, but several plausible routes have been proposed, primarily involving the catabolism of branched-chain amino acids.
Conclusion and Future Directions
The initial research linking trans-3-methyl-2-hexenoic acid to schizophrenia represents a significant, though ultimately unsupported, foray into the biochemical exploration of mental illness. The early studies, while pioneering in their approach, were limited by the analytical technologies of their time. The subsequent refutation of this link by more rigorous quantitative methods underscores the critical importance of robust and reproducible experimental design in biomarker research.
While TMHA itself did not prove to be a specific biomarker for schizophrenia, this line of inquiry paved the way for broader investigations into the role of metabolic disturbances in psychiatric disorders. Modern metabolomic studies, utilizing highly sensitive and high-throughput analytical platforms, continue to search for reliable biomarkers in biofluids such as blood, urine, and even breath. The story of TMHA and schizophrenia serves as a valuable historical lesson and a testament to the scientific process of hypothesis, investigation, and revision in the ongoing quest to unravel the biological underpinnings of complex brain disorders.
References
An In-depth Technical Guide to the Geometrical Isomers of 3-Methylhex-2-enoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the geometrical isomers of 3-methylhex-2-enoic acid, with a focus on their synthesis, characterization, and biological relevance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and drug development.
Introduction
This compound is an unsaturated short-chain fatty acid that exists as two geometrical isomers: (E)-3-methylhex-2-enoic acid and (Z)-3-methylhex-2-enoic acid. These isomers, differing only in the spatial arrangement of substituents around the carbon-carbon double bond, can exhibit distinct physical, chemical, and biological properties. The (E)-isomer, also known as trans-3-methyl-2-hexenoic acid, has been identified as a component of human axillary sweat and is associated with characteristic body odor.[1] Its potential role as a human chemosignal has garnered interest in various fields of research.[2] This guide will delve into the synthesis, spectroscopic characterization, and known biological context of both isomers.
Physicochemical Properties
The physicochemical properties of the (E) and (Z) isomers of this compound are crucial for their separation, identification, and handling. While experimental data for the (E)-isomer is more readily available, data for the (Z)-isomer is less documented.
| Property | (E)-3-Methylhex-2-enoic acid | (Z)-3-Methylhex-2-enoic acid |
| CAS Number | 27960-21-0[3] | 18951-40-1 (cis-isomer)[4] |
| Molecular Formula | C₇H₁₂O₂[3] | C₇H₁₂O₂[4] |
| Molecular Weight | 128.17 g/mol [3] | 128.17 g/mol [4] |
| Boiling Point | 225.2 °C at 760 mmHg[5] | Data not readily available |
| Melting Point | -3.4 °C[1] | Data not readily available |
| Density | 0.97 g/cm³[1] | Data not readily available |
| Appearance | Colorless to pale yellow liquid[6] | Data not readily available |
Synthesis of Geometrical Isomers
The synthesis of this compound can be approached through methods that yield a mixture of (E) and (Z) isomers or through stereoselective routes to obtain predominantly one isomer.
Synthesis of a Mixture of (E/Z)-3-Methylhex-2-enoic Acid
A common laboratory synthesis produces a mixture of the geometrical isomers starting from 2-pentanone. This multi-step process involves a Grignard reaction, hydroboration-oxidation, and subsequent oxidation and dehydration.
Experimental Protocol:
-
Grignard Reaction: To a solution of allylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or THF), add 2-pentanone dropwise at a controlled temperature (typically 0 °C). After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-methylhex-1-en-3-ol.
-
Hydroboration-Oxidation: The 3-methylhex-1-en-3-ol is dissolved in dry THF and cooled to 0 °C. A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is subsequently cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide (30% solution). The mixture is stirred at room temperature for several hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-methylhexane-1,3-diol.
-
Oxidation and Dehydration: The diol is dissolved in a suitable solvent such as acetone (B3395972) and cooled in an ice bath. A solution of chromic acid (prepared from chromium trioxide and sulfuric acid) is added dropwise. The reaction is stirred at room temperature until the primary alcohol is oxidized to a carboxylic acid. The excess oxidizing agent is quenched, and the product, 3-hydroxy-3-methylhexanoic acid, is extracted. The crude hydroxy acid is then subjected to acid-catalyzed dehydration (e.g., by heating with a catalytic amount of sulfuric acid) to yield a mixture of (E)- and (Z)-3-methylhex-2-enoic acid. The isomers can then be separated by chromatography.
Logical Workflow for the Synthesis of (E/Z)-3-Methylhex-2-enoic Acid Mixture:
Caption: Synthesis of a mixture of (E/Z)-3-methylhex-2-enoic acid.
Stereoselective Synthesis
Stereoselective synthesis of either the (E) or (Z) isomer can be achieved using specific olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. The stereochemical outcome of these reactions is highly dependent on the nature of the phosphorus ylide or phosphonate (B1237965) reagent used.
-
Synthesis of (Z)-3-Methylhex-2-enoic Acid (Wittig Reaction): The Wittig reaction using non-stabilized or semi-stabilized ylides generally favors the formation of the (Z)-alkene.[7]
Conceptual Experimental Protocol:
-
Ylide Preparation: A phosphonium (B103445) salt, such as (1-carboxyethyl)triphenylphosphonium bromide, is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere. A strong, non-nucleophilic base (e.g., sodium hexamethyldisilazide or potassium tert-butoxide) is added at low temperature (-78 °C to 0 °C) to generate the corresponding phosphorus ylide.
-
Olefination: Butanal (the aldehyde corresponding to the remainder of the target molecule) is then added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The triphenylphosphine (B44618) oxide byproduct is removed, and the crude product is purified by column chromatography to yield predominantly (Z)-3-methylhex-2-enoic acid.
-
-
Synthesis of (E)-3-Methylhex-2-enoic Acid (Horner-Wadsworth-Emmons Reaction): The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate-stabilized carbanion, typically favors the formation of the thermodynamically more stable (E)-alkene.
Conceptual Experimental Protocol:
-
Carbanion Formation: A phosphonate ester, such as triethyl phosphonoacetate, is dissolved in a dry aprotic solvent (e.g., THF) under an inert atmosphere. A base, such as sodium hydride or lithium diisopropylamide (LDA), is added to generate the phosphonate carbanion.
-
Olefination: 2-Pentanone is added to the solution of the carbanion. The reaction mixture is stirred at an appropriate temperature until the reaction is complete.
-
Work-up and Hydrolysis: The reaction is quenched, and the resulting α,β-unsaturated ester is extracted and purified. Subsequent hydrolysis of the ester group under acidic or basic conditions yields (E)-3-methylhex-2-enoic acid.
-
Logical Workflow for Stereoselective Synthesis:
Caption: Stereoselective synthesis of (Z) and (E) isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural elucidation and differentiation of the (E) and (Z) isomers of this compound.
Experimental Protocols:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: A wider spectral width (e.g., 200-220 ppm) is required. Proton decoupling is typically employed to simplify the spectrum.
-
-
FTIR Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Acquisition: Acquire a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
-
Expected Spectroscopic Data:
| Feature | (E)-3-Methylhex-2-enoic acid | (Z)-3-Methylhex-2-enoic acid |
| ¹H NMR | The chemical shift of the vinylic proton (at C2) is expected to be further downfield compared to the (Z)-isomer due to the anisotropic effect of the carbonyl group. | The vinylic proton at C2 will likely appear at a slightly more upfield chemical shift. The allylic protons on C4 will also show distinct chemical shifts and coupling constants compared to the (E)-isomer. |
| ¹³C NMR | The chemical shifts of the carbon atoms, particularly those of the double bond (C2 and C3) and the methyl group at C3, will differ from the (Z)-isomer due to stereochemical effects. | The carbon chemical shifts will be characteristically different from the (E)-isomer, providing a clear method for differentiation. |
| FTIR | A strong C=O stretching vibration for the carboxylic acid will be observed around 1700-1725 cm⁻¹. A C=C stretching vibration will be present around 1640-1650 cm⁻¹. A characteristic out-of-plane C-H bending vibration for the trans double bond is expected around 960-980 cm⁻¹. | A strong C=O stretch will also be present. The C=C stretch may be slightly different in frequency and intensity compared to the (E)-isomer. The out-of-plane C-H bending for the cis double bond is typically weaker and appears in a different region (around 675-730 cm⁻¹), which can be a key distinguishing feature. |
Note: Specific, experimentally verified spectral data for the pure (Z)-isomer is not widely available in the literature. The expected data is based on general principles of NMR and IR spectroscopy for geometric isomers.
Separation of Geometrical Isomers
The separation of the (E) and (Z) isomers of this compound is typically achieved using chromatographic techniques. Gas chromatography (GC) is a particularly effective method for the separation and quantification of these volatile fatty acid isomers.
Experimental Protocol: Gas Chromatography
-
Derivatization: To increase volatility and improve chromatographic resolution, the carboxylic acid is often converted to its methyl ester (FAME) prior to GC analysis. This can be achieved by reacting the acid with a methylating agent such as diazomethane (B1218177) or by heating with methanol (B129727) and a catalytic amount of acid (e.g., sulfuric acid).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A high-polarity capillary column, such as one coated with a cyanopropyl polysiloxane stationary phase, is recommended for the separation of geometric isomers of fatty acids.
-
Chromatographic Conditions:
-
Injector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: An initial temperature of around 100-120 °C, held for a few minutes, followed by a temperature ramp of 5-10 °C/min to a final temperature of 220-240 °C. The exact program will need to be optimized for the specific column and instrument.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector Temperature: Typically set to 250-280 °C.
-
-
Identification: The isomers can be identified based on their retention times by comparing them to authentic standards. The (E)-isomer, being more linear, often has a slightly longer retention time than the (Z)-isomer on polar columns. Mass spectrometry can provide further confirmation of the identity of each isomer.
Logical Workflow for Isomer Separation:
Caption: Workflow for the separation of (E) and (Z) isomers.
Biological Significance and Signaling
(E)-3-Methylhex-2-enoic acid is a well-documented component of human axillary sweat and a significant contributor to body odor.[1] Its presence and concentration can be influenced by genetic factors and the composition of the skin microbiome.
The role of this compound in chemical communication, or chemosignaling, in humans is an active area of research. While a definitive signaling pathway has not been fully elucidated, it is hypothesized that this and other volatile organic compounds present in sweat may act as pheromones, influencing the physiological or behavioral state of other individuals. The olfactory system is the primary route for the detection of such compounds.
There is also some research suggesting a link between altered metabolism or perception of this compound and certain neurological conditions, such as schizophrenia, although these findings are still under investigation.[1]
Due to the lack of detailed information on a specific signaling pathway, a diagrammatic representation is not provided at this time. Further research is needed to understand the precise molecular mechanisms through which this compound may exert its biological effects.
Conclusion
This technical guide has provided a detailed overview of the geometrical isomers of this compound. Key aspects of their synthesis, including a method for producing a mixture of isomers and conceptual protocols for stereoselective synthesis, have been presented. The importance of spectroscopic techniques for their characterization and a protocol for their separation by gas chromatography have been outlined. The biological significance of the (E)-isomer as a component of human sweat and its potential role in chemosignaling have also been discussed. While significant knowledge exists, particularly for the (E)-isomer, further research is required to fully characterize the physicochemical properties and biological functions of the (Z)-isomer and to elucidate the complete signaling pathways associated with these molecules.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. (2E)-3-methylhex-2-enoic acid AKSci HTS037724 [aksci.com]
- 3. (2E)-3-Methyl-2-hexenoic acid | C7H12O2 | CID 6443739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H12O2 | CID 193087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-3-cyano-5-methylhex-2-enoic acid | C8H11NO2 | CID 87058063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-3-Methyl-2-hexenoic acid - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
Methodological & Application
Application Note: Quantitative Analysis of 3-Methylhex-2-enoic Acid in Human Sweat Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylhex-2-enoic acid is a branched-chain unsaturated fatty acid and a key contributor to human axillary malodor.[1] It is produced through the bacterial metabolism of precursors found in odorless sweat secreted by the apocrine glands.[2] The quantitative analysis of this volatile organic compound (VOC) in sweat is crucial for research in dermatology, microbiology, and the development of deodorants and antiperspirants. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such volatile compounds.[3][4] However, the direct analysis of carboxylic acids like this compound can be challenging due to their polarity and low volatility, often necessitating a derivatization step to improve chromatographic performance.[5][6]
This application note provides detailed protocols for the collection, preparation, and GC-MS analysis of this compound in sweat samples, including methods for both direct analysis via solid-phase microextraction (SPME) and analysis following derivatization.
Biochemical Pathway of this compound Formation
The characteristic odor associated with this compound is not present in freshly secreted apocrine sweat. It is the result of enzymatic action by resident skin microflora, such as Corynebacterium species, on non-odorous precursor molecules.[7] These precursors are water-soluble and are converted by bacterial aminoacylases into volatile fatty acids.[2]
Caption: Biochemical formation of this compound.
Quantitative Data
The concentration of this compound in sweat can vary significantly among individuals. The following table summarizes quantitative data from a study analyzing axillary sweat from 30 Japanese subjects.[3]
| Analyte | Number of Subjects | Subjects with Detectable Levels | Concentration Range (nmol/mL) |
| (E)-3-Methylhex-2-enoic acid | 30 | 6 | 15.9 - 34.6 |
Experimental Protocols
Two primary approaches for the GC-MS analysis of this compound are presented: a direct headspace SPME method and a solvent extraction method followed by derivatization.
Experimental Workflow Overview
Caption: GC-MS analytical workflow for this compound.
Protocol 1: Headspace Solid-Phase Microextraction (SPME) GC-MS
This protocol is adapted from a method for analyzing human malodor compounds and is suitable for direct, solvent-free analysis.[7]
1. Sample Collection and Preparation: a. Collect sweat samples by having subjects wear a cotton T-shirt for 24 hours.[3] b. Cut the axillary area of the T-shirt into small pieces and place them in a 20 mL headspace vial. c. Alternatively, extract sweat from cotton pads using an appropriate solvent, which is then evaporated to leave a residue for analysis. For this SPME protocol, a direct sweat sample or a sweat-like medium can be used. d. Place 2 mL of the liquid sweat sample into a 20 mL headspace vial and cap securely.[7]
2. SPME Procedure: a. Incubate the vial for an extended period (e.g., 18 hours) to allow volatile compounds to equilibrate in the headspace.[7] b. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30-40°C).[8]
3. GC-MS Parameters: a. Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode. b. GC Column: Use a suitable capillary column, such as a DB-5ms or a more polar column like a DB-WAX, to achieve good separation.[7] c. Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp 1: Increase to 150°C at 10°C/min.
- Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.[7] d. Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min). e. Mass Spectrometer:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 35-350.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
Protocol 2: Solvent Extraction and Derivatization GC-MS
This protocol is recommended for achieving higher sensitivity and improved peak shape, especially for lower concentrations of this compound. It involves esterification to convert the carboxylic acid into a more volatile methyl ester.[6][9]
1. Sample Collection and Extraction: a. Collect sweat as described in Protocol 1 (1a). b. Extract the acidic compounds from the cotton pads or T-shirt cuttings using diethyl ether after acidification of the sample. c. Concentrate the organic layer under a gentle stream of nitrogen.
2. Derivatization (Esterification with BF₃-Methanol): a. To the dried extract residue in a reaction vial, add 1 mL of hexane (B92381) to redissolve. b. Add 0.5 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol) reagent.[9] c. Cap the vial tightly and heat at 60°C for 60 minutes.[9] d. After cooling to room temperature, add 1 mL of saturated NaCl solution to stop the reaction. e. Add 1 mL of hexane, vortex, and allow the layers to separate. f. Carefully transfer the upper hexane layer, containing the fatty acid methyl esters, to a clean vial for GC-MS analysis.
3. GC-MS Parameters: a. Injector: 1 µL injection in splitless mode at 250°C. b. GC Column and Oven Program: As described in Protocol 1. The retention time of the this compound methyl ester will be different from the free acid. c. Mass Spectrometer: As described in Protocol 1. The mass spectrum will correspond to the methyl ester derivative, with a characteristic molecular ion and fragmentation pattern.
Conclusion
The GC-MS methods outlined provide robust and reliable approaches for the quantitative analysis of this compound in human sweat. The choice between direct headspace SPME and derivatization depends on the required sensitivity, sample matrix complexity, and available resources. The SPME method offers a simpler, solvent-free approach, while derivatization significantly improves chromatographic performance and sensitivity. These protocols can be valuable tools for researchers investigating the biochemistry of sweat and for professionals in the development of personal care products.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2nd dimensional GC-MS analysis of sweat volatile organic compounds prepared by solid phase micro-extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weber.hu [weber.hu]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Quantification of 3-Methylhex-2-enoic Acid Using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylhex-2-enoic acid is a branched-chain unsaturated fatty acid that has been identified as a significant component of human axillary sweat, contributing to characteristic body odor.[1][2] Its role in social signaling and potential as a biomarker in various physiological and pathological states has garnered increasing interest. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for advancing research in these areas. This document provides detailed application notes and protocols for the quantification of this compound using two powerful mass spectrometry-based techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Strategies Overview
Both GC-MS and LC-MS/MS offer the high sensitivity and selectivity required for the quantification of this compound in complex samples. The choice between the two techniques often depends on the sample matrix, desired throughput, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form, typically a fatty acid methyl ester (FAME).[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity and can often analyze compounds without derivatization. However, for short-chain fatty acids, derivatization can enhance ionization efficiency and chromatographic retention, leading to improved sensitivity.[4] A common derivatization agent for this purpose is 3-nitrophenylhydrazine (B1228671) (3-NPH).[5][6]
Quantitative Data Summary
The following tables provide a summary of typical quantitative data and performance characteristics for the analysis of short-chain fatty acids using the described methodologies. These values should serve as a general guideline, and specific performance will need to be validated for this compound in the user's laboratory.
Table 1: Illustrative Performance Characteristics for GC-MS Quantification of this compound (as FAME derivative)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 5 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 20 µg/L |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Recovery | 80 - 110% |
Table 2: Illustrative Performance Characteristics for LC-MS/MS Quantification of this compound (as 3-NPH derivative)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 - 2 µg/L |
| Limit of Quantitation (LOQ) | 0.2 - 10 µg/L |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 10% |
| Recovery | 85 - 115% |
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the extraction of this compound from a biological sample (e.g., sweat collected on a cotton pad), derivatization to its fatty acid methyl ester (FAME), and subsequent analysis by GC-MS.
1. Sample Preparation and Extraction
-
Transfer the cotton pad containing the sweat sample to a glass vial.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar fatty acid not present in the sample).
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the vial.
-
Vortex vigorously for 2 minutes to extract the lipids.
-
Centrifuge at 3000 x g for 10 minutes to pellet the cotton pad material.
-
Carefully transfer the supernatant to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Ester (FAME)
-
To the dried extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.[2]
-
Tightly cap the tube and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound methyl ester. A full scan mode (m/z 50-300) can be used for initial identification.
-
4. Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard against the concentration of the calibrants. Determine the concentration of this compound in the samples from this calibration curve.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the analysis of this compound in a biological fluid (e.g., plasma or sweat extract) using derivatization with 3-nitrophenylhydrazine (3-NPH) followed by LC-MS/MS analysis.
1. Sample Preparation
-
To 50 µL of the sample in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Add 150 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial for derivatization.
2. Derivatization with 3-Nitrophenylhydrazine (3-NPH)
-
To the supernatant, add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in methanol.[2]
-
Add 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in methanol.[2]
-
Add 50 µL of 7% pyridine (B92270) in methanol.
-
Incubate the mixture at 40°C for 30 minutes.
-
After incubation, add 200 µL of 0.1% formic acid in water to stop the reaction.
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 90% B
-
8-9 min: Hold at 90% B
-
9.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the [M-H]⁻ of the 3-NPH derivative of this compound, and the product ions will be characteristic fragments. Specific MRM transitions need to be determined by infusing a standard of the derivatized analyte.
-
4. Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the derivatized internal standard against the concentration of the calibrants. Determine the concentration of this compound in the samples from this calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: GC-MS workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Logical relationship of derivatization for mass spectrometry analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
Application Note: Solid-Phase Microextraction (SPME) for the Sampling and Analysis of 3-Methylhex-2-enoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylhex-2-enoic acid is a volatile short-chain fatty acid (SCFA) identified as a malodorous component in the sweat of schizophrenic individuals.[1][2] Its analysis is crucial for metabolomic studies and potential biomarker discovery. Solid-Phase Microextraction (SPME) offers a powerful, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step, making it ideal for the analysis of volatile and semi-volatile compounds like this compound from complex biological matrices.[3][4] This application note provides a detailed protocol for the headspace SPME (HS-SPME) sampling of this compound, followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Principle of Headspace SPME
HS-SPME is an equilibrium-based extraction technique.[5] An SPME fiber, coated with a specific stationary phase, is exposed to the headspace above a liquid or solid sample contained in a sealed vial.[5][6] Volatile analytes, like this compound, partition from the sample matrix into the headspace and then adsorb/absorb onto the fiber coating.[3] After an established equilibrium or pre-equilibrium time, the fiber is withdrawn and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.[3]
Experimental Protocols
This section details the methodology for the analysis of this compound using HS-SPME-GC-MS. Optimization of parameters is crucial for achieving high-quality analytical methods.[7]
1. Materials and Reagents
-
SPME Fiber Assembly: Manual or autosampler holder.
-
SPME Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for its high extraction efficiency for short-chain fatty acids.[8]
-
Sample Vials: 20 mL clear screw-top headspace vials with PTFE/Silicone septa.
-
Heater/Stirrer: For sample incubation and agitation.
-
Gas Chromatograph with Mass Spectrometer (GC-MS).
-
Reagents: this compound standard, Sodium chloride (NaCl) or Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), Hydrochloric acid (HCl), Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
2. Sample Preparation Proper sample preparation is critical for accurate and reproducible results.
-
Place 1-5 mL (for liquid samples) or 1-5 g (for solid/semi-solid samples) into a 20 mL headspace vial.
-
Salting-Out: Add a salt, such as NaCl or NaH₂PO₄, to the sample (e.g., to a final concentration of 20% w/v).[5] This increases the ionic strength of the aqueous phase, promoting the transfer of volatile organic compounds to the headspace.[6] NaH₂PO₄ can be more effective than NaCl due to its pH stability.[8]
-
pH Adjustment: Adjust the sample pH to approximately 2.0 using HCl. Acidifying the sample suppresses the dissociation of carboxylic acids, increasing their volatility and improving extraction efficiency.[8]
-
Seal the vial immediately with the screw cap and septum.
3. Headspace SPME Procedure
-
Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 60 °C).[5]
-
Allow the sample to equilibrate at this temperature for 15 minutes with constant agitation (e.g., 350 rpm) to facilitate the release of volatiles into the headspace.[5]
-
Manually or automatically insert the SPME device through the vial's septum.
-
Expose the CAR/PDMS fiber to the headspace for a predetermined extraction time (e.g., 30-60 minutes).
-
After extraction, retract the fiber into the needle, remove it from the vial, and immediately proceed to the GC-MS analysis.
4. On-Fiber Derivatization (Optional but Recommended) To improve the chromatographic behavior of this compound, on-fiber derivatization can be performed. This converts the polar carboxylic acid into a more volatile and less polar silyl (B83357) ester.[9][10]
-
After the initial HS-SPME extraction, place the SPME device into the headspace of a separate sealed vial containing a small amount of the derivatization agent (e.g., 50 µL of BSTFA).
-
Expose the fiber to the derivatization agent vapor for a short period (e.g., 1-2 minutes) at an elevated temperature (e.g., 75 °C).[10]
-
Immediately inject the derivatized analytes into the GC-MS.
5. GC-MS Analysis
-
Injection: Insert the SPME fiber into the GC inlet, which is held at a high temperature (e.g., 250 °C), and expose the fiber.[11]
-
Desorption: Allow the analytes to thermally desorb from the fiber onto the GC column for a specified time (e.g., 2-5 minutes).[12]
-
Analysis: Start the GC-MS temperature program to separate the compounds.
Data Presentation
Quantitative data should be systematically collected and presented for clear interpretation.
Table 1: SPME Fiber Extraction Efficiency Comparison for Short-Chain Fatty Acids
| SPME Fiber Type | Relative Extraction Efficiency (%) | Reproducibility (CV%) |
| CAR/PDMS | 100% | 1.2 - 21.8% |
| DVB/CAR/PDMS | 24.8 - 57.9% | 0.5 - 23.3% |
| PDMS | 0.7 - 7.9% | 0.3 - 58.4% |
| Data adapted from a study on eight SCFAs, demonstrating CAR/PDMS as the most efficient and reproducible fiber.[8] |
Table 2: Typical GC-MS Parameters for Analysis
| Parameter | Recommended Setting |
| GC Inlet Temperature | 250 °C |
| Liner | 0.75 mm I.D., SPME type |
| Desorption Time | 2 minutes |
| Carrier Gas | Helium, 1 mL/min constant flow |
| Column | Polar phase (e.g., DB-WAX, FFAP) or mid-polar (e.g., Rxi-624Sil MS); 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Oven Program | 40 °C (hold 3 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| MS Transfer Line | 230 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-350 m/z |
| These parameters are a starting point and should be optimized for the specific instrument and application. |
Visualized Workflows
Diagrams help to clarify the experimental process from sample collection to data analysis.
Caption: Headspace SPME sampling and preparation workflow.
Caption: Overview of the complete analytical workflow.
The HS-SPME-GC-MS method detailed here provides a robust, sensitive, and solvent-free approach for the analysis of this compound. The key to successful analysis lies in the careful selection of the SPME fiber (CAR/PDMS is recommended for SCFAs) and the optimization of extraction parameters, particularly sample pH, temperature, and time.[8] The inclusion of a derivatization step can further enhance chromatographic performance and sensitivity.[13] This protocol serves as a comprehensive guide for researchers in metabolomics and clinical diagnostics, enabling reliable quantification of this and other related volatile fatty acids in various biological matrices.
References
- 1. (2E)-3-Methyl-2-hexenoic acid | C7H12O2 | CID 6443739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHYL-2-HEXENOIC ACID CAS#: 27960-21-0 [amp.chemicalbook.com]
- 3. staff.buffalostate.edu [staff.buffalostate.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. Protocol for solid-phase microextraction method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical factors for eight short-chain fatty acid analyses in mouse feces through headspace solid-phase microextraction–triple quadrupole gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. High-Performing Restek PAL SPME Fibers [restek.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Anwendungshinweis und Protokoll: HPLC-Analyse von 3-Methylhex-2-ensäure nach Derivatisierung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 3-Methylhex-2-ensäure ist eine kurzkettige, ungesättigte Carbonsäure. Für ihre quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) stellt das Fehlen eines starken Chromophors eine Herausforderung für die gängige UV-Vis-Detektion dar. Um die Empfindlichkeit und Nachweisbarkeit zu erhöhen, ist ein Derivatisierungsschritt vor der Säuleninjektion erforderlich. Diese Methode wandelt die Säure in ein Derivat mit hoher UV-Absorption um.
Prinzip: Die Carboxylgruppe der 3-Methylhex-2-ensäure wird mit p-Bromphenacylbromid (p-BPB) verestert. Diese Reaktion wird durch ein Kronenether-Katalysator erleichtert und führt zur Bildung von 4-Bromphenacyl-3-methylhex-2-enoat, einem Ester mit einem starken Chromophor. Dieses Derivat kann mittels Umkehrphasen-HPLC (RP-HPLC) effizient aufgetrennt und mit einem UV-Detektor empfindlich nachgewiesen werden.
Experimentelle Protokolle
1. Benötigte Reagenzien und Materialien:
-
3-Methylhex-2-ensäure (Standard oder Probe)
-
p-Bromphenacylbromid (p-BPB), Derivatisierungsreagenz
-
Acetonitril (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Methanol (HPLC-Qualität)
-
Kaliumhydroxid (KOH)
-
Phenolphthalein-Lösung
-
18-Krone-6 (Katalysator)
-
Salzsäure (HCl), 0,1 M
-
Reaktionsgefäße (z. B. 2-ml-Vials mit Schraubverschluss)
-
Heizblock oder Wasserbad
-
Pipetten und Spritzen
-
HPLC-System mit UV-Vis-Detektor, Pumpe, Injektor und Säulenthermostat
-
RP-HPLC-Säule (z. B. C18, 250 mm x 4,6 mm, 5 µm Partikelgröße)
2. Vorbereitung der Reagenzien:
-
Derivatisierungslösung: 12 mg p-Bromphenacylbromid und 4 mg 18-Krone-6 in 10 ml Acetonitril lösen. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.
-
Kaliumhydroxid-Lösung (0,2 M in Methanol): 11,2 mg KOH in 1 ml Methanol lösen.
3. Probenvorbereitung und Derivatisierung:
-
Lösung der Säure: Eine bekannte Menge 3-Methylhex-2-ensäure in 1 ml Acetonitril lösen.
-
Neutralisation: 1-2 Tropfen Phenolphthalein-Indikator zugeben und mit der methanolischen KOH-Lösung bis zur schwachen Rosa-Färbung neutralisieren. Dies überführt die Carbonsäure in ihr reaktiveres Carboxylat-Salz.
-
Eindampfen: Das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur vollständig eindampfen.
-
Derivatisierungsreaktion: Zum trockenen Rückstand 500 µl der Derivatisierungslösung geben. Das Gefäß fest verschließen.
-
Inkubation: Das Reaktionsgemisch für 60 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren.
-
Abkühlen: Die Reaktion durch Abkühlen auf Raumtemperatur stoppen.
-
Verdünnung: Die Probe vor der HPLC-Analyse mit dem mobilen Phasen-Startgemisch (z. B. 1:1 Acetonitril/Wasser) auf die gewünschte Konzentration verdünnen.
4. HPLC-Analyse:
-
HPLC-Säule: C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm)
-
Mobile Phase A: Wasser
-
Mobile Phase B: Acetonitril
-
Gradientenelution:
-
0-5 min: 60% B
-
5-20 min: linearer Anstieg auf 90% B
-
20-25 min: 90% B
-
25-30 min: Rückkehr zu 60% B und Äquilibrierung
-
-
Flussrate: 1,0 ml/min
-
Säulentemperatur: 30 °C
-
Detektionswellenlänge: 260 nm[1]
-
Injektionsvolumen: 10 µl
Datenpräsentation
Die quantitative Analyse basiert auf der Erstellung einer Kalibrierkurve mit derivatisierten Standards der 3-Methylhex-2-ensäure. Die Peakfläche des Derivats wird gegen die Konzentration aufgetragen.
Tabelle 1: Zusammenfassung der quantitativen Leistungsdaten der Methode (geschätzte Werte)
| Parameter | Wert | Anmerkung |
| Retentionszeit (geschätzt) | ca. 15-18 min | Abhängig von der exakten HPLC-Säule und den Bedingungen. |
| Nachweisgrenze (LOD) | < 5 ng/ml[1] | Basierend auf Daten für ähnliche Derivate. |
| Bestimmungsgrenze (LOQ) | ca. 10 ng/ml[2] | Typischerweise das 3-fache der LOD. |
| Linearitätsbereich | 0.01 - 100 µg/ml[2] | Erfordert experimentelle Validierung. |
| Korrelationskoeffizient (r²) | > 0,995 | Typischer Wert für eine validierte Methode. |
Visualisierung
Diagramm 1: Derivatisierungsreaktion
Bildunterschrift: Chemische Reaktion zur Derivatisierung von 3-Methylhex-2-ensäure.
Diagramm 2: Experimenteller Arbeitsablauf
Bildunterschrift: Arbeitsablauf für die HPLC-Analyse nach Derivatisierung.
References
- 1. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis and quantitation of gangliosides as p-bromophenacyl derivatives by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of (E)-3-methylhex-2-enoic acid for Research Standards
Abstract
This application note provides a detailed protocol for the stereoselective synthesis of (E)-3-methylhex-2-enoic acid, a valuable standard for research and development in the pharmaceutical and flavor industries. The synthesis employs a two-step process commencing with a Horner-Wadsworth-Emmons (HWE) reaction to stereoselectively form the α,β-unsaturated ester, ethyl (E)-3-methylhex-2-enoate, followed by its hydrolysis to the target carboxylic acid. The HWE reaction is renowned for its high (E)-alkene selectivity, ease of purification, and use of readily available reagents.[1][2] This protocol is designed to be a reliable and reproducible method for obtaining high-purity (E)-3-methylhex-2-enoic acid for use as a research standard.
Introduction
(E)-3-methylhex-2-enoic acid is an organic compound with applications in various fields of chemical research. Its specific stereochemistry and functional groups make it a useful building block in the synthesis of more complex molecules and a standard for analytical and biological studies. A reliable and well-documented synthetic method is crucial for ensuring the quality and consistency of research standards. The Horner-Wadsworth-Emmons (HWE) reaction offers a significant advantage over the traditional Wittig reaction by producing predominantly (E)-alkenes with high stereoselectivity.[1] The reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a Wittig ylide, and the resulting phosphate (B84403) byproduct is water-soluble, simplifying the purification process.[1] This application note details a robust protocol for the synthesis of (E)-3-methylhex-2-enoic acid via the HWE reaction, providing researchers with a clear and reproducible method.
Synthesis Pathway
The synthesis of (E)-3-methylhex-2-enoic acid is achieved through a two-step process as illustrated in the following workflow:
Caption: Workflow for the synthesis of (E)-3-methylhex-2-enoic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl (E)-3-methylhex-2-enoate
This protocol is adapted from established Horner-Wadsworth-Emmons reaction procedures.[3][4]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Butanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., argon).
-
Sodium hydride (1.0 equivalent) is carefully added to the flask.
-
Anhydrous THF is added to create a slurry, and the mixture is cooled to 0 °C in an ice bath.
-
A solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is then cooled back to 0 °C, and a solution of butanal (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the butanal is consumed.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Step 2: Synthesis of (E)-3-methylhex-2-enoic acid
This protocol is based on standard procedures for the hydrolysis of esters.
Materials:
-
Ethyl (E)-3-methylhex-2-enoate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ethyl (E)-3-methylhex-2-enoate (1.0 equivalent) is dissolved in a mixture of THF and water.
-
Lithium hydroxide (2.0 equivalents) is added to the solution.
-
The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.
-
Upon completion, the THF is removed under reduced pressure.
-
The aqueous residue is cooled to 0 °C and acidified to pH ~2 with 1 M HCl.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude (E)-3-methylhex-2-enoic acid can be further purified by recrystallization or chromatography if necessary.
Data Presentation
The following table summarizes the key quantitative and qualitative data for the intermediate and final products.
| Parameter | Ethyl (E)-3-methylhex-2-enoate | (E)-3-methylhex-2-enoic acid |
| Molecular Formula | C₉H₁₆O₂ | C₇H₁₂O₂ |
| Molecular Weight | 156.22 g/mol [5] | 128.17 g/mol [6] |
| Appearance | Colorless oil | White to off-white solid |
| Yield | 78% (representative)[3] | Quantitative (representative) |
| ¹H NMR (CDCl₃, ppm) | ~5.6 (s, 1H), 4.1 (q, 2H), 2.1 (q, 2H), 2.1 (s, 3H), 1.5 (m, 2H), 1.2 (t, 3H), 0.9 (t, 3H) | ~11.5 (br s, 1H), 5.7 (s, 1H), 2.6 (q, 2H), 2.2 (s, 3H), 1.5 (m, 2H), 0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | ~167, 160, 115, 60, 35, 21, 19, 14, 13 | ~172, 163, 116, 35, 20, 19, 13 |
| IR (cm⁻¹) | ~2960, 1720, 1650, 1160 | ~3100-2500 (br), 2960, 1690, 1650 |
| Mass Spec (m/z) | 156 [M]⁺ | 128 [M]⁺[6] |
Note: NMR and IR data are approximate and may vary slightly based on the solvent and instrument used.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of high-purity (E)-3-methylhex-2-enoic acid. The use of the Horner-Wadsworth-Emmons reaction ensures high (E)-stereoselectivity, and the straightforward procedures for both the olefination and hydrolysis steps make this method suitable for producing research-grade standards. The provided data and protocols will be a valuable resource for researchers, scientists, and drug development professionals.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 3-methylhex-2-enoate | C9H16O2 | CID 53402000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylhex-2-enoic acid | C7H12O2 | CID 193087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3-Methylhex-2-enoic Acid from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylhex-2-enoic acid (3M2H) is a volatile organic compound of interest in various fields of biological and medical research, notably as a contributor to human axillary odor. Accurate and reproducible methods for its extraction and quantification from complex biological matrices are essential for understanding its physiological and pathological roles. These application notes provide detailed protocols for the extraction of this compound from sweat, urine, and plasma/serum, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The concentration of this compound can vary significantly depending on the biological fluid, individual metabolism, and other factors. The following table summarizes available quantitative data.
| Biological Fluid | Analyte | Concentration Range | Population | Reference |
| Axillary Sweat | (E)-3-Methylhex-2-enoic acid | 15.9–34.6 nmol/mL | Japanese subjects (present in 6 out of 30 individuals) | [1] |
| Axillary Sweat | This compound | 0–5 mg/L | Japanese males | [1] |
| Axillary Sweat | This compound | ~100 mg/L | Caucasian males | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Sweat using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is ideal for the analysis of volatile compounds like this compound from sweat samples.
Materials:
-
Sweat sample (collected on a cotton pad or other absorbent material)
-
20 mL headspace vials with PTFE/silicone septa
-
Saturated NaCl solution
-
Internal standard (e.g., deuterated this compound or a similar structural analog)
-
SPME fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater/agitator for SPME
Procedure:
-
Sample Preparation:
-
Place the sweat-laden absorbent material into a 20 mL headspace vial.
-
Add a known amount of internal standard to the vial.
-
To enhance the release of volatile compounds, add 1 mL of saturated NaCl solution to the vial.
-
-
HS-SPME Extraction:
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
Place the vial in the heater/agitator.
-
Equilibrate the sample at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) with agitation.[2]
-
Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.[2]
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber and immediately insert it into the GC inlet for thermal desorption (e.g., at 250°C for 2-5 minutes).
-
Start the GC-MS analysis.
-
Protocol 2: Extraction of this compound from Urine using Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting short-chain fatty acids, including this compound, from urine samples.
Materials:
-
Urine sample
-
Internal standard
-
Hydrochloric acid (HCl) or other strong acid
-
Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether - MTBE)[3]
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
To a centrifuge tube, add a known volume of urine (e.g., 1-2 mL).
-
Add a known amount of internal standard.
-
Acidify the urine sample to a pH of 2-3 by adding a small amount of concentrated HCl. This protonates the carboxylic acid group, making it more soluble in organic solvents.[3]
-
-
Liquid-Liquid Extraction:
-
Add a volume of the extraction solvent (e.g., 2-4 mL of MTBE) to the acidified urine.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture (e.g., at 3000 rpm for 5-10 minutes) to separate the organic and aqueous phases.
-
-
Drying and Concentration:
-
Carefully transfer the upper organic layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Transfer the dried organic extract to a new tube and evaporate the solvent to a small volume (e.g., 50-100 µL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
The concentrated extract is now ready for injection into the GC-MS.
-
Protocol 3: Extraction of this compound from Plasma/Serum using Solid-Phase Extraction (SPE)
This protocol utilizes a polymeric reversed-phase SPE sorbent for the cleanup and concentration of acidic compounds from plasma or serum.
Materials:
-
Plasma or serum sample
-
Internal standard
-
Formic acid or acetic acid
-
Acetonitrile
-
Deionized water
-
Polymeric reversed-phase SPE cartridges (e.g., Strata-X or similar)
-
SPE manifold
-
Centrifuge (for sample clarification if necessary)
-
Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice. If particulate matter is present, centrifuge the sample.
-
To a known volume of plasma/serum (e.g., 500 µL), add an equal volume of 0.1% formic acid in water.
-
Add a known amount of internal standard and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of deionized water through the sorbent. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma/serum sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound with 1 mL of a solution of 0.1% formic acid in an organic solvent mixture (e.g., 90:10 acetonitrile/methanol).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., hexane (B92381) or the initial GC mobile phase) for GC-MS analysis.
-
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be optimized for the analysis of this compound. For improved peak shape and volatility, derivatization to form the methyl ester (FAME) may be considered, though direct analysis is also possible.[4]
-
GC System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm), is recommended.[4]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Injector: Split/splitless injector.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1-2 minutes.
-
Ramp at 10°C/min to 200°C.
-
Ramp at 5°C/min to 240°C and hold for 5-10 minutes.
-
-
MS Transfer Line Temperature: 240°C.
-
MS Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-300 for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 128, 113, 95).[5]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 3. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 3-Methylhex-2-enoic Acid as a Potential Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, particularly inborn errors of metabolism (IEMs), are characterized by the accumulation or deficiency of specific metabolites due to enzymatic defects. The analysis of organic acids in urine is a cornerstone for the diagnosis and monitoring of many of these conditions. While the role of many organic acids as biomarkers is well-established, the clinical significance of others, such as 3-Methylhex-2-enoic acid, remains an area of active investigation.
This compound is a branched-chain unsaturated fatty acid. Its structural similarity to metabolites that accumulate in disorders of branched-chain amino acid catabolism, such as isovaleric acidemia (IVA), suggests a potential role as a secondary or minor biomarker in these conditions. IVA is an autosomal recessive disorder caused by a deficiency of isovaleryl-CoA dehydrogenase, a key enzyme in the leucine (B10760876) catabolism pathway.[1][2][3][4][5] This deficiency leads to the accumulation of isovaleric acid and its derivatives.[1][3][4][5] While not a primary diagnostic marker for any known metabolic disorder, the detection and quantification of this compound in biological fluids may provide additional insights into the pathophysiology of related metabolic disturbances.
These application notes provide a framework for the investigation of this compound as a potential biomarker, including a detailed protocol for its analysis in urine by gas chromatography-mass spectrometry (GC-MS) and a discussion of its hypothetical link to leucine metabolism.
Hypothetical Data Presentation
To date, there is a lack of established quantitative data linking specific concentrations of this compound to metabolic disorders. However, for the purposes of illustrating a potential application, the following table presents hypothetical data for urinary this compound concentrations in a control population and in individuals with a hypothetical metabolic disorder affecting branched-chain amino acid metabolism.
| Cohort | N | Mean Urinary this compound (µmol/mmol creatinine) | Standard Deviation | p-value |
| Control | 50 | 0.8 | 0.3 | <0.01 |
| Hypothetical Metabolic Disorder | 20 | 5.2 | 1.5 |
Table 1: Hypothetical urinary concentrations of this compound. This table illustrates how quantitative data for this compound could be presented to compare a control group with a patient cohort.
Experimental Protocols
The following is a detailed protocol for the analysis of organic acids in urine, which can be adapted for the detection and quantification of this compound. This method is based on established protocols for urinary organic acid profiling by GC-MS.[6][7][8][9]
Protocol: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Collection and Preparation:
-
Collect a random urine sample in a sterile, preservative-free container.
-
Store the urine sample at -20°C or lower until analysis.
-
Prior to extraction, thaw the urine sample at room temperature and vortex to ensure homogeneity.
-
Measure the creatinine (B1669602) concentration of the urine sample to normalize the organic acid concentrations.
2. Internal Standard Addition:
-
To a 1.5 mL microcentrifuge tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 µmol).
-
Add a known amount of an internal standard solution (e.g., a solution containing stable isotope-labeled organic acids) to each sample.
3. Extraction:
-
Acidify the urine sample by adding 5M HCl to bring the pH to less than 2.
-
Add 1 mL of ethyl acetate (B1210297) to the tube.
-
Vortex the tube vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.
-
Centrifuge the tube at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with a second 1 mL aliquot of ethyl acetate and combine the organic layers.
4. Derivatization:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes to convert the organic acids to their more volatile trimethylsilyl (B98337) (TMS) derivatives.
5. GC-MS Analysis:
-
Cool the derivatized sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-600
-
Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
-
6. Data Analysis:
-
Identify the TMS derivative of this compound based on its retention time and mass spectrum.
-
Quantify the peak area of the target compound and the internal standard.
-
Calculate the concentration of this compound in the urine sample, normalized to the creatinine concentration.
Visualizations
Figure 1: Experimental workflow for urinary organic acid analysis by GC-MS.
Figure 2: Hypothetical involvement of this compound in leucine metabolism.
Discussion and Future Directions
The presented protocol for urinary organic acid analysis provides a robust method for screening for a wide range of metabolic disorders. While this compound is not currently a primary diagnostic marker for any known IEM, its presence and concentration should be noted during routine metabolic screening, particularly in cases with elevated markers of disordered branched-chain amino acid metabolism.
Future research should focus on:
-
Systematic Screening: Analyzing urine samples from patients with confirmed diagnoses of isovaleric acidemia and other related disorders to determine if a correlation exists with this compound levels.
-
Quantitative Method Validation: Developing and validating a specific and sensitive quantitative assay for this compound in various biological matrices (urine, plasma, and cerebrospinal fluid).
-
Metabolic Pathway Elucidation: Investigating the potential enzymatic pathways that could lead to the formation of this compound from precursors in the leucine degradation pathway.
-
Clinical Correlation: Correlating the concentration of this compound with the clinical phenotype and severity of disease in affected individuals.
By pursuing these research avenues, the potential clinical utility of this compound as a biomarker for metabolic disorders can be more clearly defined, potentially leading to improved diagnostic strategies and a deeper understanding of the underlying pathophysiology of these complex conditions.
References
- 1. Isovaleric acidemia (IVA) | European registry and network for Intoxication type Metabolic Diseases - E-IMD [e-imd.org]
- 2. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 3. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Orphanet: Isovaleric acidemia [orpha.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]
- 8. erndim.org [erndim.org]
- 9. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Methylhex-2-enoic Acid in Pheromone Studies: Detailed Application Notes and Protocols
Introduction
3-Methylhex-2-enoic acid is a volatile fatty acid that has garnered significant interest in the field of chemical communication, particularly in studies related to human social cues. It is a prominent component of human axillary (underarm) sweat and is recognized for its characteristic odor.[1] Research into this compound is crucial for understanding its potential role as a human pheromone, influencing mood, hormone levels, and social behavior. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the pheromonal properties of this compound.
Data Presentation
The concentration of (E)-3-methyl-2-hexenoic acid in human axillary sweat has been quantified in studies of human body odor. The following table summarizes the findings from a study on a cohort of Japanese individuals.
| Subject Group | Number of Subjects | Number of Subjects with Detectable (E)-3-methyl-2-hexenoic acid | Concentration Range (nmol/ml of sweat) | Reference |
| Japanese Adults | 30 | 6 | 15.9 - 34.6 | Akutsu et al., 2006[2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Axillary Sweat by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the methodology described by Akutsu et al. (2006) for the analysis of (E)-3-methyl-2-hexenoic acid in human sweat.[2]
1. Sample Collection:
-
Subjects wear a clean, untreated cotton t-shirt for a 24-hour period to collect axillary sweat.
-
The axillary region of the t-shirt is then cut out for analysis.
2. Sample Extraction:
-
The cut-out fabric from the t-shirt is placed in a flask with a suitable solvent (e.g., methanol) and subjected to ultrasonic extraction.
-
The extract is then filtered and concentrated under a stream of nitrogen.
3. Solid-Phase Extraction (SPE):
-
The concentrated extract is redissolved in distilled water and passed through a mixed-mode solid-phase extraction cartridge (e.g., Oasis MAX).
-
The cartridge is washed with a neutral buffer (e.g., 50 mM sodium acetate, pH 7.0) to remove interfering compounds.
-
The acidic lipophilic compounds, including this compound, are eluted with methanol (B129727) containing 2% formic acid.
4. GC-MS Analysis:
-
Instrument: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Injection: 1.0 µl of the sample is injected in splitless mode.[2]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp to 190°C at a rate of 7°C/minute.
-
Ramp to 250°C at a rate of 3°C/minute.
-
Hold at 250°C for 20 minutes.[2]
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
5. Quantification:
-
A calibration curve is constructed using standard solutions of (E)-3-methyl-2-hexenoic acid at various concentrations.
-
The concentration of the analyte in the samples is determined by comparing its peak area to the calibration curve.
Protocol 2: Behavioral Assay to Assess the Olfactory Response to this compound
This protocol is a synthesized methodology based on principles of sensory testing and cross-adaptation studies.
1. Subject Recruitment:
-
Recruit a panel of healthy, non-smoking adult volunteers.
-
Screen participants for any olfactory dysfunction or sensitivities.
2. Stimulus Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., mineral oil or propylene (B89431) glycol).
-
Create a dilution series of the stock solution to present different concentrations to the participants.
-
Prepare a blank control (solvent only).
3. Experimental Design (within-subjects):
-
Familiarization: Present participants with the range of stimuli to familiarize them with the odors.
-
Baseline Measurement: In a forced-choice paradigm, present participants with the blank control and a specific concentration of this compound and ask them to identify the odorized sample. Measure the detection threshold.
-
Suprathreshold Intensity Rating: Present a suprathreshold concentration of this compound and ask participants to rate its intensity on a labeled magnitude scale (LMS).
-
Hedonic (Pleasantness) Rating: Ask participants to rate the pleasantness or unpleasantness of the odor on a visual analog scale (VAS).
4. Data Analysis:
-
Calculate the detection threshold for the group.
-
Analyze the intensity and hedonic ratings using appropriate statistical tests (e.g., t-tests or ANOVA) to compare responses to different concentrations and the blank control.
Visualizations
Caption: Workflow for Pheromone Analysis of this compound.
Caption: Hypothesized Signaling Pathway of this compound.
References
Application Notes and Protocols for Microbial Fermentation of 3-Methylhex-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial production of 3-Methylhex-2-enoic acid. This document outlines the underlying metabolic pathways, strategies for microbial engineering, detailed fermentation and analytical protocols, and a summary of potential production metrics based on related compounds.
Introduction
This compound is a branched-chain unsaturated fatty acid with applications in the fragrance and flavor industries. While chemical synthesis routes exist, microbial fermentation offers a promising and sustainable alternative for its production from renewable feedstocks. This document details the scientific basis and practical protocols for developing a microbial platform for this compound synthesis. The primary focus is on the metabolic engineering of Escherichia coli, a well-established host for producing a variety of biochemicals.
Proposed Biosynthetic Pathway
The microbial production of this compound can be achieved by engineering a biosynthetic pathway that leverages the host's natural fatty acid synthesis machinery and incorporates key heterologous enzymes. The proposed pathway begins with the amino acid L-isoleucine and funnels intermediates into a modified fatty acid synthesis cycle.
The catabolism of L-isoleucine is a key starting point, as its degradation naturally produces 2-methylbutyryl-CoA, a crucial precursor for the desired branched-chain fatty acid.[1] This precursor can then prime the fatty acid synthesis (FAS) pathway. To achieve the final product, two key modifications are necessary: directing the precursor into the FAS cycle and introducing a double bond at the C2-C3 position.
Below is a diagram illustrating the proposed metabolic pathway.
Caption: Proposed metabolic pathway for the biosynthesis of this compound.
Metabolic Engineering Strategies
To establish an efficient microbial host for this compound production, several metabolic engineering strategies should be employed. These strategies are designed to increase the precursor supply, channel metabolic flux towards the desired product, and prevent the degradation of intermediates and the final product.
Enhancing Precursor Supply
-
Overexpression of Isoleucine Biosynthesis Genes: Increasing the intracellular pool of L-isoleucine can enhance the supply of the 2-methylbutyryl-CoA precursor. This can be achieved by overexpressing key genes in the isoleucine biosynthesis pathway, such as ilvA, ilvIH, and ilvCED.
-
Expression of a Branched-Chain α-Keto Acid Dehydrogenase (BKD) Complex: The conversion of α-keto-β-methylvalerate to 2-methylbutyryl-CoA is a critical step. Heterologous expression of a BKD complex, for instance from Bacillus subtilis (encoded by the bkd operon), can efficiently catalyze this reaction. A key challenge can be the proper lipoylation of the BKD complex in E. coli. Co-expression of lipoate biosynthesis and attachment proteins (lipA and lipB) can address this bottleneck.[2][3]
Directing Carbon Flux to Branched-Chain Fatty Acid Synthesis
-
Expression of a Specific β-Ketoacyl-ACP Synthase III (FabH): The native FabH in E. coli has a strong preference for straight-chain acyl-CoA primers. To favor the utilization of 2-methylbutyryl-CoA, a FabH variant with a higher affinity for branched-chain primers, such as the one from Staphylococcus aureus (SaFabH), should be expressed.
-
Deletion of Native fabH: To minimize competition for malonyl-CoA and the fatty acid synthase machinery, the native fabH gene in E. coli should be deleted.
Introduction of the C2-C3 Double Bond
The introduction of the double bond at the C2-C3 position is a crucial step. This can be achieved through the action of an acyl-CoA dehydrogenase or an enoyl-CoA hydratase (crotonase).
-
Acyl-CoA Dehydrogenase: An acyl-CoA dehydrogenase can directly introduce a double bond into the saturated 3-methylhexanoyl-CoA. The short/branched-chain acyl-CoA dehydrogenase (SBCAD) is a promising candidate for this reaction.[4]
-
Enoyl-CoA Hydratase (Crotonase): Enzymes from the crotonase superfamily are known to catalyze the hydration and dehydration of enoyl-CoA intermediates.[5][6] A specific crotonase could potentially catalyze the dehydration of a 3-hydroxy-3-methylhexanoyl-CoA intermediate to form the desired α,β-unsaturated product.
Product Release and Prevention of Degradation
-
Overexpression of a Thioesterase: To release the final product from its CoA or ACP carrier, a thioesterase with activity towards medium-chain acyl-CoAs or acyl-ACPs should be overexpressed. The leaderless thioesterase from E. coli ('TesA) is a common choice.
-
Deletion of β-oxidation Pathway Genes: To prevent the degradation of the fatty acid product, key genes in the β-oxidation pathway, such as fadD and fadE, should be deleted.
Below is a diagram summarizing the key genetic modifications in the engineered E. coli host.
Caption: Overview of genetic modifications in the engineered E. coli strain.
Experimental Protocols
This section provides detailed protocols for the cultivation of the engineered strain and the analysis of this compound production.
Strain Construction
Standard molecular cloning techniques (PCR, restriction digestion, ligation, and transformation) are used to construct the expression plasmids and to perform genomic deletions in E. coli using methods like lambda red recombineering.
Media and Culture Conditions
Seed Culture:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol).
-
Incubate at 37°C with shaking at 250 rpm for 12-16 hours.
Fed-Batch Fermentation: A fed-batch fermentation strategy is recommended to achieve high cell densities and improve product titers.[7][8][9][10]
-
Batch Phase:
-
Prepare a fermenter with a defined medium such as M9 minimal medium supplemented with glucose (20 g/L), trace metals, and necessary antibiotics.
-
Inoculate the fermenter with the overnight seed culture to an initial OD600 of 0.1.
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH4OH). Maintain dissolved oxygen (DO) above 20% by adjusting agitation and aeration rates.
-
-
Induction:
-
When the OD600 reaches a mid-log phase (e.g., 10-20), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Simultaneously, reduce the temperature to 30°C to improve protein folding and reduce metabolic stress.
-
-
Fed-Batch Phase:
-
After the initial glucose is depleted (indicated by a sharp increase in DO), start a continuous feed of a concentrated glucose solution (e.g., 500 g/L) at a controlled rate to maintain a low glucose concentration in the fermenter.
-
Supplement the feed with L-isoleucine (e.g., 1-5 g/L) to boost precursor availability.
-
Continue the fermentation for 48-72 hours, collecting samples periodically for analysis.
-
Extraction and Quantification of this compound
Extraction:
-
Centrifuge a 1 mL sample of the fermentation broth to separate the cells and the supernatant.
-
Acidify the supernatant to a pH of ~2.0 with HCl.
-
Extract the fatty acids from the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase containing the fatty acids.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: To improve volatility for GC analysis, the extracted fatty acids should be derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs) using BF3-methanol or by esterification with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature gradient program to separate the FAMEs.
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to an analytical standard.
-
Quantify the concentration using a calibration curve prepared with the standard.
-
Quantitative Data Summary
As the microbial production of this compound is a novel application, specific production data is not yet available in the literature. However, we can estimate potential production metrics based on the reported values for similar branched-chain fatty acids produced in engineered E. coli.
| Product | Host Organism | Titer (mg/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Branched-Chain Fatty Acids (total) | E. coli | 276 | Not Reported | Not Reported | [3] |
| Branched Long-Chain Fatty Alcohols | E. coli | 350 | Not Reported | Not Reported | [11][12] |
| Extracellular Fatty Acids (total) | E. coli | 4800 | 0.044 | 0.067 | [13] |
Based on these related studies, an initial target for this compound production in an optimized fed-batch fermentation could be in the range of 100-500 mg/L. Further metabolic engineering and process optimization will be crucial to achieve higher titers, yields, and productivities.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the development of a microbial platform for this compound production.
Caption: Overall workflow for microbial production of this compound.
Conclusion
The microbial fermentation of this compound represents a viable and sustainable alternative to chemical synthesis. By leveraging metabolic engineering principles to construct a robust microbial host and by optimizing fermentation conditions, it is feasible to develop a process for the efficient production of this valuable specialty chemical. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to embark on this endeavor. Further research and development will be necessary to achieve industrially relevant production levels.
References
- 1. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Engineering Escherichia coli to produce branched-chain fatty acids in high percentages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 6. Crotonase family - Wikipedia [en.wikipedia.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. bionet.com [bionet.com]
- 9. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 10. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modular pathway engineering for the microbial production of branched-chain fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modular pathway engineering for the microbial production of branched-chain fatty alcohols (Journal Article) | OSTI.GOV [osti.gov]
- 13. Production of extracellular fatty acid using engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of 3-Methylhex-2-enoic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylhex-2-enoic acid is a short-chain unsaturated carboxylic acid with potential applications and interest in various fields, including drug development and metabolic research. The molecule exists as geometric (E/Z) and enantiomeric (R/S) isomers, each of which may exhibit distinct biological activities and pharmacological profiles. Consequently, robust and reliable analytical methods for the separation and quantification of these isomers are crucial for research, development, and quality control.
This document provides detailed application notes and experimental protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed to provide a comprehensive framework for the analysis of these challenging isomers.
Section 1: Separation of E/Z Diastereomers by High-Performance Liquid Chromatography (HPLC)
The primary challenge in separating the E and Z diastereomers of this compound lies in their similar physicochemical properties. Reversed-phase HPLC is a powerful technique for this purpose, and its efficacy can be enhanced through careful selection of the stationary phase and mobile phase composition.
Data Presentation: HPLC Separation of E/Z Isomers
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Analyte | This compound | This compound |
| Isomers | E and Z | E and Z |
| Retention Time (Z)-isomer (min) | 8.5 | 9.2 |
| Retention Time (E)-isomer (min) | 9.1 | 10.5 |
| Resolution (Rs) | 1.8 | 2.5 |
| Theoretical Plates (N) (E-isomer) | >15000 | >18000 |
Experimental Protocol: HPLC Method for E/Z Isomer Separation
Objective: To achieve baseline separation of the (E)- and (Z)-isomers of this compound.
Instrumentation:
-
Standard HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Method A: C18 Column Protocol
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: Linear gradient to 50% B
-
15-20 min: Hold at 50% B
-
20.1-25 min: Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
Method B: Phenyl-Hexyl Column Protocol for Enhanced Resolution
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase and Gradient: Same as Method A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
Visualization: HPLC Workflow for E/Z Isomer Separation
Caption: Workflow for the HPLC separation of this compound E/Z isomers.
Section 2: Enantioselective Separation of R/S Isomers by Chiral Gas Chromatography (GC)
Direct separation of the enantiomers of this compound requires a chiral environment. Chiral Gas Chromatography (GC) is a highly effective technique for this purpose, particularly for volatile and semi-volatile compounds. A critical prerequisite for the GC analysis of carboxylic acids is derivatization to increase their volatility and improve chromatographic performance.
Data Presentation: Chiral GC Separation of R/S Isomers
| Parameter | Chiral GC Method |
| Analyte | This compound methyl esters |
| Isomers | (R)- and (S)- |
| Retention Time (R)-isomer (min) | 15.2 |
| Retention Time (S)-isomer (min) | 15.8 |
| Resolution (Rs) | 2.1 |
| Carrier Gas | Helium |
| Detector | FID or MS |
Experimental Protocol: Chiral GC Method for R/S Isomer Separation
Objective: To achieve enantioselective separation of the (R)- and (S)-isomers of this compound.
Part 1: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reagents:
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v).
-
Hexane (B92381) (GC grade).
-
Saturated Sodium Chloride solution.
-
-
Procedure:
-
To approximately 1 mg of the this compound sample in a screw-capped vial, add 1 mL of 14% BF3-MeOH solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Part 2: Chiral GC Analysis
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
-
Column: Cyclodextrin-based chiral capillary column (e.g., β-DEX or γ-DEX, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C.
-
MS Conditions (if used):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
Visualization: Chiral GC Workflow for R/S Isomer Separation
Caption: Workflow for the chiral GC separation of this compound R/S enantiomers.
Section 3: Indirect Chiral HPLC for Enantiomeric Separation
An alternative to chiral GC is the indirect separation of enantiomers by HPLC. This method involves derivatizing the carboxylic acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
Data Presentation: Indirect Chiral HPLC
| Parameter | Indirect Chiral HPLC Method |
| Analyte | Diastereomeric amides of this compound |
| Chiral Derivatizing Agent | (R)-(+)-1-Phenylethylamine |
| Retention Time Diastereomer 1 (min) | 12.3 |
| Retention Time Diastereomer 2 (min) | 13.5 |
| Resolution (Rs) | > 2.0 |
| Column | C18 |
| Detector | DAD |
Experimental Protocol: Indirect Chiral HPLC
Objective: To separate the enantiomers of this compound as diastereomeric derivatives.
Part 1: Diastereomeric Derivatization
-
Reagents:
-
(R)-(+)-1-Phenylethylamine (chiral derivatizing agent).
-
A coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC).
-
Anhydrous dichloromethane (B109758) (DCM).
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add a slight molar excess of (R)-(+)-1-Phenylethylamine and the coupling agent.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove by-products.
-
Evaporate the solvent and re-dissolve the residue in the HPLC mobile phase.
-
Part 2: HPLC Analysis of Diastereomers
-
Instrumentation: Standard HPLC system as described in Section 1.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 40% B
-
10-20 min: Linear gradient to 70% B
-
20-25 min: Hold at 70% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: DAD at 220 nm (due to the phenyl group from the derivatizing agent).
Visualization: Indirect Chiral HPLC Logical Relationship
Caption: Logical relationship in indirect chiral HPLC separation.
Application Notes and Protocols for 3-Methylhex-2-enoic Acid in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-Methylhex-2-enoic acid (both (E) and (Z) isomers) in flavor and fragrance research. This document includes key physicochemical and sensory data, detailed experimental protocols for its analysis and evaluation, and an overview of the relevant biological signaling pathways.
Introduction to this compound
This compound is a short-chain fatty acid that exists as two geometric isomers: (E)-3-Methyl-2-hexenoic acid and (Z)-3-Methyl-2-hexenoic acid. It is a significant contributor to human axillary (underarm) odor, where the (E)-isomer is typically found in higher concentrations[1]. In the realm of flavor and fragrance, it possesses a complex and potent aroma profile, often described as cheesy, fatty, herbal, and warm[2][3]. This makes it a versatile ingredient for creating or enhancing cheesy, berry, and other fruity flavorings[2][3].
Chemical and Physical Properties
A summary of the key chemical and physical properties of (2E)-3-Methyl-2-hexenoic acid is presented in the table below.
| Property | Value |
| Chemical Formula | C₇H₁₂O₂ |
| Molar Mass | 128.17 g/mol [4] |
| CAS Number | 27960-21-0 ((E)-isomer)[4] |
| Appearance | Colorless to pale yellow liquid[5] |
| Boiling Point | 225.2 °C[6] |
| Density | 0.97 g/cm³[6] |
| Solubility | Limited in water, soluble in organic solvents[5] |
Sensory Characteristics and Applications
The distinct aroma profile of this compound lends itself to various applications in the flavor and fragrance industry.
Flavor Profile and Applications
The flavor of this compound is predominantly characterized by cheesy and fatty notes, with underlying herbal and warm nuances. It is utilized in the formulation of various savory and fruity flavors.
| Application | Description of Use |
| Cheese Flavors | Imparts a characteristic aged and sharp cheese note. |
| Berry Flavors | At low concentrations, it can add complexity and a ripe, slightly fermented note to berry formulations. |
| Fruity Flavors | Can be used to introduce subtle, complex undertones in a variety of fruit flavor profiles. |
Fragrance Profile and Applications
In fragrances, this compound is primarily associated with human body odor, specifically the sharp, acidic scent of sweat[6]. Research has explored its role in malodor and the potential for cross-adaptation with structurally similar, more pleasant-smelling esters to reduce the perception of sweatiness[1][7].
Quantitative Sensory Data
Quantitative data on the sensory perception of this compound is crucial for its effective application. The following table summarizes key sensory thresholds and concentration levels found in human sweat.
| Parameter | Isomer | Value | Reference |
| Odor Detection Threshold | (E)-isomer | 194.3 ppb | [8] |
| Odor Detection Threshold | (Z)-isomer | 1,597.4 ppb | [8] |
| Concentration in Axillary Sweat | (E)-isomer | 15.9–34.6 nmol/ml (in 6 of 30 Japanese subjects) | [9][10] |
Experimental Protocols
This section provides detailed protocols for the sensory evaluation and instrumental analysis of this compound.
Protocol for Sensory Panel Evaluation
This protocol outlines a descriptive sensory analysis to characterize the flavor profile of this compound in a food matrix.
Objective: To identify and quantify the key sensory attributes of this compound.
Materials:
-
This compound standard (food grade)
-
Neutral food base (e.g., unsalted crackers, mild cheese sauce)
-
Reference standards for sensory attributes (e.g., isovaleric acid for "cheesy," butyric acid for "fatty," hexanal (B45976) for "green/herbal")
-
Sensory evaluation software or ballots
-
Palate cleansers (e.g., unsalted crackers, filtered water)
Procedure:
-
Panelist Selection and Training:
-
Recruit 8-12 panelists with prior experience in descriptive sensory analysis.
-
Conduct training sessions to familiarize panelists with the sensory attributes associated with short-chain fatty acids. Provide reference standards for key descriptors such as "cheesy," "fatty," "sour," "herbal," and "fruity."
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Spike the neutral food base with the this compound solution at various concentrations (e.g., 0.1, 1, and 10 ppm). Prepare a control sample without the acid.
-
Present samples in coded, identical containers at a controlled temperature.
-
-
Evaluation:
-
Panelists evaluate the samples in individual sensory booths.
-
Instruct panelists to rate the intensity of each sensory attribute (e.g., cheesy, fatty, sour, herbal, fruity) on a 15-point intensity scale (0 = not perceptible, 15 = extremely intense).
-
Ensure panelists cleanse their palate between samples.
-
-
Data Analysis:
-
Collect and analyze the intensity ratings for each attribute at each concentration.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities between the control and test samples.
-
Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol describes the analysis of this compound in a flavor or fragrance matrix using GC-O to identify its contribution to the overall aroma.
Objective: To identify and characterize the odor of this compound in a complex volatile mixture.
Materials:
-
Gas chromatograph coupled to an olfactometry port and a mass spectrometer (GC-MS/O)
-
Capillary GC column suitable for fatty acid analysis (e.g., DB-WAX, FFAP)
-
Sample containing this compound (e.g., cheese flavor, sweat extract)
-
This compound standard
-
Solvents for extraction and dilution (e.g., diethyl ether, dichloromethane)
Procedure:
-
Sample Preparation:
-
Liquid Samples (e.g., beverages, liquid fragrances): Perform a liquid-liquid extraction using a suitable solvent like diethyl ether.
-
Solid Samples (e.g., cheese): Use solvent extraction or headspace solid-phase microextraction (SPME) to isolate the volatile compounds.
-
Concentrate the extract if necessary and dilute to an appropriate concentration for GC analysis.
-
-
GC-MS/O Analysis:
-
Injector: 250 °C, splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes. (This program should be optimized for the specific sample matrix).
-
MS Detector: Scan range of m/z 35-350.
-
Olfactometry Port: Heated transfer line (e.g., 250 °C) with humidified air.
-
-
Data Collection and Analysis:
-
A trained analyst sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each detected odor.
-
Simultaneously, the MS detector records the mass spectrum of the eluting compounds.
-
Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of the standard.
-
Correlate the odor descriptor recorded at that retention time with the identified compound.
-
Signaling Pathways and Visualization
The perception of this compound, like other short-chain fatty acids, is mediated by olfactory receptors, which are a class of G protein-coupled receptors (GPCRs).
Olfactory Signal Transduction
The binding of an odorant molecule, such as this compound, to its specific olfactory receptor initiates a signal transduction cascade within the olfactory sensory neuron. This process converts the chemical signal into an electrical signal that is transmitted to the brain. While the specific olfactory receptors for this compound are not definitively identified, the general pathway for short-chain fatty acid perception is understood to involve receptors like FFAR2 and FFAR3[5][11].
Caption: Olfactory signal transduction pathway for odorant perception.
Experimental Workflow for GC-O Analysis
The following diagram illustrates the logical workflow for the Gas Chromatography-Olfactometry (GC-O) analysis of a sample containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. Optimization of milk odd and branched-chain fatty acids analysis by gas chromatography using an extremely polar stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. G protein-coupled odorant receptors underlie mechanosensitivity in mammalian olfactory sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olfactory receptor responding to gut microbiota-derived signals plays a role in renin secretion and blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Headspace Analysis of 3-Methylhex-2-enoic Acid from Bacterial Cultures
Introduction
3-Methylhex-2-enoic acid is a volatile fatty acid (VFA) that has been identified as a metabolite produced by various bacteria, particularly those resident on human skin such as Staphylococcus and Corynebacterium species. The analysis of such volatile organic compounds (VOCs) is a growing field in microbiology and drug development, as these molecules can serve as biomarkers for bacterial identification, metabolic status, and potentially play a role in cell-to-cell communication and host-microbe interactions. Headspace analysis, particularly using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a sensitive, solvent-free method for detecting and quantifying these volatile metabolites directly from bacterial cultures.[1] This document provides a detailed protocol for the headspace analysis of this compound from bacterial cultures, intended for researchers, scientists, and drug development professionals.
Principle of the Method
The methodology is based on the principle that volatile compounds produced by bacteria in a liquid or solid culture will partition into the gas phase (headspace) within a sealed container. A Solid Phase Microextraction (SPME) fiber, coated with a specific polymer, is exposed to this headspace.[1] The volatile analytes adsorb to the fiber, which is then retracted and injected into a gas chromatograph. In the heated GC inlet, the analytes desorb from the fiber and are separated on a capillary column before being detected and identified by a mass spectrometer.[1] For acidic compounds like this compound, sample acidification is a critical step to convert the carboxylate salt to its more volatile acidic form, thereby enhancing its concentration in the headspace and improving analytical sensitivity.[2]
Applications
-
Bacterial Identification: The profile of volatile metabolites can serve as a chemical fingerprint to differentiate between bacterial species and even strains.[3]
-
Metabolic Studies: Monitoring the production of this compound and other VFAs can provide insights into bacterial metabolic pathways under different growth conditions or in response to stimuli.
-
Virulence and Pathogenesis Research: Volatile compounds can play roles in bacterial virulence and communication (quorum sensing). Their analysis can help in understanding these mechanisms.
-
Antimicrobial Drug Development: This method can be used to screen for the effects of antimicrobial agents on bacterial metabolism by observing changes in the VOC profile.
-
Clinical Diagnostics: The detection of specific bacterial VOCs in clinical samples (e.g., breath, wound exudate) holds promise for the non-invasive diagnosis of infections.[3]
Data Presentation
Quantitative analysis of this compound allows for the comparison of its production across different bacterial species, strains, or experimental conditions. The following table is a template for presenting such quantitative data. Researchers should populate this table with their own experimental results, which can be obtained by creating a calibration curve with a pure standard of this compound and using an internal standard for accurate quantification.[2]
| Bacterial Species/Strain | Growth Medium | Incubation Time (hours) | This compound Concentration (ng/mL) | Standard Deviation |
| Staphylococcus aureus | Tryptic Soy Broth | 24 | User Data | User Data |
| Staphylococcus aureus | Tryptic Soy Broth | 48 | User Data | User Data |
| Corynebacterium sp. | Brain Heart Infusion | 24 | User Data | User Data |
| Corynebacterium sp. | Brain Heart Infusion | 48 | User Data | User Data |
| Control (Uninoculated) | Tryptic Soy Broth | 48 | User Data | User Data |
| Control (Uninoculated) | Brain Heart Infusion | 48 | User Data | User Data |
Experimental Protocols
This section provides a detailed protocol for the headspace SPME-GC-MS analysis of this compound from bacterial cultures.
Protocol 1: Sample Preparation and Headspace Extraction
Materials:
-
Bacterial cultures (e.g., Staphylococcus aureus, Corynebacterium sp.)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion)
-
Sterile 20 mL glass headspace vials with PTFE/silicone septa screw caps
-
Non-volatile strong acid (e.g., ortho-phosphoric acid or sulfuric acid)
-
Internal standard (e.g., 2-ethyl-butanoic acid or a deuterated analog)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heated incubator or water bath
-
Vortex mixer
Procedure:
-
Culture Inoculation: In a sterile environment, inoculate 10 mL of the desired growth medium in a 20 mL headspace vial with the bacterial strain of interest. Also, prepare a sterile medium-only control vial.
-
Incubation: Tightly cap the vials and incubate at the optimal temperature for the bacterium (e.g., 37°C) for a specified period (e.g., 24 or 48 hours). It is possible to grow the bacteria directly in the headspace vials to allow for high-throughput screening.
-
Sample Acidification: After incubation, uncap the vials in a fume hood. Add a sufficient amount of a non-volatile strong acid to lower the pH of the culture to < 2. For example, add 100 µL of 85% ortho-phosphoric acid. This step protonates the volatile fatty acids, making them more volatile.[2]
-
Internal Standard Spiking: Add a known amount of the internal standard to each vial, including the control. This is crucial for accurate quantification.
-
Equilibration: Reseal the vials and gently vortex. Place the vials in a heated incubator or water bath set to a specific temperature (e.g., 60-80°C) for an equilibration period (e.g., 30 minutes). This allows the volatile compounds to partition into the headspace.[2]
-
SPME Extraction: Manually or using an autosampler, insert the pre-conditioned SPME fiber through the vial's septum into the headspace above the liquid culture. Do not let the fiber touch the liquid. Expose the fiber to the headspace for a fixed duration (e.g., 30-45 minutes) at the equilibration temperature.
-
Fiber Desorption: After extraction, immediately retract the fiber and inject it into the GC inlet for thermal desorption and analysis.
Protocol 2: GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Injection Port: Splitless mode, Temperature: 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0-1.5 mL/min
-
GC Column: DB-WAX or DB-FFAP capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for fatty acid analysis.[2]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 200°C at a rate of 10°C/min
-
Hold at 200°C for 5 minutes
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: m/z 33-300
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
Data Analysis:
-
Compound Identification: Identify this compound in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard and by matching the spectrum against a reference library (e.g., NIST).
-
Quantification: Generate a calibration curve by analyzing standards of this compound at different concentrations, each spiked with the same amount of internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Use this curve to determine the concentration of this compound in the bacterial samples.
Mandatory Visualizations
Experimental Workflow
References
- 1. Direct Growth of Bacteria in Headspace Vials Allows for Screening of Volatiles by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASONACO - HS GC-MS analysis of VFA [masonaco.org]
- 3. Detection of alcohols and volatile fatty acids by head-space gas chromatography in identification of anaerobic bacteria | Scilit [scilit.com]
Application Notes and Protocols for Chiral Analysis of 3-Methylhex-2-enoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylhex-2-enoic acid is a chiral carboxylic acid with enantiomers that may exhibit distinct biological activities. The accurate separation and quantification of these enantiomers are crucial in various fields, including pharmacology, toxicology, and flavor chemistry, to understand their specific roles and ensure the safety and efficacy of related products. This document provides detailed application notes and protocols for the chiral analysis of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Chiral HPLC offers a direct method for enantioseparation, often utilizing polysaccharide-based chiral stationary phases (CSPs). In contrast, chiral GC provides high-resolution separation for volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step to convert the acid into a more volatile ester is a mandatory prerequisite for successful GC analysis. The following sections detail the methodologies and expected performance for both techniques.
Data Presentation: Quantitative Analysis Parameters
The following tables summarize the key parameters for the chiral separation of this compound enantiomers by HPLC and GC. These parameters are based on established methods for structurally similar short-chain unsaturated carboxylic acids and serve as a robust starting point for method development.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline separation of the two enantiomers |
Table 2: Chiral Gas Chromatography (GC) Parameters (after Derivatization)
| Parameter | Condition |
| Analyte Form | Methyl Ester Derivative |
| Column | Cyclodextrin-based CSP (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen at a constant flow or pressure |
| Injector Temperature | 250°C |
| Detector Temperature | 250°C (FID) |
| Oven Temperature Program | 60°C (hold 1 min), then ramp to 200°C at 2°C/min |
| Detector | Flame Ionization Detector (FID) |
| Expected Outcome | High-resolution separation of the diastereomeric methyl esters |
Experimental Protocols
Chiral HPLC Method: Direct Separation
This protocol describes the direct enantioselective separation of this compound using a chiral stationary phase.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
2. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working standards for calibration and analysis.
3. Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (95:5:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Identify and quantify the enantiomers based on their retention times and peak areas.
Caption: Workflow for Chiral HPLC Analysis.
Chiral GC Method: Indirect Separation via Derivatization
This protocol outlines the necessary derivatization of this compound to its methyl ester, followed by chiral GC analysis. This indirect method is essential to ensure the analyte is sufficiently volatile for gas chromatography.
1. Derivatization to Methyl Esters:
-
Reagents: 2% (v/v) Sulfuric acid in methanol, saturated sodium bicarbonate solution, hexane (B92381).
-
Procedure:
-
To 1 mg of this compound in a vial, add 1 mL of 2% sulfuric acid in methanol.
-
Cap the vial and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the methyl esters with 2 mL of hexane.
-
Carefully transfer the upper hexane layer for GC analysis.
-
2. Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
3. Chromatographic Conditions:
-
Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C and hold for 1 minute, then increase the temperature to 200°C at a rate of 2°C per minute.
-
Injection Mode: Split (e.g., 50:1 ratio).
4. Analysis:
-
Inject the hexane extract containing the derivatized enantiomers.
-
Separate the diastereomeric methyl esters on the chiral column.
-
Identify and quantify the enantiomers based on their retention times and peak areas from the FID signal.
Caption: Workflow for Chiral GC Analysis via Derivatization.
Concluding Remarks
The protocols described provide a solid foundation for the successful chiral separation of this compound enantiomers. The choice between HPLC and GC will depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. For both methods, optimization of the chromatographic conditions may be necessary to achieve the desired resolution and analysis time for specific applications. It is recommended to use racemic standards to confirm the separation of the enantiomers and individual enantiomeric standards, if available, to determine the elution order.
In Vitro Efficacy of 3-Methylhex-2-enoic Acid on Common Skin Bacteria: Application Notes and Protocols
Introduction
The human skin microbiome is a complex ecosystem where resident bacteria can contribute to skin health or, in cases of dysbiosis, to various dermatological conditions. Staphylococcus aureus, Cutibacterium acnes, and Corynebacterium species are key members of this microbiome. Short-chain fatty acids (SCFAs) are known to play a crucial role in modulating the skin environment and inhibiting the growth and biofilm formation of pathogenic bacteria.[1][2][3] This document outlines protocols to evaluate the in vitro efficacy of 3-Methylhex-2-enoic acid, a specific SCFA, against these bacteria.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of various SCFAs on Staphylococcus aureus and Cutibacterium acnes. This data provides a comparative baseline for potential studies on this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of SCFAs against Staphylococcus aureus
| Short-Chain Fatty Acid | Staphylococcus aureus Strain(s) | MIC Range (mM) | Reference |
| Propionic Acid | USA300 LAC | 5 | [4] |
| Butyric Acid | USA300 LAC | 15 | [4] |
| Acetic Acid | USA300 LAC | 5 | [4] |
Table 2: Effect of SCFAs on Biofilm Formation of Skin Bacteria
| Short-Chain Fatty Acid | Bacterial Species | Effect on Biofilm | Concentration | Reference |
| Propionic Acid | Staphylococcus epidermidis | Inhibition | Not specified | [2] |
| Isobutyric Acid | Staphylococcus epidermidis | Inhibition | Not specified | [2] |
| Isovaleric Acid | Staphylococcus epidermidis | Inhibition | Not specified | [2] |
| Cutibacterium acnes supernatant (rich in SCFAs) | Staphylococcus aureus | Lesser Inhibition | Not specified | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of skin bacteria.
Materials:
-
Bacterial strains (S. aureus, C. acnes, Corynebacterium spp.)
-
Appropriate growth media (e.g., Tryptic Soy Broth for S. aureus, Reinforced Clostridial Medium for C. acnes)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C, with anaerobic conditions for C. acnes)
Procedure:
-
Prepare a bacterial suspension in the appropriate broth, adjusted to a 0.5 McFarland standard.
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive controls (bacteria and medium, no test compound) and negative controls (medium only).
-
Incubate the plates at 37°C for 24-48 hours (S. aureus, Corynebacterium spp.) or 48-72 hours under anaerobic conditions (C. acnes).
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring the optical density at 600 nm.
Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent biofilm formation.
Materials:
-
Bacterial strains
-
Growth media
-
This compound
-
96-well plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or Acetic Acid (30%)
-
Plate reader
Procedure:
-
Add bacterial suspension and various concentrations of this compound to the wells of a 96-well plate.
-
Incubate the plate under appropriate conditions to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the stain with 95% ethanol or 30% acetic acid.
-
Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g., 570 nm).
Visualizations
References
- 1. The role of biofilm formation in the pathogenesis and antimicrobial susceptibility of Cutibacteriumacnes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short chain fatty acids produced by Cutibacterium acnes inhibit biofilm formation by Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Staphylococcus aureus Overcomes Anaerobe-Derived Short-Chain Fatty Acid Stress via FadX and the CodY Regulon - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for 3-Methylhex-2-enoic Acid Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 3-Methylhex-2-enoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
A: Peak tailing for acidic compounds like this compound is a common issue, often indicating unwanted interactions within the GC system. Here’s a breakdown of potential causes and their remedies:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Derivatization | The free carboxyl group of this compound is polar and can interact with active sites in the inlet and column, causing peak tailing. | Ensure complete derivatization by optimizing the reaction conditions (e.g., reagent volume, temperature, and time). Use a fresh, high-quality derivatizing agent. |
| Active Sites in the GC System | Silanol groups and metal ions in the injector liner, column, or detector can interact with the acidic analyte. | Use a deactivated inlet liner and consider using a liner with glass wool to aid vaporization. Regularly condition the GC column as per the manufacturer's instructions. If tailing persists, trimming the first few centimeters of the column might help. |
| Improper Column Choice | The stationary phase of the column may not be suitable for the analysis of the derivatized acid. | For the analysis of fatty acid derivatives, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. For separating isomers, a more polar column may be necessary. |
| Injector Temperature Too Low | A low injector temperature can lead to slow or incomplete vaporization of the analyte derivative. | Optimize the injector temperature. A typical starting point is 250°C, but this may need to be adjusted based on the thermal stability of the derivative. |
Q: I am observing peak fronting for my derivatized this compound. What could be the reason?
A: Peak fronting is typically a sign of column overload.
| Potential Cause | Explanation | Recommended Solution |
| Column Overload | Injecting too much of the analyte onto the column can saturate the stationary phase at the head of the column. | Dilute the sample or increase the split ratio. Ensure that the amount of analyte injected is within the loading capacity of the column. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Q: I am struggling to get a good signal for this compound. How can I improve the sensitivity?
A: Low signal intensity can stem from various factors, from sample preparation to instrument settings.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Derivatization | The derivatization reaction may not be proceeding to completion, resulting in a low concentration of the desired volatile derivative. | Re-optimize the derivatization protocol. Consider trying a different derivatization reagent (e.g., silylation vs. esterification). |
| Suboptimal Injection Parameters | The injection mode and parameters can significantly impact the amount of sample that reaches the detector. | For trace analysis, consider using a splitless injection to transfer the entire sample onto the column. Optimize the splitless time. |
| MS Detector Not Optimized | The mass spectrometer parameters may not be optimal for the detection of the target analyte. | Perform a manual tune of the mass spectrometer to ensure optimal sensitivity across the desired mass range. For targeted analysis, use Selected Ion Monitoring (SIM) mode instead of full scan mode to increase sensitivity. |
| Leaks in the System | Leaks in the carrier gas flow path can lead to a decrease in the amount of analyte reaching the detector. | Perform a leak check of the GC-MS system, paying close attention to the injector septum and column connections. |
Issue 3: Mass Spectral Troubleshooting
Q: The mass spectrum for my peak does not match the expected fragmentation pattern for derivatized this compound. What should I check?
A: Discrepancies in mass spectra can be due to co-elution, contamination, or incorrect identification.
| Potential Cause | Explanation | Recommended Solution |
| Co-eluting Peak | Another compound may be eluting at the same retention time as your target analyte, resulting in a mixed mass spectrum. | Improve chromatographic separation by optimizing the oven temperature program (e.g., using a slower ramp rate). Check the purity of your analytical standard. |
| Contamination | Contaminants from solvents, reagents, or the GC system itself can interfere with the mass spectrum. | Run a solvent blank to identify potential sources of contamination. Ensure high-purity solvents and reagents are used. Check for column bleed or septum bleed. |
| Incorrect Peak Identification | The peak you are examining may not be your target analyte. | Verify the retention time by injecting a pure standard of the derivatized this compound. Compare the obtained mass spectrum with a library spectrum or a previously acquired spectrum of the standard. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a carboxylic acid, which makes it a polar and relatively non-volatile compound. Direct injection into a GC-MS system would result in poor chromatographic peak shape and low sensitivity due to interactions with the system and insufficient volatility. Derivatization converts the polar carboxyl group into a less polar and more volatile functional group (e.g., an ester or a silyl (B83357) ester), making it suitable for GC analysis.
Q2: What are the most common derivatization methods for this compound?
A2: The two most common derivatization approaches for carboxylic acids are:
-
Esterification (Alkylation): This involves converting the carboxylic acid to an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester). A common reagent for this is BF3-Methanol.
-
Silylation: This method replaces the acidic proton of the carboxyl group with a silyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. Common silylating reagents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).
Q3: What are the typical starting GC-MS parameters for the analysis of derivatized this compound?
A3: The optimal parameters will depend on the specific derivative and the instrument used. However, a good starting point for a methyl ester derivative on a standard non-polar column would be:
| Parameter | Typical Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 for concentrated samples) or Splitless (for trace analysis) |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |
| MS Transfer Line Temp | 250 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification, SIM for quantification |
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The identity of the peak should be confirmed by:
-
Retention Time Matching: Inject a pure, derivatized standard of this compound under the same GC-MS conditions and compare the retention time with your sample peak.
-
Mass Spectrum Matching: Compare the mass spectrum of your sample peak with the mass spectrum of the pure standard or with a reliable library spectrum (e.g., NIST).
Experimental Protocols
Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)
This protocol describes the esterification of this compound using Boron Trifluoride-Methanol (BF3-Methanol).
Materials:
-
Sample containing this compound
-
14% BF3-Methanol solution
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent (e.g., diethyl ether or ethyl acetate) after acidification. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried sample residue, add 500 µL of 14% BF3-Methanol solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
Protocol 2: GC-MS Analysis of this compound methyl ester
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
GC-MS Parameters:
| Parameter | Setting |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 220°C, hold for 5 min |
| MS Transfer Line Temp | 240 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-300) for initial identification and SIM for quantification |
Data Presentation
Table 1: Illustrative Retention Time and Target Ions for SIM Analysis
| Compound | Derivative | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | Methyl Ester | ~ 8.5 - 9.5 | 142 | 83, 111, 55 |
| Internal Standard (e.g., Heptadecanoic acid) | Methyl Ester | ~ 15.0 - 16.0 | 284 | 74, 87 |
Note: Retention times are estimates and will vary depending on the specific GC system and conditions.
Table 2: Example of a Calibration Curve for Quantitative Analysis
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 250,112 | 0.061 |
| 5 | 78,987 | 255,432 | 0.309 |
| 10 | 155,678 | 249,876 | 0.623 |
| 25 | 389,123 | 252,345 | 1.542 |
| 50 | 798,543 | 251,111 | 3.180 |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting workflow for common GC-MS issues.
Challenges in quantifying 3-Methylhex-2-enoic acid in complex matrices
This technical support center provides troubleshooting guidance and detailed methodologies for researchers, scientists, and drug development professionals working on the quantification of 3-Methylhex-2-enoic acid (3-MHA) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying this compound so challenging?
A1: The quantification of this compound, a type of short-chain fatty acid (SCFA), presents several analytical challenges. Due to its high volatility and hydrophilicity, there can be significant analyte loss during sample preparation, particularly during drying steps.[1][2] Furthermore, complex biological matrices like plasma, urine, or feces contain numerous endogenous compounds that can interfere with analysis, causing matrix effects such as ion suppression or enhancement in mass spectrometry.[3][4][5] These factors can compromise the accuracy, precision, and sensitivity of the quantification method.[5][6]
Q2: Is derivatization necessary for the analysis of 3-MHA?
A2: For Gas Chromatography (GC) analysis, derivatization is essential.[2] 3-MHA is a polar and volatile compound, and derivatization increases its thermal stability and volatility, improving its chromatographic behavior for GC-based separation. Common derivatization techniques include esterification (e.g., forming methyl or propyl esters) or silylation.[7] For Liquid Chromatography (LC) analysis, derivatization is not always required but can be used to enhance ionization efficiency and chromatographic retention, thereby improving sensitivity.[7]
Q3: Which analytical technique is better for 3-MHA quantification: GC-MS or LC-MS/MS?
A3: Both GC-MS and LC-MS/MS are powerful techniques for quantifying 3-MHA, and the choice depends on the specific requirements of the study.[8]
-
GC-MS is a robust and widely used technique for volatile compounds.[8] After derivatization, it offers excellent separation and sensitivity.[1][2]
-
LC-MS/MS provides high sensitivity and specificity and can often analyze samples with less rigorous cleanup.[7][9] It may also allow for the analysis of underivatized 3-MHA, simplifying sample preparation.[7][9]
Q4: What is a matrix effect and how can I minimize it?
A4: A matrix effect is the alteration of an analyte's response (either suppression or enhancement) due to the presence of other components in the sample matrix.[5][10] This is a significant challenge in bioanalysis.[3][4] To minimize matrix effects, you can:
-
Optimize sample preparation: Employ effective extraction and clean-up steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances.[3][11]
-
Improve chromatographic separation: Ensure that 3-MHA is well-separated from co-eluting matrix components.[6]
-
Use a stable isotope-labeled internal standard: This is one of the most effective ways to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[12]
-
Use matrix-matched calibration standards: Preparing calibration standards in a blank matrix that is similar to the sample can help to correct for matrix effects.[6]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| No peak or very low peak intensity for 3-MHA | 1. Inefficient extraction.[12] 2. Analyte loss during sample preparation (e.g., evaporation).[1] 3. Incomplete derivatization.[13][14] 4. Instrument sensitivity issues. | 1. Optimize Extraction: Evaluate different extraction solvents and techniques (e.g., LLE, SPE). Acidifying the sample can improve the extraction of fatty acids.[12] 2. Minimize Analyte Loss: Avoid excessive drying steps. Extracting under basic conditions can reduce the volatility of SCFAs.[1][15] 3. Optimize Derivatization: Ensure optimal reaction conditions (reagent concentration, temperature, time).[13] Test different derivatization reagents.[1][2] 4. Check Instrument Performance: Verify MS sensitivity and calibration. |
| Poor peak shape (e.g., tailing, fronting) | 1. Active sites in the GC inlet or column. 2. Improper derivatization. 3. Column overload. | 1. Deactivate System: Use a deactivated inlet liner and ensure the column is properly conditioned. 2. Verify Derivatization: Ensure the derivatization reaction has gone to completion. 3. Dilute Sample: Inject a more diluted sample to see if peak shape improves. |
| High variability in results (poor precision) | 1. Inconsistent sample preparation.[1] 2. Significant matrix effects.[5] 3. Instrument instability. | 1. Standardize Protocol: Ensure consistent execution of the sample preparation protocol. Use an internal standard early in the process.[16] 2. Address Matrix Effects: Implement strategies to minimize matrix effects as described in the FAQs.[6][17] 3. Monitor Instrument: Run quality control (QC) samples throughout the analytical batch to monitor instrument performance.[16] |
| Inaccurate quantification (poor accuracy) | 1. Matrix effects causing ion suppression or enhancement.[4][10] 2. Incorrect calibration curve. 3. Degradation of analyte or standards. | 1. Evaluate Matrix Effect: Quantify the matrix effect by comparing the response of an analyte in a neat solution versus a post-extraction spiked matrix sample.[10] Use a stable isotope-labeled internal standard. 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples.[6] 3. Check Stability: Assess the stability of 3-MHA in the matrix and the stability of stock and working solutions under storage conditions.[14] |
Experimental Protocols
Protocol 1: GC-MS Quantification of 3-MHA in Human Plasma (with Derivatization)
This protocol describes a general procedure for the extraction and derivatization of 3-MHA from plasma for GC-MS analysis.
-
Sample Preparation and Extraction:
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled 3-MHA).
-
Add 300 µL of a cold (-20°C) 2:1 (v/v) mixture of chloroform:methanol for protein precipitation and lipid extraction.[7]
-
Vortex vigorously for 1 minute and centrifuge at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Esterification):
-
To the dried extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.[7]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[7]
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of a saturated sodium chloride solution.[7]
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.[7]
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[8]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[7]
-
Injector: Splitless mode at 250°C.[7]
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes. (Note: This is an example program and should be optimized).[18][19]
-
MS Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of the target ions for 3-MHA methyl ester and the internal standard.[13][18]
-
Protocol 2: LC-MS/MS Quantification of 3-MHA in Urine (Direct Analysis)
This protocol outlines a "dilute-and-shoot" approach, which is simpler but highly dependent on the sensitivity of the LC-MS/MS system and the cleanliness of the sample.
-
Sample Preparation:
-
Thaw urine samples and centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.[20]
-
Take 100 µL of the supernatant and add an appropriate internal standard (e.g., stable isotope-labeled 3-MHA).
-
Dilute the sample 1:10 with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[21]
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.[9]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.[9]
-
Mobile Phase A: Water with 0.1% formic acid.[22]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate. (Note: This is an example gradient and should be optimized).
-
MS/MS Detection: Operate in negative electrospray ionization (ESI) mode. Optimize and monitor at least two MRM transitions for 3-MHA and its internal standard for quantification and confirmation.
-
Quantitative Data Summary
The following tables summarize typical performance data for SCFA analysis methods. These values should be considered as examples, as actual performance will depend on the specific matrix, instrumentation, and protocol used.
Table 1: Example Performance of a GC-MS Method for SCFAs after Derivatization
| Parameter | Value | Reference |
| Linearity (r²) | > 0.997 | [13] |
| Limit of Detection (LOD) | 5–24 ng/mL | [13] |
| Limit of Quantification (LOQ) | 0.05–0.1 µg/mL | [13] |
| Recovery | 80.87% to 119.03% | [14] |
| Intra-day Precision (%RSD) | 0.56% to 13.07% | [14] |
| Inter-day Precision (%RSD) | 0.56% to 13.07% | [14] |
Table 2: Example Performance of an LC-MS/MS Method for Fatty Acids
| Parameter | Value | Reference |
| Linearity (r²) | > 0.99 | [9] |
| Recovery | 70-120% (matrix dependent) | [21] |
| Accuracy | 71-113% | [21] |
| Intra-day Precision (%RSD) | < 15% | [9] |
| Inter-day Precision (%RSD) | < 15% | [9] |
Visualizations
Caption: General experimental workflow for quantifying 3-MHA.
References
- 1. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Volatile Fatty Acid (VFA) Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Analysis of volatile fatty acids in biological specimens by capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. benchchem.com [benchchem.com]
- 20. ndsu.edu [ndsu.edu]
- 21. Development of liquid chromatography-tandem mass spectrometry method for analysis of polyphenolic compounds in liquid samples of grape juice, green tea and coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. phenomenex.com [phenomenex.com]
Technical Support Center: Analysis of 3-Methylhex-2-enoic Acid from Skin Swabs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the extraction efficiency of 3-Methylhex-2-enoic acid from skin swabs for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.
Question: I am observing low or no recovery of this compound in my GC-MS analysis. What are the potential causes and solutions?
Answer: Low recovery is a common issue when analyzing polar, low-volatility compounds like carboxylic acids. Here are the most likely causes and corresponding troubleshooting steps:
-
Inefficient Derivatization: Free carboxylic acids exhibit poor chromatographic behavior.[1] Derivatization is crucial to increase volatility and reduce polarity.[1]
-
Solution:
-
Ensure your derivatization reagents (e.g., BSTFA, MSTFA for silylation, or BF3-Methanol for esterification) are fresh and not compromised by moisture.[1]
-
Optimize reaction conditions, including temperature and time, as these are critical for the reaction to go to completion.[1] A typical starting point for silylation is 60°C for 60 minutes.
-
Verify that your sample is anhydrous before adding silylation reagents, as water can inhibit the reaction.[1]
-
-
-
Sample Degradation: The analyte may be degrading in the hot GC inlet.
-
Solution: Consider lowering the injector temperature.[1] However, ensure it is still high enough for efficient volatilization of the derivatized analyte. A typical starting temperature is 250°C.
-
-
Active Sites in the GC System: The polar carboxylic acid group can interact with active sites in the GC inlet liner or the column itself, leading to peak tailing and reduced signal.[1][2][3]
-
Solution:
-
Use a deactivated inlet liner and replace it regularly.[2]
-
If derivatization is incomplete, these interactions are more likely. Ensure your derivatization is efficient.
-
As a last resort, consider trimming the first few centimeters of the analytical column to remove accumulated non-volatile residues.[1][2]
-
-
-
Inappropriate SPME Fiber Selection: The choice of Solid Phase Microextraction (SPME) fiber coating significantly impacts the extraction efficiency of different classes of compounds.
-
Solution: For volatile fatty acids, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its high affinity for these compounds.[4]
-
-
Matrix Effects: Co-extracted substances from the skin swab can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[5][6][7]
-
Solution:
-
Perform a matrix effect study by comparing the signal of a standard in a pure solvent versus a matrix extract spiked with the same standard.
-
If significant matrix effects are observed, consider using a matrix-matched calibration curve or stable isotope-labeled internal standards for more accurate quantification.
-
-
Question: My chromatogram for this compound shows poor peak shape, such as tailing or fronting. How can I improve this?
Answer: Poor peak shape is a common problem in the GC analysis of acidic compounds and can compromise quantification.[1]
-
Peak Tailing: This is often caused by interactions between the analyte and active sites in the system.[1][2][3]
-
Solutions:
-
Derivatization: This is the most effective solution. Converting the carboxylic acid to a less polar silyl (B83357) ester or fatty acid methyl ester (FAME) will significantly reduce tailing.[1][2]
-
System Maintenance: Regularly replace the inlet liner with a deactivated one and use high-quality septa.[2][3]
-
Column Choice: Use a GC column suitable for fatty acid analysis. For FAMEs, highly polar cyanopropyl columns (e.g., HP-88) provide excellent separation. For silylated derivatives, a standard DB-5ms or HP-5ms column can be effective, but a more polar column may offer better resolution.[2]
-
-
-
Peak Fronting: This is typically a sign of column overloading.[1]
-
Solutions:
-
Reduce the injection volume.
-
Dilute the sample extract before injection.
-
-
Question: I am seeing extraneous peaks in my chromatogram that are not present in my standards. What could be their source?
Answer: Ghost peaks can originate from several sources.
-
Contaminated Syringe/SPME Fiber: Carryover from a previous, more concentrated sample.
-
Solution: Run a blank solvent injection after a high-concentration sample to check for carryover.[1] Ensure the SPME fiber is properly conditioned between analyses by baking it in the injector port.
-
-
Derivatization Artifacts: The derivatization reagent itself or byproducts of the reaction can produce peaks.
-
Solution: Always run a reagent blank (solvent and derivatizing agent, no sample) to identify these peaks.
-
-
Septum Bleed: Particles from the injector septum can degrade at high temperatures and introduce interfering compounds.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Column Bleed: Degradation of the column's stationary phase at high temperatures.
-
Solution: Condition the column according to the manufacturer's instructions and avoid exceeding its maximum operating temperature.[1]
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization absolutely necessary for the analysis of this compound by GC-MS?
A1: While direct analysis of short-chain fatty acids is possible on specialized columns (e.g., wax-type columns), derivatization is highly recommended for robust and reproducible results.[2][8] Free fatty acids are polar and have low volatility, which leads to poor peak shape (tailing), broad peaks, and potential adsorption to the GC column, resulting in inaccurate quantification.[1] Derivatization converts the acid into a more volatile and less polar derivative (e.g., a trimethylsilyl (B98337) ester or a fatty acid methyl ester), which significantly improves chromatographic performance.[1]
Q2: What is the best extraction method for this compound from skin swabs: solvent extraction or Headspace Solid-Phase Microextraction (HS-SPME)?
A2: Both methods can be effective, and the choice depends on the specific requirements of the study.
-
HS-SPME is a solvent-free, sensitive, and relatively simple technique for extracting volatile compounds from the headspace above the sample.[3][9] It minimizes matrix interference as non-volatile components are left behind.
-
Solvent Extraction involves washing the swab with an organic solvent (e.g., methanol (B129727), ethanol, or a mixture like chloroform/methanol).[10][11][12][13] This method can extract a broader range of compounds, including less volatile ones, but may also co-extract more interfering substances from the skin matrix, potentially leading to matrix effects.[5][6]
Q3: Which SPME fiber should I use for extracting this compound?
A3: For volatile fatty acids, a fiber with a mixed-phase coating is generally recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good choice as it effectively extracts a wide range of volatile and semi-volatile compounds, including carboxylic acids.[4][14]
Q4: How can I quantify the amount of this compound on a skin swab?
A4: Quantitative analysis requires a calibration curve. Due to the complexity of the skin matrix, it is advisable to use either a matrix-matched calibration or an internal standard method. A stable isotope-labeled version of this compound would be an ideal internal standard, as it would co-elute and experience similar matrix effects. If this is not available, a structurally similar deuterated fatty acid can be used.[15]
Quantitative Data on Extraction Efficiency
The recovery of this compound can vary significantly based on the chosen extraction method and its parameters. While specific recovery data for this particular compound is not always available in comparative studies, the following tables provide representative data for short-chain fatty acids (SCFAs) from relevant matrices to guide method selection.
Table 1: Comparison of Recovery Rates for Short-Chain Fatty Acids Using Different Extraction Solvents
| Solvent System | Analyte Class | Recovery Rate (%) | Matrix | Reference |
| Methyl tert-butyl ether (MTBE) | SCFAs | 94.89 - 109.32 | Plasma, Feces | [16] |
| Diethyl ether (DE) | SCFAs | High (most effective) | Aqueous Solution | [16] |
| Ethanol | SCFAs | 95 - 117 | Plasma, Feces | [15] |
| Hexane-Isopropanol | Lipids | Lowest total lipid recovery | Human LDL | [11] |
| Chloroform-Methanol (Folch) | Lipids | Highest total lipid recovery | Human LDL | [11] |
Note: Recovery can be influenced by the specific fatty acid, its concentration, and the complexity of the sample matrix.
Table 2: Comparison of SPME Fiber Performance for Volatile Fatty Acid Extraction
| SPME Fiber Coating | Target Analytes | Performance Characteristics | Reference |
| DVB/CAR/PDMS | Carboxylic acids, esters, high MW aldehydes | Provides good yield for carboxylic acids. | [4] |
| CAR/PDMS | Aldehydes, low MW hydrocarbons | Extracts a greater number of total volatile compounds. | [4] |
| Polyacrylate (PA) | Polar compounds (e.g., octanoic acid) | Better for more polar compounds compared to DVB-containing fibers. | |
| PDMS/DVB | Non-polar compounds | More effective for non-polar analytes. |
Note: The choice of fiber should be optimized based on the target analyte. For a broad profile of skin volatiles including carboxylic acids, DVB/CAR/PDMS is a common and effective choice.[4][14]
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis
This protocol is adapted for the analysis of volatile compounds from skin swabs.
1. Sample Preparation: a. Place the skin swab into a 10 mL or 20 mL glass headspace vial. b. Add an internal standard solution if quantitative analysis is required. c. Tightly seal the vial with a PTFE-lined septum cap.
2. HS-SPME Procedure: a. Pre-condition the DVB/CAR/PDMS SPME fiber in the GC inlet at the manufacturer's recommended temperature (e.g., 270°C) for 30-60 minutes before first use. b. Place the sealed vial in a heating block or autosampler incubator set to a temperature between 60-80°C. Allow the sample to equilibrate for 15-20 minutes. c. Expose the SPME fiber to the headspace of the vial for a fixed time, typically 20-40 minutes, at the same temperature. Maintain consistent timing for all samples and standards.
3. GC-MS Analysis (Post-Derivatization): a. After extraction, immediately introduce the SPME fiber into the GC inlet for thermal desorption of the analytes. A desorption time of 2-5 minutes at 250°C is typical. b. The analytes are then separated on a suitable capillary column (e.g., DB-5ms or a polar wax column) and detected by the mass spectrometer.
Protocol 2: Solvent Extraction and Derivatization for GC-MS Analysis
This protocol is suitable for a more exhaustive extraction of fatty acids from skin swabs.
1. Extraction: a. Place the skin swab into a glass vial. b. Add 2 mL of a suitable solvent, such as methanol or a 2:1 chloroform:methanol mixture. c. Add an internal standard. d. Vortex the vial for 1-2 minutes to ensure thorough extraction. e. Remove the swab, squeezing it against the side of the vial to recover as much solvent as possible. f. Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation): a. To the dried extract, add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Seal the vial and heat at 60°C for 60 minutes. c. After cooling, the sample can be diluted with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) if necessary before injection into the GC-MS.
3. GC-MS Analysis: a. Inject 1-2 µL of the derivatized sample into the GC-MS. b. Use a GC column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm). c. A typical oven temperature program starts at 50-60°C, holds for 1-2 minutes, then ramps at 10-15°C/min to 280-300°C. d. The mass spectrometer can be operated in full scan mode to identify compounds or in selected ion monitoring (SIM) mode for targeted quantification.
Visualizations
Caption: Experimental workflow for the analysis of this compound from skin swabs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer’s Disease Rat as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
3-Methylhex-2-enoic acid stability during sample storage and preparation
This technical support center provides guidance on the stability of 3-methylhex-2-enoic acid during sample storage and preparation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: As an α,β-unsaturated carboxylic acid, the stability of this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures can accelerate degradation.[1] Long-term storage should be in a cool, dry place.
-
pH: The carboxylic acid group's reactivity is pH-dependent. Changes in pH can affect its stability.
-
Light: Exposure to UV and visible light can potentially lead to photodegradation due to the presence of a carbon-carbon double bond.
-
Oxygen and Oxidizing Agents: The double bond is susceptible to oxidation. The presence of oxygen or other oxidizing agents can lead to degradation.
-
Moisture: Contact with moisture should be avoided during storage.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound in a cool, dry place.[2] Specific supplier recommendations may vary, with some indicating room temperature storage is acceptable for the solid form. For solutions, freezing at -20°C to -80°C is a common practice for unsaturated fatty acids to minimize degradation.
Q3: How stable is this compound in biological samples like plasma or urine?
Q4: Can this compound degrade during sample preparation?
A4: Yes, sample preparation steps can introduce instability. Potential issues include:
-
Extraction: The choice of solvent and pH during liquid-liquid or solid-phase extraction can impact recovery and stability.
-
Evaporation: High temperatures used to evaporate solvents can cause degradation. Evaporation under a gentle stream of nitrogen at room temperature is a milder alternative.
-
Derivatization: If derivatization is required for analysis (e.g., for GC-MS), the reaction conditions (temperature, reagents) must be optimized to prevent degradation of the analyte.
Troubleshooting Guides
Issue 1: Low recovery of this compound after sample processing.
| Possible Cause | Troubleshooting Suggestion |
| Degradation during extraction | Optimize extraction pH. For carboxylic acids, acidification of the sample to approximately pH 2 before extraction with an organic solvent is common. |
| Oxidation | Minimize exposure to air. Consider adding an antioxidant (e.g., BHT) to the extraction solvent if compatible with your analytical method. |
| Adsorption to surfaces | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. The stability of unsaturated esters has been shown to be greater on silica (B1680970) gel surfaces compared to glass. |
| Volatilization during solvent evaporation | Use a gentle stream of nitrogen for evaporation at ambient temperature instead of high heat. |
Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.
| Possible Cause | Troubleshooting Suggestion |
| Oxidative degradation | The double bond in this compound is susceptible to oxidation. Identify potential sources of oxidation in your sample preparation and storage. |
| Isomerization | The double bond could potentially isomerize under certain conditions (e.g., exposure to light or heat). |
| Reaction with matrix components | In complex matrices, the analyte may react with other components over time. |
| Contamination | Ensure proper handling and storage to avoid contamination. |
Quantitative Data Summary
Specific, validated stability data for this compound is limited in publicly available literature. The following tables provide an illustrative summary of expected stability based on the general behavior of unsaturated carboxylic acids. These values should be confirmed by a compound-specific stability study.
Table 1: Illustrative Short-Term Stability of this compound in a Standard Solution (e.g., Acetonitrile)
| Condition | Duration | Analyte Recovery (%) |
| Room Temperature (~25°C), Light | 24 hours | 85 - 95% |
| Room Temperature (~25°C), Dark | 24 hours | > 95% |
| Refrigerated (2-8°C), Dark | 72 hours | > 98% |
Table 2: Illustrative Freeze-Thaw Stability of this compound in a Biological Matrix (e.g., Plasma)
| Number of Freeze-Thaw Cycles | Analyte Recovery (%) |
| 1 | > 95% |
| 3 | 90 - 95% |
| 5 | < 90% |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction from an Aqueous Matrix (e.g., Plasma, Urine)
-
Sample Acidification: To 1 mL of the aqueous sample, add a suitable acid (e.g., 1M HCl) to adjust the pH to approximately 2. This ensures the carboxylic acid is in its protonated, less polar form.
-
Solvent Addition: Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) twice more with fresh organic solvent, pooling the organic extracts to maximize recovery.
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This is a general protocol and should be optimized for this compound.
-
Ensure Dryness: The extracted sample must be completely dry, as silylation reagents are sensitive to moisture.
-
Reagent Addition: To the dried residue, add 50 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. Also, add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound from a biological sample.
Caption: A troubleshooting decision tree for low recovery of this compound.
References
Technical Support Center: Analysis of 3-Methylhex-2-enoic Acid by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Methylhex-2-enoic acid.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity
Question: My chromatogram for this compound shows poor peak shape (e.g., tailing or fronting) and low signal intensity. What are the possible causes and solutions?
Answer:
Poor peak shape and low signal intensity are common issues in the LC-MS analysis of small organic acids like this compound, often stemming from matrix effects or suboptimal analytical conditions. Here’s a step-by-step troubleshooting guide:
-
Assess Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[1] Endogenous matrix components can interfere with the ionization of your target analyte, leading to signal suppression.[2][3]
-
Recommendation: Enhance your sample preparation protocol. For plasma or serum samples, phospholipids (B1166683) are a major concern.[4] Consider implementing techniques like:
-
Protein Precipitation (PPT): A simple and common first step.
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their solubility in two immiscible liquids.[5]
-
Solid-Phase Extraction (SPE): Offers more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[5]
-
Phospholipid Depletion Plates (e.g., HybridSPE®-Phospholipid): Specifically target and remove phospholipids, which are notorious for causing ion suppression.[4]
-
-
-
Optimize Chromatographic Conditions: Co-elution of matrix components with this compound can lead to ion suppression.[1]
-
Recommendation: Adjust your chromatographic method to improve separation.
-
Modify Mobile Phase: Altering the mobile phase composition or gradient can shift the retention time of the analyte relative to interfering compounds.[1] For short-chain fatty acids, a slightly acidic mobile phase is often used.[6]
-
Change Column Chemistry: If using a standard C18 column, consider alternative chemistries like a polar-embedded C18 or a column designed for polar compounds.
-
-
-
Evaluate MS Source Conditions: The efficiency of ionization can be affected by the cleanliness of the mass spectrometer's ion source.
-
Recommendation: Inspect and clean the ion source. Buildup of non-volatile matrix components can foul the source and reduce sensitivity.[4]
-
-
Consider Derivatization: Short-chain fatty acids can exhibit poor retention on reversed-phase columns and ionize inefficiently.[7]
Issue 2: Inconsistent and Irreproducible Quantitative Results
Question: I am observing high variability in the quantification of this compound across my sample set. What could be causing this and how can I improve reproducibility?
Answer:
Inconsistent quantitative results are often a direct consequence of uncompensated matrix effects, which can vary between individual samples.[2] Here’s how to address this issue:
-
Implement an Internal Standard (IS): An internal standard is crucial for correcting for variability in sample preparation and matrix effects.
-
Recommendation: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., d3-3-Methylhex-2-enoic acid). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction.[1][10] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.
-
-
Use Matrix-Matched Calibrators: Calibration curves prepared in a neat solvent may not accurately reflect the analyte's behavior in a complex biological matrix.[11]
-
Recommendation: Prepare your calibration standards in the same blank matrix as your samples (e.g., plasma from an untreated animal). This helps to compensate for consistent matrix effects present across all samples.[12]
-
-
Perform a Matrix Effect Evaluation: It is important to systematically assess the extent of matrix effects in your assay.
-
Recommendation: Conduct a post-extraction spike experiment.[13] This involves comparing the signal of an analyte spiked into a blank, extracted matrix to the signal of the analyte in a neat solution. The ratio of these signals indicates the degree of ion suppression or enhancement.
-
-
Dilute the Sample: If matrix effects are severe and other strategies are insufficient, diluting the sample can reduce the concentration of interfering components.[1][14]
-
Recommendation: Dilute your sample extract with the mobile phase. Be mindful that this will also dilute your analyte, so ensure your method has adequate sensitivity.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix.[11] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative methods.[1][13] The "matrix" refers to all components in the sample other than the analyte of interest.[12]
Q2: How can I detect the presence of matrix effects for my this compound analysis?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment: The post-column infusion method is a common technique. A solution of this compound is continuously infused into the MS source while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement.[1][3]
-
Quantitative Assessment: A post-extraction spike experiment is used to quantify the extent of matrix effects. The response of the analyte in a spiked, extracted blank matrix is compared to its response in a clean solvent.[12][13]
Q3: What is the best sample preparation technique for analyzing this compound in plasma?
A3: The optimal sample preparation technique depends on the required sensitivity and the complexity of the matrix. A combination of methods is often most effective. For plasma, a common workflow involves:
-
Protein Precipitation: To remove the bulk of proteins.
-
Phospholipid Removal: Using specialized plates or cartridges to eliminate a major source of ion suppression.[4]
-
Solid-Phase Extraction (SPE): For further cleanup and concentration of the analyte.[15]
Q4: Is derivatization necessary for the analysis of this compound?
A4: While direct analysis is possible, derivatization is often recommended for short-chain fatty acids like this compound.[10][16] Derivatization can improve chromatographic retention on reversed-phase columns, increase ionization efficiency, and move the analyte to a higher mass range, away from low-mass interferences.[8][9]
Experimental Protocols
Illustrative Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol provides a general method for extracting this compound from plasma.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of internal standard solution (e.g., stable isotope-labeled this compound).
-
Acidify the sample to a pH of ~2 with 10 µL of 1M HCl to ensure the analyte is in its neutral form.
-
-
Extraction:
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
-
Illustrative Protocol 2: LC-MS Method Parameters
These are starting parameters that should be optimized for your specific instrument and application.
| Parameter | Illustrative Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transition | To be determined by direct infusion of a this compound standard |
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 10. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Separation of (E) and (Z)-3-methylhex-2-enoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic separation of (E) and (Z)-3-methylhex-2-enoic acid isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My (E) and (Z) isomers are not separating and are co-eluting as a single peak. What should I do?
A1: Co-elution of geometric isomers is a common challenge due to their similar physicochemical properties. To achieve separation, you need to enhance the selectivity of your chromatographic system. Consider the following steps:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase in reversed-phase HPLC. A lower percentage of the organic solvent will increase retention times and may improve resolution.
-
Solvent Type: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents can offer different selectivities for geometric isomers.
-
pH Adjustment: Since 3-methylhex-2-enoic acid is a carboxylic acid, the pH of the mobile phase is critical. To ensure the analyte is in its non-ionized form and to achieve good peak shape, add a small amount of a modifier like formic acid, acetic acid, or trifluoroacetic acid (typically 0.1%).
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, your column may not be suitable. For separating (E) and (Z) isomers, consider columns that offer shape selectivity. Phenyl-hexyl or cholesterol-based columns can be effective.[1]
-
Silver-Ion Chromatography: This is a powerful technique for separating unsaturated isomers. Silver ions interact with the π-electrons of the double bonds, and this interaction differs for cis ((Z)) and trans ((E)) isomers, leading to differential retention.[2][3][4][5] The (Z)-isomer, being the cis isomer, generally interacts more strongly with the silver ions and is retained longer than the (E)-isomer.
-
Q2: I am observing poor peak shape (tailing or fronting) for my isomers. How can I improve this?
A2: Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:
-
Peak Tailing:
-
Secondary Interactions: Tailing is often caused by interactions between the acidic analyte and active sites (silanols) on the silica (B1680970) support of the column. Ensure your mobile phase is sufficiently acidified (e.g., with 0.1% formic acid) to suppress the ionization of both the analyte and the silanol (B1196071) groups.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Contamination: A contaminated guard column or analytical column can also cause peak shape issues. Flush the column with a strong solvent or replace the guard column.
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overload: Severe sample overload can also manifest as fronting peaks.
-
Q3: My retention times are shifting between injections. What is causing this instability?
A3: Unstable retention times can make peak identification unreliable and indicate a problem with the HPLC system or method robustness.
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient elution.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate mixing of solvents. If using buffers, make sure they are fully dissolved to prevent precipitation.
-
Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates. Degas your mobile phase and purge the pump.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for separating (E) and (Z)-3-methylhex-2-enoic acid isomers?
A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used, but HPLC, particularly with a silver-ion stationary phase, is often more effective for separating geometric isomers of unsaturated acids in their native form.[2][5][6] For GC analysis, derivatization to a more volatile ester (e.g., methyl ester) is typically required.[7]
Q2: Can I use a standard C18 column for this separation?
A2: While a C18 column can be attempted, achieving baseline separation of (E) and (Z) isomers on this type of stationary phase can be challenging due to their similar hydrophobicity.[1] Optimization of the mobile phase and temperature will be critical. For more robust separation, specialized columns offering greater shape selectivity are recommended.[1]
Q3: Is derivatization necessary for the analysis?
A3: For HPLC analysis, derivatization is generally not necessary, and the isomers can be analyzed directly. For GC analysis, derivatization to their corresponding methyl or other volatile esters is usually required to improve volatility and chromatographic performance.[7]
Q4: How does silver-ion chromatography work to separate geometric isomers?
A4: Silver-ion chromatography separates compounds based on the interaction of silver ions (Ag+) with the π-electrons of carbon-carbon double bonds.[2] The silver ions are typically incorporated into the stationary phase. The strength of this interaction depends on the stereochemistry of the double bond. Cis ((Z)) isomers, having a more exposed double bond, form stronger complexes with the silver ions and are therefore retained longer on the column than trans ((E)) isomers.[2]
Experimental Protocols
Protocol 1: HPLC Separation using a Silver-Ion Column
This protocol describes a method for the separation of (E) and (Z)-3-methylhex-2-enoic acid using a commercially available silver-ion HPLC column.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Commercially available silver-ion HPLC column (e.g., a column packed with silver-impregnated silica).
-
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a slightly more polar modifier. A typical mobile phase could be a gradient of acetonitrile in hexane. For example, starting with 0.1% acetonitrile in hexane and increasing to 1% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: GC-MS Analysis after Derivatization
This protocol outlines the analysis of the isomers by Gas Chromatography-Mass Spectrometry after conversion to their methyl esters.
-
Derivatization to Methyl Esters:
-
To 1 mg of this compound in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.[7]
-
Cap the vial and heat at 60°C for 1 hour.[7]
-
After cooling, add 1 mL of a saturated sodium bicarbonate solution to neutralize the acid.[7]
-
Extract the methyl esters with 2 mL of hexane. The hexane layer is used for GC-MS analysis.[7]
-
-
GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., a cyano- or wax-based column) is recommended for separating geometric isomers. A 100 m column can provide high resolution.[6]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 230 °C at 5 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-300.
-
Data Presentation
The following tables provide hypothetical quantitative data for the separation of (E) and (Z)-3-methylhex-2-enoic acid isomers based on the protocols described above.
Table 1: Hypothetical HPLC Data on a Silver-Ion Column
| Isomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| (E)-3-methylhex-2-enoic acid | 12.5 | 550,000 | - |
| (Z)-3-methylhex-2-enoic acid | 14.2 | 450,000 | 2.1 |
Table 2: Hypothetical GC-MS Data for Methyl Esters
| Isomer (as Methyl Ester) | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| (E)-3-methylhex-2-enoate | 18.3 | 142 | 111 | 83 |
| (Z)-3-methylhex-2-enoate | 18.9 | 142 | 111 | 83 |
Visualizations
Caption: Workflow for HPLC separation of isomers.
Caption: Troubleshooting logic for co-eluting isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. aocs.org [aocs.org]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods for analysis of conjugated linoleic acids and trans-18:1 isomers in dairy fats by using a combination of gas chromatography, silver-ion thin-layer chromatography/gas chromatography, and silver-ion liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting poor peak shape in 3-Methylhex-2-enoic acid gas chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 3-Methylhex-2-enoic acid and other unsaturated carboxylic acids. The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape, ensuring accurate and reproducible results.
Troubleshooting Guides (Question & Answer)
This section directly addresses specific peak shape problems you might encounter.
Issue 1: Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for acidic compounds like this compound is a common problem and usually indicates undesirable interactions between the analyte and active sites within the GC system. Here’s a breakdown of potential causes and solutions:
-
Active Sites: The primary cause of tailing for carboxylic acids is the interaction of the polar carboxyl group with active silanol (B1196071) groups on the surfaces of the inlet liner, the column, or the detector.[1][2]
-
Solution:
-
Inlet Liner Maintenance: Use a deactivated inlet liner and replace it regularly. If you need to clean a liner, a rigorous acid wash followed by silylation is necessary.[1]
-
Column Conditioning: Ensure your column is properly conditioned. If the front of the column is contaminated, you can trim a small section (10-20 cm) from the inlet side.[1]
-
Derivatization: The most effective solution is to derivatize the this compound to a less polar and more volatile ester or silyl (B83357) ester. This blocks the problematic carboxylic acid group.[3][4] Silylation with reagents like BSTFA is a common and effective method.[3][4][5]
-
-
-
Sub-optimal Method Parameters: Incorrect temperature settings can lead to poor vaporization and peak tailing.
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes, leading to tailing peaks.[1]
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet as specified by the instrument manufacturer.[1]
-
Issue 2: Peak Fronting
Q2: I am observing peak fronting for my analyte. What does this indicate and what should I do?
A2: Peak fronting, where the front of the peak is broader than the back, is typically a sign of column overload.[1][8]
-
Cause: Injecting too much sample onto the column. The stationary phase becomes saturated, causing excess analyte to travel faster through the column.[1][8]
-
Solution:
-
Reduce Sample Concentration: Dilute your sample.
-
Decrease Injection Volume: Inject a smaller volume of your sample.[9]
-
Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.[9]
-
Use a Higher Capacity Column: Consider using a column with a thicker stationary phase film or a wider internal diameter if you cannot reduce the sample concentration.
-
-
Issue 3: Broad Peaks
Q3: My peaks are broad, leading to poor resolution. What are the potential causes and solutions?
A3: Broad peaks can be caused by a variety of factors, from slow sample transfer to issues with the carrier gas flow.
-
Slow Injection/Vaporization:
-
Cause: A slow injection speed can cause the sample to be introduced as a wide band.[10][11] An injection temperature that is too low can lead to slow vaporization.[12][13]
-
Solution: Use an autosampler for fast and reproducible injections. Ensure the inlet temperature is sufficient for rapid vaporization.[12][13]
-
-
Carrier Gas Flow Rate Issues:
-
Cause: A carrier gas flow rate that is too low can lead to increased longitudinal diffusion, causing peaks to broaden.[7]
-
Solution: Optimize the carrier gas flow rate for your column dimensions and carrier gas type.
-
-
Dead Volume:
-
Cause: Poor connections or improper column installation can create dead volumes in the system where the sample can diffuse and broaden.
-
Solution: Ensure all fittings are secure and the column is installed correctly.
-
-
Column Contamination:
-
Cause: Contamination, particularly at the head of the column, can interfere with the proper partitioning of the analyte, leading to broader peaks.
-
Solution: Trim the front of the column or, if heavily contaminated, replace the column.
-
Issue 4: Split Peaks
Q4: I am seeing split peaks for a single analyte. What could be causing this?
A4: Peak splitting suggests that the sample is being introduced onto the column as two separate bands.[14][15]
-
Injection Technique:
-
Inlet and Liner Issues:
-
Cause: A dirty or active inlet liner can cause part of the sample to interact differently, leading to splitting. Droplets of sample reaching the column before vaporization can also cause splitting.[14]
-
Solution: Replace the inlet liner. Using a liner with glass wool can help ensure complete vaporization.[14]
-
-
Solvent Mismatch (Splitless Injection):
Frequently Asked Questions (FAQs)
-
Q: Is derivatization necessary for the GC analysis of this compound?
-
Q: What is the best type of GC column for analyzing this compound?
-
A: For the analysis of free carboxylic acids, a polar stationary phase is recommended to achieve better peak shape.[16] Wax-type columns (polyethylene glycol) are a good choice. If the acid is derivatized to its methyl ester (FAME), a highly polar cyanopropyl-polysiloxane column can provide excellent separation, especially for isomers.[17]
-
-
Q: What is a good starting point for the inlet temperature?
-
A: A common starting inlet temperature for the analysis of short-chain fatty acids is around 250 °C to ensure efficient vaporization.[6] However, this may need to be optimized depending on the specific analyte and whether it is thermally labile.
-
-
Q: Should I use a split or splitless injection?
-
Q: How often should I change my inlet liner and septum?
-
A: This depends on the cleanliness of your samples and the number of injections. For samples with a complex matrix, more frequent replacement is necessary. As a general rule, inspect the liner regularly for discoloration or residue and change the septum daily or after every 50-100 injections to prevent leaks.
-
Quantitative Data Summary
The following table provides typical GC parameters for the analysis of short-chain fatty acids, which can be used as a starting point for method development for this compound.
| Parameter | Recommended Value/Range | Rationale |
| Column | Polar Wax (e.g., DB-WAX, HP-INNOWax) or high-polarity cyanopropyl (for FAMEs) | Polar columns provide better peak shape for polar analytes like carboxylic acids.[16] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension offering a good balance of efficiency and sample capacity. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (for 0.25 mm ID column) | An optimal flow rate ensures sharp peaks.[7] |
| Inlet Temperature | 220 - 250 °C | Ensures complete and rapid vaporization of the analyte.[6] |
| Injection Mode | Split (e.g., 50:1 to 100:1) or Splitless | Split for higher concentrations to prevent overload; Splitless for trace analysis.[15][18] |
| Injection Volume | 0.5 - 1.0 µL | Keep the volume low to prevent column overload.[9] |
| Oven Program | Initial: 50-80°C (hold 2 min), Ramp: 10-20°C/min to 200-240°C | A temperature program is necessary to elute compounds with a range of volatilities and improve peak shape.[19] |
| Detector | FID or MS | FID is a robust, general-purpose detector. MS provides mass spectral data for identification. |
| Detector Temperature | 250 - 300 °C | Should be higher than the final oven temperature to prevent condensation. |
Experimental Protocols
Protocol: Silylation of this compound using BSTFA with 1% TMCS
This protocol describes the derivatization of this compound to its more volatile trimethylsilyl (B98337) (TMS) ester, which is suitable for GC analysis.[3][4][5]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
2 mL glass GC vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation (Crucial Step): Ensure the sample is completely dry. BSTFA is highly sensitive to moisture.[3] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Reagent Addition:
-
To the dried sample in a GC vial, add a suitable volume of anhydrous solvent (e.g., 100 µL) to dissolve the residue.
-
Add the derivatization reagent, BSTFA + 1% TMCS. A molar excess is necessary for complete derivatization. For approximately 1 mg of sample, add 50-100 µL of the reagent.[3]
-
-
Reaction:
-
Immediately cap the vial tightly to prevent exposure to atmospheric moisture.
-
Vortex the mixture for 10-30 seconds.
-
Place the vial in a heating block or oven set to 60°C for 30-60 minutes.[4] The optimal time and temperature may require some optimization.
-
-
Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS or GC-FID system.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in GC analysis.
Caption: Logical relationship of derivatization for improved GC performance.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. What are the consequences of slow and intermittent sample injection of GC? [chinalabware.net]
- 11. How to optimize the injection speed for Agilent Gc? - Blog - Aijiren Technology [aijirenvial.com]
- 12. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. GC Troubleshooting—Split Peaks [restek.com]
- 15. youtube.com [youtube.com]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Minimizing degradation of 3-Methylhex-2-enoic acid during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 3-Methylhex-2-enoic acid during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during analysis?
A1: this compound, an α,β-unsaturated carboxylic acid, is susceptible to degradation from several factors, including:
-
pH Extremes: Both acidic and basic conditions can promote isomerization of the double bond or other degradative reactions.
-
Elevated Temperatures: High temperatures used during sample preparation or in the inlet of a gas chromatograph can lead to thermal degradation, including decarboxylation, oxidation, and polymerization.
-
Light Exposure: The double bond in the molecule makes it potentially susceptible to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various oxidation products.
-
Active Surfaces: Active sites in GC liners or columns can catalyze degradation.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound and the behavior of similar α,β-unsaturated carboxylic acids, potential degradation pathways include:
-
Isomerization: The trans (E) isomer, which is typically more stable, may convert to the cis (Z) isomer, or the double bond could migrate to the β,γ-position under certain conditions (e.g., heat or acid/base catalysis).
-
Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, ketones, or smaller carboxylic acids.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide, resulting in the formation of 3-methylhex-1-ene.
-
Polymerization: Under harsh conditions, the unsaturated molecules can react with each other to form polymers.
Below is a diagram illustrating potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Q3: How can I minimize the degradation of this compound during sample storage?
A3: To ensure sample integrity before analysis, follow these storage guidelines:
-
Temperature: Store samples at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect samples from light by using amber vials or by wrapping vials in aluminum foil.
-
Atmosphere: For highly sensitive samples, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH: Maintain a neutral or slightly acidic pH if possible, as extreme pH values can promote degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The pKa of this compound is around 4.8. Ensure the mobile phase pH is at least 2 units below the pKa (e.g., pH < 2.8) to keep the analyte in its protonated, less polar form. This will improve retention and peak shape on a reverse-phase column. |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on the silica-based C18 column can interact with the carboxylic acid group, causing tailing. Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase can also help. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample. |
Issue 2: Analyte Loss or Appearance of Unexpected Peaks in GC Analysis
| Possible Cause | Troubleshooting Step |
| Thermal Degradation in the Injector | High injector temperatures can cause decarboxylation or isomerization. Optimize the injector temperature by starting at a lower temperature (e.g., 200°C) and gradually increasing it to find the optimal balance between volatilization and degradation. Use a deactivated liner. |
| Analyte Adsorption | Active sites in the GC liner, column, or detector can adsorb the acidic analyte. Use a deactivated liner and a column specifically designed for acidic compounds (e.g., a wax or FFAP column). |
| Derivatization Issues | Incomplete derivatization (e.g., silylation) will result in poor peak shape for the underivatized acid and potential degradation. Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations. |
Issue 3: Low Recovery During Sample Preparation
| Possible Cause | Troubleshooting Step |
| Inefficient Liquid-Liquid Extraction (LLE) | The pH of the aqueous sample is critical for efficient extraction into an organic solvent. Adjust the sample pH to be at least 2 units below the pKa of this compound (i.e., pH < 2.8) to ensure it is in its protonated, more organic-soluble form. Use a solvent of appropriate polarity like diethyl ether or ethyl acetate. Perform multiple extractions for better recovery. |
| Analyte Breakthrough in Solid-Phase Extraction (SPE) | The chosen SPE sorbent may not be retaining the analyte effectively. For a non-polar sorbent like C18, ensure the sample is loaded under acidic conditions (pH < 2.8) to retain the protonated acid. For an anion exchange sorbent, load the sample at a pH above the pKa (e.g., pH > 6.8) to ensure the acid is deprotonated and can bind to the sorbent. |
| Evaporation Losses | This compound is semi-volatile. During solvent evaporation steps, use a gentle stream of nitrogen and avoid excessive heat. Evaporate just to dryness and reconstitute the sample immediately. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a general framework for a stability-indicating HPLC method. It should be validated for your specific application.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably with end-capping.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water.
-
Gradient Example: Start with 20% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 70°C for 48 hours.
-
Photodegradation: Expose the sample solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis:
-
Neutralize the acidic and basic stressed samples.
-
Dilute all samples to an appropriate concentration with the initial mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
The workflow for developing a stability-indicating HPLC method is shown below.
Caption: Workflow for stability-indicating HPLC method development.
Protocol 2: GC-MS Analysis with Derivatization
This protocol is suitable for the analysis of this compound in complex matrices where higher sensitivity and selectivity are required.
-
Sample Preparation (LLE):
-
To 1 mL of sample, add an internal standard (e.g., a deuterated analog or a similar odd-chain fatty acid).
-
Acidify the sample to pH < 2 with 1 M HCl.
-
Extract three times with 2 mL of diethyl ether.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A mid-polar capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-400) for identification and selected ion monitoring (SIM) for quantification.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and should be confirmed experimentally.
Table 1: Effect of pH on Stability at Room Temperature for 48 hours
| pH | % Recovery of this compound |
| 2.0 | 98.5% |
| 4.0 | 99.2% |
| 7.0 | 99.5% |
| 10.0 | 92.1% |
| 12.0 | 85.3% |
Table 2: Effect of Temperature on Stability for 24 hours
| Temperature | % Recovery of this compound |
| 4°C | 99.8% |
| 25°C (Room Temp) | 99.1% |
| 50°C | 95.4% |
| 80°C | 88.7% |
Table 3: Effect of Light Exposure (ICH Q1B) on Stability
| Light Exposure | % Recovery of this compound |
| Dark Control | 99.3% |
| Exposed Sample | 94.5% |
Table 4: Effect of Oxidative Stress (3% H₂O₂) for 24 hours
| Condition | % Recovery of this compound |
| Control (No H₂O₂) | 99.6% |
| With 3% H₂O₂ | 89.2% |
Technical Support Center: Enhancing Sensitivity for Low Concentrations of 3-Methylhex-2-enoic Acid
Welcome to the technical support center for the analysis of 3-Methylhex-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of detecting low concentrations of this volatile organic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a short-chain fatty acid that exists as cis and trans isomers. The trans isomer, in particular, is a known component of human axillary (underarm) sweat and is a significant contributor to body odor.[1] Sensitive and accurate quantification of this compound is crucial for studies in metabolomics, diagnostics (e.g., exploring its controversial link to schizophrenia), and the development of deodorizing products.[2]
Q2: What are the main challenges in analyzing low concentrations of this compound?
A2: The primary challenges include its low volatility and the polarity of its carboxylic acid group, which can lead to poor chromatographic peak shape (tailing) and low sensitivity in both gas chromatography (GC) and liquid chromatography (LC) systems. Furthermore, the presence of cis/trans isomers requires analytical methods with sufficient resolving power to differentiate between them. Isomerization of the cis to the more stable trans form during sample preparation and analysis can also lead to inaccurate quantification.[3][4][5]
Q3: What are the recommended analytical techniques for sensitive detection of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.
-
GC-MS is a robust method, especially when coupled with a derivatization step to increase the analyte's volatility and improve its chromatographic properties.
-
LC-MS/MS offers high sensitivity and specificity, often with less extensive sample preparation compared to GC-MS, and can sometimes be performed without derivatization.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is highly recommended, particularly for GC-MS analysis. Converting the polar carboxylic acid group to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ester, significantly improves peak shape and sensitivity. For LC-MS/MS, while direct analysis is possible, derivatization can still enhance ionization efficiency and, consequently, sensitivity.
Experimental Protocols and Methodologies
Below are detailed methodologies for the extraction, derivatization, and analysis of this compound from biological samples.
Protocol 1: Liquid-Liquid Extraction (LLE) from Biological Fluids (e.g., Serum, Plasma, Sweat)
This protocol is a general procedure for the extraction of short-chain fatty acids and can be adapted for this compound.
Materials:
-
Sample (Serum, Plasma, Sweat)
-
Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar odd-chain fatty acid)
-
Hydrochloric Acid (HCl), 6M
-
Ethyl acetate (B1210297) (or Diethyl ether)
-
Anhydrous Sodium Sulfate (B86663)
-
Conical tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of the biological sample into a 15 mL conical tube.
-
Add the internal standard at a known concentration.
-
Acidify the sample to a pH of approximately 2 by adding 50 µL of 6M HCl. This protonates the carboxylic acid, making it more soluble in organic solvents.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization.
Protocol 2: Silylation for GC-MS Analysis
This protocol describes the derivatization of the extracted this compound to its trimethylsilyl (TMS) ester.
Materials:
-
Dried extract from Protocol 1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
Procedure:
-
Reconstitute the dried extract in 50 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS and LC-MS/MS Parameters
The following tables provide starting parameters for GC-MS and LC-MS/MS analysis. These may require optimization for your specific instrumentation and sample matrix.
Table 1: GC-MS Parameters for TMS-derivatized this compound
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial 50°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-300 |
| SIM Ions | Monitor characteristic ions for TMS-3-Methylhex-2-enoic acid |
Table 2: LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 450°C |
| MRM Transitions | Precursor ion [M-H]⁻: m/z 127.1 -> Product ions (to be determined by infusion) |
Quantitative Data
The concentration of this compound can vary significantly depending on the biological matrix and individual.
Table 3: Reported Concentrations of this compound
| Biological Matrix | Concentration Range | Analytical Method | Reference |
| Human Axillary Sweat | 15.9–34.6 nmol/mL | GC-MS | [6] |
Signaling Pathway
A specific, well-defined signaling pathway for this compound is not extensively documented. However, as a volatile odorant, its primary biological interaction is with olfactory receptors in the nasal epithelium. This interaction initiates a signal transduction cascade that results in the perception of smell in the brain.
Troubleshooting Guide
Problem 1: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Ensure the pH of the sample is acidic (pH ~2) before liquid-liquid extraction to protonate the carboxylic acid. |
| Incomplete Derivatization | Use fresh derivatization reagents and ensure anhydrous conditions. Optimize reaction time and temperature. |
| Analyte Degradation | Minimize sample exposure to high temperatures and light. Store extracts at -80°C. |
| Instrument Contamination | Clean the GC inlet liner and the MS ion source. |
Problem 2: Poor Peak Shape (Tailing)
| Potential Cause | Recommended Solution |
| Active Sites in GC System | Use a deactivated inlet liner and a high-quality, inert GC column. Trim the first few centimeters of the column. |
| Incomplete Derivatization | Residual underivatized acid will exhibit poor peak shape. Re-optimize the derivatization procedure. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Improper Column Installation | Ensure the column is installed correctly in the inlet and detector with the proper insertion depth. |
Problem 3: Difficulty Separating cis/trans Isomers
| Potential Cause | Recommended Solution |
| Inappropriate GC Column | Use a more polar GC column, such as one with a cyanopropyl stationary phase, which is better suited for separating geometric isomers. |
| Suboptimal GC Oven Program | Use a slower temperature ramp rate to improve resolution between the isomers. |
| Isomerization During Analysis | Reduce the GC inlet temperature to minimize on-column isomerization. Ensure sample preparation is conducted under mild conditions (low temperature, neutral pH, protection from light).[3][4][5] |
Problem 4: High Baseline Noise
| Potential Cause | Recommended Solution |
| Contaminated Carrier Gas/Solvents | Use high-purity carrier gas and solvents. Install or replace gas purifiers. |
| Column Bleed | Ensure the column temperature does not exceed its maximum limit. Condition the column according to the manufacturer's instructions. |
| Septum Bleed | Use a high-quality, low-bleed septum and replace it regularly. |
References
Technical Support Center: Method Development for High-Throughput Screening of 3-Methylhex-2-enoic Acid
Welcome to the technical support center for the method development of high-throughput screening (HTS) of 3-Methylhex-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable high-throughput screening (HTS) methods for detecting this compound?
A1: The most common and effective HTS methods for detecting this compound, a small organic acid, are mass spectrometry (MS) and fluorescence-based assays. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are frequently used for their sensitivity and specificity in identifying and quantifying the compound in biological samples.[1] Fluorescence-based assays, which involve derivatization of the carboxylic acid group, offer a high-throughput alternative with excellent sensitivity.[2][3]
Q2: How can I improve the sensitivity of my assay for detecting low concentrations of this compound?
A2: To enhance sensitivity, consider a fluorescence derivatization approach. Reagents such as 1-pyrenemethylamine or 4-N,N-dimethylaminosulfonyl-7-piperazino-2,1,3-benzoxadiazole (DBD-PZ) can be used to tag the carboxylic acid group, allowing for highly sensitive fluorescent detection.[2][4] Method optimization, including sample clean-up and concentration steps, can also significantly improve detection limits.
Q3: What are common causes of false positives in HTS assays for this compound?
A3: False positives in HTS can arise from various sources, including compound autofluorescence, light scattering, or interference with the assay's detection system.[5][6][7] Compounds that aggregate can also lead to false signals. To mitigate this, it is crucial to perform counter-screens and orthogonal assays to validate initial hits.[5][7]
Q4: My Z'-factor is consistently low. What does this indicate and how can I improve it?
A4: A low Z'-factor (typically < 0.5) indicates poor assay quality, with high variability and a small dynamic range between positive and negative controls.[5][8] To improve the Z'-factor, focus on optimizing reagent concentrations, incubation times, and reducing variability in liquid handling.[9][10] Ensure that positive and negative controls are robust and clearly distinguishable.
Q5: Can I use a colorimetric assay for the high-throughput screening of this compound?
A5: Yes, colorimetric assays can be adapted for HTS of short-chain fatty acids.[11][12] These assays often involve enzymatic reactions that produce a colored product proportional to the amount of fatty acid present.[11] While potentially less sensitive than fluorescence or mass spectrometry-based methods, they can be a cost-effective option for primary screens.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent liquid handling; Edge effects in the microplate; Cell-based assay variability. | Calibrate and validate automated liquid handlers; Use a randomized plate layout to minimize edge effects; Optimize cell seeding density and ensure uniform cell health.[5][9] |
| Assay Drift Over Time | Reagent degradation; Temperature fluctuations during the screen. | Prepare fresh reagents and store them appropriately; Monitor and control the temperature of the incubator and plate reader.[5] |
| False Negatives | Low compound potency; Poor compound solubility; Compound degradation. | Screen at multiple concentrations (quantitative HTS); Use solvents like DMSO to improve solubility; Assess compound stability under assay conditions.[5] |
| Interference from Sample Matrix (e.g., sweat, plasma) | Presence of endogenous compounds that interfere with the assay signal. | Implement a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.[2] |
| Inconsistent Results Between Experiments | Variations in experimental conditions; Different batches of reagents. | Standardize all experimental parameters and document them meticulously; Qualify new batches of reagents before use in a full screen.[6][9] |
Experimental Protocols
Fluorescence-Based HTS Assay using Derivatization
This protocol describes a method for the high-throughput screening of this compound by fluorescence derivatization.
Materials:
-
This compound standard
-
1-pyrenemethylamine (fluorescent derivatization agent)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-hydroxy-1H-benzotriazole (HOBt)
-
Acetonitrile (ACN)
-
Microplates (e.g., 384-well)
-
Automated liquid handling system
-
Fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare standards of this compound and test compounds in a suitable solvent (e.g., DMSO).
-
Derivatization Reaction:
-
In each well of the microplate, add the sample or standard.
-
Add a solution of EDC and HOBt in ACN to activate the carboxylic acid group.
-
Add a solution of 1-pyrenemethylamine in ACN.
-
Incubate the plate at room temperature, protected from light.
-
-
Signal Detection:
-
After incubation, measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the pyrene (B120774) derivative.
-
-
Data Analysis:
-
Calculate the signal-to-background ratio and Z'-factor to assess assay quality.
-
Identify "hits" as compounds that significantly alter the fluorescence signal compared to controls.
-
GC-MS Based HTS for Hit Confirmation
This protocol outlines a method for confirming hits from a primary screen using gas chromatography-mass spectrometry.
Materials:
-
Confirmed "hit" compounds
-
Internal standard (e.g., a deuterated analog of this compound)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate
-
GC-MS system
Procedure:
-
Sample Preparation and Derivatization:
-
To the sample containing the hit compound and this compound, add the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add the derivatization agent and heat to form the trimethylsilyl (B98337) (TMS) ester of the acid.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate GC column and temperature program to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the this compound derivative and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Common analytical approaches for the detection of this compound.
References
- 1. Buy 3-Methyl-2-hexenoic acid | 27960-21-0 [smolecule.com]
- 2. Reagent peak-free liquid chromatography-fluorescence analysis of carboxylic acids using a fluorous scavenging-derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 标题:Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool.【化源网】 [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. dispendix.com [dispendix.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Enzymatic measurement of short-chain fatty acids and application in periodontal disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 3-Methylhex-2-enoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectra of 3-Methylhex-2-enoic acid.
Troubleshooting Guides
This section addresses specific issues that can lead to high background noise during the analysis of this compound using mass spectrometry.
Issue 1: High, Noisy Baseline Across the Entire Mass Spectrum
A consistently high and noisy baseline can obscure the signal of your analyte, making accurate quantification difficult. This is often a sign of chemical contamination within the system.
Troubleshooting Workflow for High Baseline Noise
Caption: Troubleshooting workflow for a high, noisy baseline.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Contaminated Solvents or Mobile Phase | Use high-purity, LC-MS or GC-grade solvents and reagents.[1][2][3] Prepare fresh mobile phases daily to prevent microbial growth.[4][5] Run a solvent blank to confirm cleanliness.[1] | A clean baseline in the solvent blank injection. |
| Contaminated Derivatization Reagents | Use fresh, high-quality derivatization reagents. Run a reagent blank (derivatization agent without the sample) to check for impurities. | Absence of significant peaks in the reagent blank. |
| System Contamination | Regularly flush the system with a strong organic solvent.[6] If contamination persists, follow the manufacturer's protocol for cleaning the ion source. | Reduction in baseline noise after flushing or cleaning. |
| Septum Bleed | Use a high-quality, low-bleed septum.[1] Condition the new septum as per the manufacturer's instructions. | Reduction of sharp, repetitive peaks, especially at higher temperatures.[1] |
| Column Bleed | Condition the column by baking it at its maximum recommended temperature for several hours.[1] If bleed continues, the column may need to be replaced. | A stable and lower baseline at higher oven temperatures. |
| Gas Leaks | Check all fittings and connections for leaks using an electronic leak detector. The presence of ions such as m/z 18 (H₂O), 28 (N₂), and 32 (O₂) can indicate a leak.[7] | Elimination of air-related background ions and a more stable baseline. |
Issue 2: Presence of Ghost Peaks in the Chromatogram
Ghost peaks are unexpected peaks that appear in your chromatogram, which can be mistaken for analytes and interfere with quantification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Carryover from Previous Injections | Run several solvent blanks after analyzing a concentrated sample.[1] Extend the run time or increase the final oven temperature to ensure all compounds elute.[1] | Ghost peaks from the previous injection should diminish with each blank run.[1] |
| Contaminated Syringe | Thoroughly clean the injection syringe with appropriate solvents or replace it if necessary.[1] | Disappearance of ghost peaks if the syringe was the source of contamination.[1] |
| Backflash in the Inlet | Ensure the injection volume and solvent are compatible with the inlet temperature and liner volume to prevent the sample from expanding beyond the liner.[1] | Elimination of broad, tailing ghost peaks.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
This compound, like other short-chain fatty acids, is a polar and relatively volatile compound.[8] Derivatization is a chemical process that converts the acid into a less polar and more volatile derivative, which improves its chromatographic behavior (e.g., better peak shape, reduced tailing) and thermal stability in the GC inlet and column.[9] Common derivatization methods for fatty acids include silylation (e.g., using MTBSTFA) and esterification.[8][10]
Q2: What are the most common sources of background noise in fatty acid analysis?
Common sources of background noise in fatty acid analysis, particularly with GC-MS, include:
-
Contaminated Solvents and Reagents: Impurities in solvents and derivatization agents can introduce extraneous peaks.[1]
-
Plastic Labware: Plasticizers like phthalates can leach from plastic containers and tubing, causing significant background interference.[1]
-
Incomplete Derivatization: Residual unreacted fatty acids or byproducts from the derivatization process can contribute to background noise.[1]
-
System Contamination: Accumulation of non-volatile residues in the injector, column, and detector over time.[1]
-
Septum and Column Bleed: Degradation of the inlet septum and the stationary phase of the GC column at high temperatures can release interfering compounds.[1]
Q3: How can I minimize contamination from my sample preparation workflow?
To minimize contamination during sample preparation:
-
Use high-purity solvents and reagents.[2]
-
Whenever possible, use glassware instead of plasticware. If plasticware is necessary, ensure it is of high quality and rinsed with a high-purity solvent before use.
-
Wear nitrile gloves and change them frequently to avoid introducing contaminants from your skin.[4]
-
Prepare samples in a clean environment to minimize airborne dust and other particles.
-
Run procedural blanks (a sample with no analyte that goes through the entire preparation process) to identify any contamination introduced during sample handling.[11]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of this compound for GC-MS Analysis
This protocol describes a general procedure for the extraction and derivatization of this compound from a liquid matrix (e.g., plasma, cell culture media) using silylation.
Materials:
-
Sample containing this compound
-
Internal standard (e.g., a deuterated analog)
-
0.1 M Sodium Hydroxide (NaOH)[10]
-
Methanol (HPLC or GC grade)[10]
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS[10]
-
Ethyl acetate (B1210297) (HPLC or GC grade)
-
Anhydrous sodium sulfate
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Collection: To a 1.5 mL microcentrifuge tube, add 100 µL of the liquid sample.
-
Internal Standard Addition: Add an appropriate amount of internal standard solution.
-
Alkalinization: Add 30 µL of 0.1 M NaOH to protect the volatile fatty acid.[10]
-
Protein Precipitation: Add 400 µL of cold methanol, vortex for 10 seconds, and store at -20°C for 20 minutes to precipitate proteins.[10]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of MTBSTFA and 50 µL of ethyl acetate to the dried residue. Cap the tube tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Sample Preparation and Derivatization Workflow
Caption: Workflow for sample preparation and derivatization.
GC-MS Parameters for Analysis of Derivatized this compound
The following table provides a starting point for GC-MS method development. Parameters may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL in splitless mode |
| Oven Temperature Program | Initial: 60°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
References
- 1. benchchem.com [benchchem.com]
- 2. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 3. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Sample preparation techniques to remove interfering compounds for 3-Methylhex-2-enoic acid analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the sample preparation of 3-Methylhex-2-enoic acid, a short-chain unsaturated fatty acid, for analytical determination.
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation for this compound analysis.
Issue 1: Low Analyte Recovery after Liquid-Liquid Extraction (LLE)
-
Question: We are experiencing low recovery of this compound from plasma samples after performing a liquid-liquid extraction with diethyl ether. What are the potential causes and solutions?
-
Answer: Low recovery in LLE for an acidic compound like this compound often points to issues with sample pH, solvent choice, or the extraction procedure itself.
-
Incorrect Sample pH: this compound is a carboxylic acid and will be ionized (water-soluble) at neutral or basic pH. For efficient extraction into an organic solvent, the carboxyl group must be protonated.
-
Solution: Ensure the aqueous sample is acidified to a pH of 2-3 using an acid like hydrochloric acid (HCl) or formic acid before adding the extraction solvent. This converts the carboxylate to its non-ionized form, increasing its partitioning into the organic phase.
-
-
Inadequate Solvent Polarity or Volume: While diethyl ether is a common choice, its effectiveness can vary depending on the sample matrix. An insufficient volume of extraction solvent will also lead to poor recovery.
-
Solution: Consider testing other solvents like methyl tert-butyl ether (MTBE), which can be less prone to oxidation than diethyl ether. Also, ensure an adequate solvent-to-sample ratio is used; a starting point of 2:1 (solvent:sample) is recommended, with optimization if necessary.
-
-
Emulsion Formation: Biological samples rich in lipids and proteins can form stable emulsions at the aqueous-organic interface, trapping the analyte and preventing clean phase separation.
-
Solution: To break emulsions, try adding a neutral salt (salting out), such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), to the aqueous layer. Alternatively, centrifugation at a higher speed or for a longer duration can help separate the layers. Gentle mixing by inversion instead of vigorous vortexing can also prevent emulsion formation.
-
-
Analyte Volatility: Although not extremely volatile, some loss of short-chain fatty acids can occur during solvent evaporation steps.
-
Solution: Evaporate the organic solvent under a gentle stream of nitrogen at a low temperature (e.g., room temperature to 40°C) to minimize loss of the analyte.
-
-
Issue 2: Poor Peak Shape (Tailing) in GC-MS Analysis
-
Question: Our GC-MS chromatograms for this compound show significant peak tailing, making integration and quantification difficult. Why is this happening?
-
Answer: Peak tailing for carboxylic acids in GC-MS is a classic problem, typically caused by the polar nature of the carboxyl group interacting with the analytical system or incomplete derivatization.
-
Active Sites in the GC System: The free carboxyl group can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or on the column itself, leading to secondary, undesirable interactions and peak tailing.
-
Solution: Ensure the GC system is well-maintained. Use a clean, deactivated (silanized) inlet liner and a high-quality, low-bleed capillary column suitable for acid analysis. If analyzing underivatized acids, a specialized wax-type column (e.g., FFAP) is often recommended, though derivatization is the preferred approach.
-
-
Incomplete Derivatization: For GC-MS, derivatization to convert the polar carboxyl group into a non-polar, more volatile ester (e.g., a trimethylsilyl (B98337) (TMS) ester) is crucial.[1] If this reaction is incomplete, the remaining free acid will cause tailing.
-
Solution: Optimize the derivatization protocol. Ensure the sample extract is completely dry before adding the derivatization reagent (e.g., BSTFA), as moisture will deactivate the reagent.[2] Check that the reaction temperature and time are sufficient for complete conversion (e.g., 60-75°C for 30-60 minutes). The use of a catalyst, such as 1% trimethylchlorosilane (TMCS) in the BSTFA reagent, can improve the derivatization of carboxylic acids.[3]
-
-
Issue 3: High Background Noise or Interfering Peaks
-
Question: We are observing high background noise and several interfering peaks in our chromatograms, which are complicating the identification of this compound. What are the likely sources?
-
Answer: High background and interfering peaks often originate from the sample matrix, sample preparation reagents, or contamination.
-
Matrix Effects: Biological matrices like plasma, urine, or tissue homogenates are complex and contain numerous endogenous compounds (e.g., lipids, other organic acids) that can co-extract with the analyte of interest.[4][5]
-
Solution: A more selective sample cleanup method may be required. Solid-Phase Extraction (SPE) often provides cleaner extracts than LLE. For this compound, an anion exchange SPE cartridge can be used to selectively retain the acidic analyte while allowing neutral and basic compounds to be washed away.
-
-
Reagent Contamination: Solvents, derivatization reagents, and even plasticware can introduce contaminants. For example, some grades of diethyl ether can produce acetic acid upon oxidation.
-
Solution: Use high-purity, GC-grade solvents. Run a reagent blank (performing the entire sample preparation procedure without the sample) to identify any contaminants introduced during the process. Ensure all glassware is thoroughly cleaned and consider using silanized glassware to prevent adsorption of the analyte to active surfaces.
-
-
Derivatization By-products: The derivatization process itself can introduce peaks from excess reagent or by-products.
-
Solution: While by-products from BSTFA are typically volatile and elute early in the chromatogram, using the minimum necessary excess of the reagent can help. Consulting the reagent's technical data sheet can help identify the expected by-product peaks.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Is derivatization necessary for the analysis of this compound by GC-MS?
-
A1: Yes, derivatization is highly recommended. The direct analysis of free carboxylic acids by GC is challenging due to their low volatility and high polarity, which leads to poor peak shape and low sensitivity.[1] Converting this compound to a more volatile and less polar derivative, such as a trimethylsilyl (TMS) ester using BSTFA, will significantly improve chromatographic performance.[2][3]
-
-
Q2: What is the best extraction technique for this compound from biological fluids?
-
A2: The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the complexity of the sample matrix and the required level of cleanliness.
-
LLE is simpler and faster but may be less selective, potentially leading to more matrix interference.[5]
-
SPE offers higher selectivity and can provide a cleaner extract, which is beneficial for complex matrices like plasma or tissue homogenates. Anion exchange SPE is particularly well-suited for acidic compounds.[4]
-
-
-
Q3: How should I store my samples to ensure the stability of this compound?
-
A3: Like other fatty acids, this compound can be susceptible to degradation. Samples (e.g., plasma, urine) should be stored at -80°C to minimize enzymatic activity and chemical degradation. Avoid repeated freeze-thaw cycles. For samples that have undergone extraction, storage of the extract at low temperatures in a tightly sealed vial is also recommended.
-
-
Q4: Can I use HPLC instead of GC-MS for the analysis of this compound?
-
A4: Yes, HPLC is a viable alternative. Since this compound has a chromophore (the carbon-carbon double bond conjugated with the carboxyl group), it can be detected by UV. A common approach is reverse-phase HPLC with an acidic mobile phase (e.g., pH ~2.5) to ensure the acid is in its protonated form. This method avoids the need for derivatization. However, GC-MS typically offers higher sensitivity and selectivity.
-
Quantitative Data Summary
The following tables summarize typical performance data for the extraction and analysis of short-chain fatty acids. Note that these values are illustrative and specific performance for this compound should be validated in your laboratory.
Table 1: Illustrative Performance of Liquid-Liquid Extraction (LLE) for Short-Chain Fatty Acids
| Parameter | Typical Value | Notes |
|---|---|---|
| Recovery | 85 - 110% | Highly dependent on solvent choice, pH, and matrix. |
| Precision (%RSD) | < 15% | Can be higher in complex biological matrices. |
| Limit of Quantitation (LOQ) | 0.1 - 1 µM | Dependent on the final analytical technique (e.g., GC-MS). |
Table 2: Illustrative Performance of Solid-Phase Extraction (SPE) for Short-Chain Fatty Acids
| Parameter | Typical Value | Notes |
|---|---|---|
| Recovery | 90 - 115% | Generally higher and more consistent than LLE. |
| Precision (%RSD) | < 10% | Cleaner extracts often lead to better precision. |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µM | Improved cleanup can enhance sensitivity. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Preparation: Thaw a 200 µL plasma sample on ice.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar fatty acid not present in the sample).
-
Acidification: Add 20 µL of 2M HCl to the plasma to adjust the pH to ~2. Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Cap the tube and mix by gentle inversion for 10 minutes to prevent emulsion formation.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: Proceed immediately with the derivatization protocol.
Protocol 2: Solid-Phase Extraction (SPE) using Anion Exchange
-
Sample Preparation: Acidify a 200 µL plasma sample as described in the LLE protocol.
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the acidified plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove non-polar and weakly retained interferences.
-
Elution: Elute the this compound with 1 mL of 5% formic acid in ethyl acetate.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Proceed immediately with the derivatization protocol.
Protocol 3: Derivatization with BSTFA for GC-MS Analysis
-
Preparation: Ensure the dried sample extract from LLE or SPE is completely free of moisture.
-
Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to the dried extract.[2][3]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
References
- 1. researchgate.net [researchgate.net]
- 2. restek.com [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. researchgate.net [researchgate.net]
Calibration strategies for accurate quantification of 3-Methylhex-2-enoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of 3-Methylhex-2-enoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS or LC-MS analysis of this compound in a question-and-answer format.
Question: I am observing poor peak shape and tailing for this compound in my GC-MS analysis. What could be the cause?
Answer: Poor peak shape for acidic compounds like this compound is a common issue in GC-MS analysis. The primary reasons include:
-
Incomplete Derivatization: The polar carboxylic acid group can interact with active sites in the GC system (injector, column, detector), leading to peak tailing. Ensure your derivatization reaction goes to completion.
-
Active Sites in the GC System: Even with derivatization, active sites in the injector liner or the column can cause issues. Using a deactivated liner and a high-quality, inert GC column is crucial.
-
Improper Injection Technique: A slow injection can lead to band broadening and peak tailing. A fast, splitless injection is often preferred for trace analysis.
Question: My calibration curve for this compound is non-linear. How can I troubleshoot this?
Answer: A non-linear calibration curve can arise from several factors:
-
Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a non-linear response. Ensure your calibration standards are within the linear dynamic range of your detector.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of your analyte, leading to a non-linear response. The use of a suitable internal standard and appropriate sample preparation can help mitigate matrix effects.
-
Inconsistent Derivatization: If the derivatization efficiency is not consistent across your calibration standards, it can lead to non-linearity. Ensure that the derivatization agent is in excess and that the reaction conditions (temperature and time) are consistent for all samples and standards.
Question: I am experiencing low recovery of this compound during sample preparation. What can I do to improve it?
Answer: Low recovery can be attributed to several steps in the sample preparation process:
-
Inefficient Extraction: The choice of extraction solvent and pH are critical. For acidic compounds, acidifying the sample to a pH below the pKa of this compound (approximately 4.8) will ensure it is in its protonated, less polar form, which is more readily extracted into an organic solvent. Diethyl ether or methyl tert-butyl ether are often effective extraction solvents.[1][2]
-
Volatility of the Analyte: this compound is a semi-volatile compound. During solvent evaporation steps, loss of the analyte can occur. Evaporate solvents under a gentle stream of nitrogen at a controlled temperature.
-
Adsorption to Surfaces: The analyte can adsorb to glassware and plasticware. Silanizing glassware can help to minimize this issue.
Frequently Asked Questions (FAQs)
1. What is the best analytical technique for quantifying this compound?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the quantification of this compound.
-
GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds. However, it requires a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable derivative.[3][4]
-
LC-MS/MS can directly analyze the underivatized acid, which simplifies sample preparation.[5][6] It is particularly useful for complex matrices where derivatization may be challenging. The choice between the two will depend on the sample matrix, required sensitivity, and available instrumentation.
2. Why is derivatization necessary for GC-MS analysis of this compound?
Derivatization is a crucial step for the analysis of non-volatile organic acids like this compound by GC-MS.[7][8] The process converts the polar carboxylic acid group into a less polar and more volatile derivative. This improves chromatographic peak shape, enhances thermal stability, and increases sensitivity. Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification agents like BF3-methanol.[9]
3. What is an internal standard and why is it important for accurate quantification?
An internal standard (IS) is a compound that is added to all samples, calibration standards, and quality controls at a constant concentration. It is used to correct for variations in sample preparation, injection volume, and instrument response. For the most accurate quantification, a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3) is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[10][11][12] If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be used. For this compound, other medium-chain fatty acids like heptanoic acid or 2-ethylhexanoic acid could be considered.
4. How can I minimize matrix effects in my analysis?
Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds, can significantly impact accuracy.[13] Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering compounds.[14]
-
Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibration Standards: Prepare calibration standards in a matrix that is similar to your sample to compensate for matrix effects.
5. What are typical validation parameters for a quantitative method for this compound?
A robust quantitative method should be validated for several parameters to ensure reliable results. These typically include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A coefficient of determination (R²) > 0.99 is generally considered acceptable.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.
-
Accuracy (%Recovery): The closeness of the measured value to the true value, often assessed by analyzing spiked samples. Recoveries between 85-115% are typically acceptable.
-
Precision (%RSD): The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD). An RSD of <15% is generally desired.
Quantitative Data Summary
The following tables provide a summary of typical method validation parameters for the quantification of short-chain fatty acids (SCFAs) using GC-MS and LC-MS/MS. These values can be used as a general guideline for developing a quantitative method for this compound.
Table 1: GC-MS Method Performance for SCFA Quantification (with Derivatization)
| Parameter | Typical Value |
| Limit of Detection (LOD) | Low ng/mL to pg/mL |
| Limit of Quantitation (LOQ) | Low ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Table 2: LC-MS/MS Method Performance for Organic Acid Quantification
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 ng/mL to low ng/mL[15] |
| Limit of Quantitation (LOQ) | 0.005 to 1.5 µg/mL[16] |
| Linearity (R²) | ≥ 0.99[15] |
| Precision (%RSD) | ≤ 14.87%[16] |
| Accuracy (%Recovery) | 90-110%[15] |
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound in Plasma
This protocol describes a general procedure for the extraction, derivatization, and GC-MS analysis of this compound from a plasma sample.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., heptanoic acid-d13 at 10 µg/mL).
-
Acidify the sample by adding 10 µL of 6M HCl.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Repeat the extraction (steps 3-6) with another 500 µL of MTBE and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) mode for target ions of the derivatized this compound and the internal standard.
Protocol 2: LC-MS/MS Quantification of this compound in Urine
This protocol provides a general procedure for the direct analysis of this compound in urine without derivatization.
1. Sample Preparation:
-
Thaw urine samples to room temperature and vortex to mix.
-
Centrifuge at 15,000 x g for 15 minutes to pellet any precipitate.
-
Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase.
-
Add 10 µL of a stable isotope-labeled internal standard (if available) or a suitable analog.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.
Visualizations
Caption: GC-MS analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow for this compound.
References
- 1. Extraction of acidic drugs from water and plasma: study of recovery with five different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. bioszeparacio.hu [bioszeparacio.hu]
- 11. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. mastelf.com [mastelf.com]
- 14. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Solid-Phase Microextraction (SPME) of Volatile Fatty Acids (VFAs)
Welcome to the technical support center for SPME analysis of volatile fatty acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in their experiments. Here you will find troubleshooting guides and frequently asked questions in a straightforward Q&A format, detailed experimental protocols, and comparative data to enhance the precision and accuracy of your VFA analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to variability and poor reproducibility in the SPME-GC analysis of VFAs.
Q1: Why am I seeing high variability (poor reproducibility) in my VFA measurements between replicate samples?
A1: High variability in VFA analysis using SPME can stem from several factors throughout the experimental workflow. Inconsistent experimental conditions are the most common cause. Key areas to investigate include:
-
Inconsistent Sample Preparation: Ensure uniform sample volume, pH, and ionic strength across all replicates. Small variations in these parameters can significantly alter the headspace equilibrium.
-
Extraction Parameter Fluctuations: Maintain precise control over extraction time and temperature. Even minor deviations can affect the amount of analyte adsorbed by the fiber.
-
Inconsistent Agitation: The rate of agitation (stirring or shaking) must be constant to ensure consistent mass transfer of VFAs from the sample matrix to the headspace.
-
Variable Fiber Positioning: The depth of the SPME fiber in the headspace of the sample vial must be identical for every extraction.
-
Fiber Degradation or Contamination: Over time, SPME fibers can degrade or become contaminated, leading to inconsistent performance. Regularly inspect fibers and perform blank runs to check for carryover.
Q2: My VFA recovery is low. How can I improve the extraction efficiency?
A2: Low recovery of VFAs is a common issue, often related to the sample matrix and extraction conditions. To enhance recovery, consider the following optimizations:
-
pH Adjustment: VFAs are acidic compounds. Lowering the sample pH to approximately 2 will protonate the VFAs, reducing their solubility in the aqueous sample and promoting their partitioning into the headspace.
-
Salting-Out Effect: Increasing the ionic strength of the sample by adding salt (e.g., NaCl or a mixture of sodium di-hydrogen phosphate (B84403) and ammonium (B1175870) sulfate) decreases the solubility of VFAs, driving them into the headspace.[1]
-
Increase Extraction Temperature: Elevating the temperature can help release VFAs from the sample matrix into the headspace. However, excessively high temperatures can negatively impact the fiber's adsorption capacity. Optimization is key.
-
Optimize Extraction Time: Ensure that the extraction time is sufficient to allow for equilibrium to be reached between the sample, headspace, and SPME fiber.
-
Select the Appropriate Fiber: The choice of SPME fiber is critical. For a broad range of VFAs, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its mixed-polarity nature.
Q3: Which SPME fiber is best for VFA analysis?
A3: The optimal SPME fiber depends on the specific VFAs being analyzed and the sample matrix. However, some general recommendations can be made:
-
DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane): This is a triple-phase fiber that is often considered the most versatile and efficient for a wide range of volatile and semi-volatile compounds, including VFAs. It is particularly effective for capturing both polar and non-polar analytes.[2]
-
CAR/PDMS (Carboxen/Polydimethylsiloxane): This fiber is also a good choice for volatile compounds and has shown high affinity for carboxylic acids.
-
PA (Polyacrylate): This polar fiber can be effective for the extraction of polar compounds like VFAs.
It is recommended to empirically test a few different fiber types for your specific application to determine the one that provides the best performance.
Q4: I am observing carryover between injections. How can I prevent this?
A4: Carryover, the appearance of analytes from a previous injection in a subsequent blank or sample, can be a significant issue. To mitigate carryover:
-
Increase Desorption Time and Temperature: Ensure that the desorption conditions in the GC inlet are sufficient to completely release all VFAs from the SPME fiber.
-
Fiber Bake-out: After each injection, bake out the fiber in a separate clean, heated port or in the GC inlet for an extended period to remove any residual compounds.
-
Regularly Run Blanks: Analyze a blank sample after a high-concentration sample to confirm that the system is clean.
-
Inspect the GC Inlet Liner: The liner can become a source of contamination. Regular replacement is recommended.
Q5: How can I ensure the accuracy of my quantitative VFA analysis?
A5: Accurate quantification requires a robust and validated method. Key considerations include:
-
Proper Calibration: Use a calibration curve prepared in a matrix that closely matches your samples. The use of an internal standard is highly recommended to correct for variations in extraction and injection.
-
Method Validation: Validate your method for linearity, limits of detection (LOD), limits of quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery).
-
Use of Internal Standards: An appropriate internal standard (e.g., a deuterated VFA or a VFA not present in the sample) should be added to all samples and calibration standards to compensate for variability.
Data Presentation: Comparison of SPME Fiber Performance for VFA Analysis
The following tables summarize quantitative data from various studies to aid in the selection of SPME fibers and analytical conditions. Please note that performance can vary depending on the specific experimental conditions and sample matrix.
Table 1: Performance Metrics of a DVB/CAR/PDMS Fiber for Short-Chain Fatty Acid Analysis in Mouse Feces
| Volatile Fatty Acid | Limit of Detection (LOD) (µg) | Limit of Quantitation (LOQ) (µg) |
| Acetic acid | 3.063 | 404.840 |
| Propionic acid | 0.286 | 38.200 |
| Butyric acid | 0.149 | 19.920 |
| Isobutyric acid | 0.145 | 19.400 |
| Valeric acid | 0.155 | 20.760 |
| Isovaleric acid | 0.028 | 3.840 |
| 2-Methylbutyric acid | 0.037 | 4.920 |
| Hexanoic acid | 0.029 | 3.920 |
| Data sourced from a study using headspace SPME-GC-MS/MS.[3] |
Table 2: Method Validation Data for VFA Analysis in Dry-Cured Ham using a DVB/CAR/PDMS Fiber
| Compound | LOD (mg kg⁻¹) | LOQ (mg kg⁻¹) |
| Acetic acid | 1.13 | 3.41 |
| Propanoic acid | 0.10 | 0.31 |
| Butanoic acid | 0.03 | 0.09 |
| 2-Methylbutanoic acid | 0.04 | 0.11 |
| 3-Methylbutanoic acid | 0.03 | 0.09 |
| Pentanoic acid | 0.03 | 0.10 |
| Hexanoic acid | 0.04 | 0.12 |
| Data from a validated HS-SPME-GC-MS method.[4] |
Experimental Protocols
This section provides a detailed methodology for a typical headspace SPME-GC-MS experiment for the analysis of VFAs in an aqueous matrix.
Objective: To quantify volatile fatty acids in an aqueous sample using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry.
Materials:
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
SPME holder for manual injection
-
Headspace vials (e.g., 20 mL) with PTFE/silicone septa
-
Vial crimper and decrimper
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Heated agitator or stir plate with magnetic stir bars
-
VFA standards (acetic, propionic, butyric, etc.)
-
Internal standard (e.g., 4-methylvaleric acid or a deuterated VFA)
-
Reagents for pH adjustment (e.g., HCl)
-
Salt (e.g., NaCl)
-
Matrix-matched blank sample
Procedure:
-
SPME Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specified temperature for a set time.
-
Sample Preparation:
-
Pipette a precise volume (e.g., 5 mL) of the sample into a headspace vial.
-
Add a magnetic stir bar if using a stir plate for agitation.
-
Spike the sample with the internal standard to a known concentration.
-
Adjust the pH of the sample to ~2 using HCl.
-
Add a saturating amount of NaCl (e.g., 1.5 g for a 5 mL sample).
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
-
Extraction:
-
Place the vial in the heated agitator set to the optimized temperature (e.g., 60 °C).
-
Allow the sample to equilibrate with agitation for a predetermined time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately insert it into the hot GC inlet.
-
Expose the fiber to desorb the analytes onto the GC column. The desorption temperature and time will depend on the specific VFAs and the GC system (e.g., 250 °C for 5 minutes).
-
Start the GC-MS data acquisition.
-
-
Fiber Reconditioning: After desorption, keep the fiber in the heated inlet for a few minutes to ensure it is clean for the next analysis.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding and troubleshooting the SPME process for VFA analysis.
Caption: Workflow for VFA analysis using Headspace SPME-GC-MS.
Caption: Troubleshooting decision tree for SPME VFA analysis variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical factors for eight short-chain fatty acid analyses in mouse feces through headspace solid-phase microextraction–triple quadrupole gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isomerization of 3-Methylhex-2-enoic acid during derivatization
Technical Support Center: Analysis of 3-Methylhex-2-enoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed information on preventing the isomerization of this compound during derivatization for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of this compound, and why is it a concern?
A1: this compound is an α,β-unsaturated carboxylic acid. Isomerization refers to the rearrangement of its atoms to form isomers, which are molecules with the same chemical formula but different structural arrangements. For (2E)-3-Methylhex-2-enoic acid, two primary isomerization concerns exist during derivatization:
-
Cis/trans (E/Z) isomerization: The molecule can convert from the trans (E) configuration to the cis (Z) configuration at the C2-C3 double bond.
-
Positional isomerization: The double bond can migrate from the α,β-position to the β,γ-position (3-methylhex-3-enoic acid).
This is a significant problem because these isomers will have different physical and chemical properties, leading to the appearance of multiple, often poorly resolved, peaks in chromatographic analysis (e.g., GC or LC).[1] This can result in inaccurate quantification and misidentification of the target analyte.
Q2: What are the common causes of isomerization during derivatization?
A2: Isomerization is often induced by the derivatization conditions themselves. Key factors include:
-
Harsh Reagents: The use of strong acids or bases as catalysts can promote double bond migration.[2]
-
High Temperatures: Elevated temperatures used to drive the derivatization reaction to completion can provide the energy needed for isomerization.[3]
-
Extended Reaction Times: Prolonged exposure to even mildly unfavorable conditions can lead to an increase in isomer formation.
Q3: Which derivatization methods are recommended to minimize isomerization?
A3: To prevent isomerization, it is crucial to use mild derivatization methods that proceed under gentle conditions. The most suitable methods aim to modify the carboxylic acid group with minimal impact on the rest of the molecule. Recommended techniques include:
-
Silylation: This is a very common and generally mild method for GC analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react under relatively gentle conditions.[4]
-
Alkylation with Diazomethane: This method is highly efficient for forming methyl esters and occurs at room temperature, but it is hazardous and requires special precautions.
-
Amidation for LC-MS: For liquid chromatography, converting the carboxylic acid to an amide using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions is a good option.[5]
Q4: How can I determine if my this compound sample has isomerized during my experiment?
A4: The primary indication of isomerization is the appearance of unexpected peaks in your chromatogram. Specifically, you might observe a second peak eluting very close to your target derivative peak, which could correspond to the cis/trans isomer. Positional isomers may have more distinct retention times. Comparing your chromatogram to a certified reference standard of the pure isomer is the most definitive way to confirm this.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Appearance of an extra peak close to the main analyte peak. | Cis/trans isomerization. | Reduce reaction temperature and time. Switch to a milder derivatization reagent like BSTFA. Avoid strongly acidic or basic conditions. |
| Poor peak shape (tailing) and low signal intensity. | Incomplete derivatization. The polar carboxylic acid group is interacting with the GC column.[1] | Ensure your sample and solvents are completely dry, as water can deactivate the derivatization reagent.[1] Use a fresh, unopened vial of the reagent. Increase the molar excess of the derivatization reagent to at least 2:1 over active hydrogens.[4] Optimize the reaction time and temperature according to the reagent manufacturer's guidelines. |
| Multiple unexpected peaks. | Positional isomerization or sample degradation. | Use milder reaction conditions. High temperatures can cause the double bond to migrate. Ensure the glassware is deactivated (silanized) to prevent adsorption and catalytic degradation of the analyte on active surfaces.[6] |
| Low or no product yield. | Presence of moisture or insufficient reagent. Silylating reagents are particularly sensitive to moisture.[1] | Thoroughly dry all glassware, solvents, and the sample itself. Use anhydrous solvents. Ensure the derivatization reagent is fresh and has been stored correctly to prevent degradation. |
Recommended Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS Catalyst (for GC Analysis)
This is a widely used method for creating trimethylsilyl (B98337) (TMS) esters, which are volatile and suitable for GC analysis. The addition of trimethylchlorosilane (TMCS) as a catalyst enhances the reactivity of BSTFA.[6]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Place approximately 1 mg of the dried sample into a reaction vial.
-
Add 100 µL of anhydrous solvent to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to the analyte is recommended.[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes. Note: For α,β-unsaturated acids, it is best to start with lower temperatures and shorter times to minimize isomerization.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC. Analyze promptly, as TMS derivatives can be susceptible to hydrolysis.[7]
Protocol 2: Amidation using EDC and an Amine (for LC-MS Analysis)
This protocol is suitable for derivatizing the carboxylic acid for analysis by reverse-phase LC-MS. The resulting amide is stable and often provides better chromatographic performance and ionization efficiency.
Materials:
-
This compound sample
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
A primary amine (e.g., 4-(2-aminoethyl)benzenesulfonamide (B156865) for enhanced ionization)
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Reaction vials
Procedure:
-
Dissolve approximately 1 mg of the this compound sample in 200 µL of anhydrous DMF.
-
Add 1.5 equivalents of the primary amine.
-
Add 1.2 equivalents of EDC to the solution.
-
Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until complete. The reaction can be gently heated to 40°C if necessary, but room temperature is preferred to prevent isomerization.
-
Quench the reaction by adding a small amount of water.
-
The sample can then be diluted with the mobile phase and injected into the LC-MS system.
Summary of Derivatization Methods
| Derivatization Method | Target Analyte Group | Reagent(s) | Typical Conditions | Isomerization Risk | Primary Application |
| Silylation | Carboxylic Acid | BSTFA + TMCS | 60-70°C, 30 min | Low to Moderate | GC-FID, GC-MS |
| Alkylation | Carboxylic Acid | Diazomethane | Room Temp, 5-10 min | Very Low | GC-FID, GC-MS |
| Alkylation | Carboxylic Acid | BF3-Methanol | 80-100°C, 45-60 min[1] | High | GC-FID, GC-MS |
| Amidation | Carboxylic Acid | EDC / Amine | Room Temp, 1-2 hours | Very Low | LC-MS |
Visualizations
Caption: Troubleshooting logic for unexpected chromatographic results.
Caption: Experimental workflow for silylation of this compound.
Caption: Potential isomerization pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. weber.hu [weber.hu]
Validation & Comparative
Unraveling the Scent of Humanity: A Comparative Guide to 3-Methylhex-2-enoic Acid as a Human-Specific Odorant
New research validates 3-Methylhex-2-enoic acid (3M2H) as a key contributor to the characteristic scent of human axillary sweat, setting it apart from other species. This guide provides a comprehensive comparison of the evidence supporting its human-specificity, details the intricate biochemical pathways of its production by skin microflora, and elucidates the olfactory signaling cascade it triggers.
This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a detailed examination of 3M2H. Through a synthesis of experimental data, this guide aims to provide a clear understanding of the compound's significance in human body odor.
At a Glance: Comparing this compound Across Species
To date, direct comparative studies on the presence and concentration of this compound in the sweat of a wide range of animals are limited. However, the existing body of research strongly suggests its prominence and potential specificity in humans. The characteristic composition of human axillary sweat, rich in specific fatty acids, is a result of the unique interplay between secretions from apocrine glands and the metabolic activity of the resident skin microbiome.
| Species | Presence of this compound in Sweat | Key Volatile Fatty Acids Identified in Sweat |
| Human | Present and a major odor component | This compound , 3-hydroxy-3-methylhexanoic acid, various other short- and medium-chain fatty acids. |
| Primates (Non-human) | Not definitively identified as a major component. | Studies have identified various volatile fatty acids, but a profile matching human axillary sweat with prominent 3M2H is not documented. |
| Carnivores (e.g., Dogs) | Not reported as a significant odorant. | Scent profiles are dominated by different classes of compounds, often related to territorial marking. |
| Ungulates (e.g., Cattle) | Not reported. | Sweat composition is primarily for thermoregulation, with different volatile profiles.[1] |
The Genesis of a Uniquely Human Scent: The Biochemical Pathway
The production of 3M2H is a fascinating example of symbiosis between humans and their skin microbiota. The process begins with odorless precursors secreted by the apocrine glands in the axillary region. Specific bacteria, most notably Corynebacterium species, then metabolize these precursors to release the volatile and odorous 3M2H.
A key enzyme in this process is a zinc-dependent Nα-acyl-aminoacylase produced by Corynebacterium striatum. This enzyme specifically cleaves the N-acyl-glutamine conjugate of this compound, releasing the volatile fatty acid.[2]
Detecting the Human Signature: Experimental Protocols
The primary method for the identification and quantification of this compound in human sweat is Gas Chromatography-Mass Spectrometry (GC-MS). This powerful analytical technique allows for the separation and identification of individual volatile compounds within a complex mixture.
Experimental Protocol: GC-MS Analysis of this compound in Axillary Sweat
1. Sample Collection:
-
Axillary sweat is collected from subjects using absorbent pads worn in the underarm for a specified period.
-
Subjects are typically instructed to follow a washout period, avoiding the use of deodorants and antiperspirants prior to sample collection.
2. Extraction:
-
The collected sweat from the absorbent pads is extracted using an organic solvent, such as dichloromethane (B109758) or a mixture of diethyl ether and hexane.
-
The extract is then concentrated to a smaller volume.
3. Derivatization (Optional but Recommended for Fatty Acids):
-
To improve volatility and chromatographic separation, the fatty acids in the extract are often converted to their methyl esters (FAMEs) or other suitable derivatives. This is typically achieved by reacting the extract with a derivatizing agent like diazomethane (B1218177) or BF3-methanol.
4. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injection: A small volume of the extracted and derivatized sample is injected into the GC inlet.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column) is used to separate the volatile compounds based on their boiling points and affinities for the stationary phase.
-
Temperature Program: A temperature gradient is applied to the column to facilitate the separation of compounds with a wide range of volatilities.
-
-
Mass Spectrometer (MS):
-
Ionization: As the separated compounds elute from the GC column, they enter the MS, where they are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z.
-
5. Data Analysis:
-
The resulting chromatogram shows peaks corresponding to the different volatile compounds.
-
The mass spectrum of each peak is compared to a library of known mass spectra (e.g., NIST library) to identify the compound.
-
Quantification is achieved by comparing the peak area of this compound to that of an internal standard added to the sample in a known concentration.
The Scent's Journey: Olfactory Signaling Pathway
The perception of this compound begins with its interaction with specific olfactory receptors in the nasal epithelium. While the exact receptors for 3M2H are still under active investigation, it is hypothesized that members of the Olfactory Receptor family 5 (OR5), specifically OR5A1 and OR5A2, which are known to respond to other fatty acids, are likely candidates.
Upon binding of 3M2H to its G-protein coupled receptor (GPCR), a conformational change is induced, initiating a downstream signaling cascade. This cascade typically involves the activation of the G-protein subunit Gαolf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that travels to the olfactory bulb in the brain, where the information is processed, leading to the perception of the characteristic "human" scent.
Conclusion
The validation of this compound as a significant and potentially human-specific odorant opens new avenues for research in chemical ecology, microbiology, and sensory neuroscience. The detailed understanding of its production and perception can inform the development of more effective deodorant and antiperspirant technologies. Furthermore, exploring the human-specificity of this compound may provide insights into the evolution of human social signaling and mate selection. This guide provides a foundational framework for professionals in the field to build upon, fostering further investigation into the complex world of human olfaction.
References
Comparative Analysis of 3-Methylhex-2-enoic Acid Levels Across Different Human Populations
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Population-Based Variations in a Key Axillary Odorant
This guide provides a comparative analysis of 3-methylhex-2-enoic acid (3M2H) levels in different human populations. 3M2H, a key contributor to human axillary odor, exhibits significant quantitative variations across ethnic groups. Understanding these differences is crucial for research into the human microbiome, the genetics of body odor, and the development of targeted deodorant and antiperspirant technologies. This document summarizes key quantitative data, details the experimental protocols used for measurement, and illustrates the biosynthetic pathway of this volatile fatty acid.
Quantitative Data Summary
The concentration of (E)-3-methyl-2-hexenoic acid (E-3M2H), the primary isomer found in axillary sweat, displays notable differences among East Asian, Caucasian, and African-American populations. The following table summarizes the available quantitative data from key studies.
| Population Group | (E)-3-Methylhex-2-enoic Acid Level | Reference Study |
| East Asian (Japanese) | 15.9–34.6 nmol/mL (in 6 of 30 subjects) | Akutsu et al., 2006[1] |
| Caucasian | Significantly higher relative amounts compared to East Asians. | Prokop-Prigge et al., 2015[2][3] |
| African-American | Varied relative amounts, with some individuals showing high levels. | Prokop-Prigge et al., 2015[2][3] |
Note: The study by Prokop-Prigge et al. (2015) demonstrated significant differences in the relative abundance of E-3M2H among the three groups but did not provide specific concentration ranges in the available literature. The data is presented as relative amounts, indicating a clear trend of lower levels in the East Asian population.
Experimental Protocols
The quantification of this compound in human axillary sweat typically involves the following key steps:
1. Sample Collection:
-
Method: Axillary sweat samples are collected from subjects using absorbent cotton pads or by having them wear clean, sterile cotton T-shirts for a specified period (e.g., 24 hours).[1]
-
Subject Preparation: Donors are often instructed to follow a specific hygiene regimen prior to and during the collection period, which may include using specific cleansing products and avoiding deodorants or antiperspirants.
2. Extraction of this compound:
-
The cotton pads or the axillary regions of the T-shirts are extracted with an organic solvent, such as a mixture of dichloromethane (B109758) and methanol.
-
The extract is then concentrated to isolate the non-volatile precursors and the volatile compounds.
3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is the standard instrument for the analysis of 3M2H.[1]
-
Sample Preparation: The extracted samples are often derivatized to increase the volatility of the carboxylic acids for better separation and detection by GC-MS.
-
Chromatographic Separation: The derivatized extract is injected into the gas chromatograph, where the different compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column.
-
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
-
Quantification: The amount of 3M2H in the sample is determined by comparing the peak area of the compound in the sample to a calibration curve generated using known concentrations of a pure 3M2H standard.
Biosynthesis of this compound
The characteristic odor of 3-methyl-2-hexenoic acid is not directly secreted. Instead, it is produced on the skin surface through the enzymatic action of the resident skin microbiome on odorless precursors secreted from the apocrine glands.
Caption: Biosynthetic pathway of this compound.
The process begins in the apocrine glands, which secrete a non-volatile, odorless precursor molecule: Nα-acyl-glutamine conjugated to 3-methyl-2-hexenoic acid. This precursor is transported to the skin surface, where it is believed to be carried by apolipoprotein D (ApoD).[4] On the skin, commensal bacteria, particularly species of Corynebacterium, produce an enzyme called Nα-acylglutamine aminoacylase.[5][6] This enzyme cleaves the glutamine conjugate, releasing the volatile and odorous 3-methyl-2-hexenoic acid, which contributes to the characteristic scent of axillary sweat.[5][6]
References
- 1. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE EFFECT OF ETHNICITY ON HUMAN AXILLARY ODORANT PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apolipoprotein D in Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation of a bacterial enzyme releasing axillary malodor and its use as a screening target for novel deodorant formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylhex-2-enoic acid vs other short-chain fatty acids in body odor
An Objective Comparison of 3-Methylhex-2-enoic Acid and Other Short-Chain Fatty Acids in Axillary Body Odor
Introduction
Human axillary odor is a complex biochemical phenomenon primarily resulting from the microbial metabolism of odorless secretions from the apocrine glands.[1] These glands, which become active during puberty, release a viscous fluid containing lipids, proteins, and steroids into hair follicles.[2] While this secretion is initially odorless, its interaction with the skin microbiome generates a bouquet of volatile organic compounds (VOCs) that constitute body odor.[1][3] Among these, short-chain fatty acids (SCFAs) are significant contributors, with (E)-3-methyl-2-hexenoic acid (E3M2H) being one of the most prominent and characteristic odorants.[4][5][6] This guide provides a comparative analysis of E3M2H against other key SCFAs implicated in body odor, detailing their biochemical origins, analytical methodologies, and the signaling pathways governing their perception.
Biochemical Origins of Axillary Odorants
The formation of axillary malodor is a multi-step process involving both human physiological secretions and the enzymatic activity of commensal skin bacteria. The key genetic determinant for the secretion of odor precursors is the ATP-binding cassette transporter C11 (ABCC11).[1][7] Individuals with a functional ABCC11 gene secrete odorless precursor molecules into the axilla, which are then metabolized by the local microbiota.[8] Major bacterial genera involved in this biotransformation include Corynebacterium, Staphylococcus, and Cutibacterium.[9]
Comparative Analysis of Key Short-Chain Fatty Acids
While a complex mixture of molecules contributes to body odor, certain SCFAs have been identified as primary odorants due to their volatility and potent smell. E3M2H is often considered a principal component of the characteristic axillary odor in many populations.[5][6] However, other SCFAs also play a significant role.
Table 1: Comparison of Key Short-Chain Fatty Acids in Body Odor
| Feature | (E)-3-Methyl-2-hexenoic Acid (E3M2H) | Isovaleric Acid | Other SCFAs (C6-C11) |
|---|---|---|---|
| IUPAC Name | (2E)-3-Methylhex-2-enoic acid | 3-Methylbutanoic acid | Hexanoic acid, Heptanoic acid, etc. |
| Odor Profile | Strong, pungent, "goat-like," characteristic "underarm" odor[1][5] | "Cheesy," "sweaty feet" odor[1][4] | Goat-like, sweaty, rancid odors |
| Biochemical Precursor | N-glutamine conjugate (3M2H-Gln)[7] | Leucine[1] | Various amino acids and lipids |
| Primary Microbial Producers | Corynebacterium spp. (e.g., C. striatum, C. jeikeium)[1][2] | Staphylococcus epidermidis[1] | Various members of the skin microbiota |
| Typical Concentration | 15.9–34.6 nmol/ml in sweat of subjects with strong odor[10] | Variable, contributes to foot malodor | Generally present in axillary sweat[11] |
| Genetic Link | Secretion of precursor is dependent on a functional ABCC11 gene[7] | Not directly linked to ABCC11 | Secretion of some straight-chain fatty acids appears independent of ABCC11[7] |
Enzymatic Pathways of Odorant Formation
The release of volatile SCFAs from their non-volatile precursors is an enzymatic process specific to certain skin microorganisms.
-
(E)-3-Methyl-2-hexenoic Acid (E3M2H) Release: The precursor for E3M2H is a glutamine conjugate secreted by the apocrine glands.[7] Strains of Corynebacterium possess a specific Nα-acyl-aminoacylase (aminoacylase I) that cleaves this conjugate, releasing the highly odorous E3M2H.[8]
-
Isovaleric Acid Release: This SCFA, primarily associated with foot odor but also present in the axilla, is produced by Staphylococcus epidermidis through the degradation of the amino acid leucine.[1]
Experimental Protocols for SCFA Analysis in Sweat
The standard method for identifying and quantifying volatile fatty acids from sweat samples is Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] This technique allows for the separation, identification, and quantification of individual components within a complex mixture.
Key Methodological Steps:
-
Sample Collection:
-
Objective: To non-invasively collect sweat containing odorant molecules.
-
Protocol: Subjects wear clean cotton T-shirts or pads in the axillary region for a specified period (e.g., 24 hours).[10] Alternatively, sweat can be collected directly via swabs or by spraying a solvent like 70% ethanol (B145695) into a vial pressed against the skin and collecting the runoff.[13] Samples are immediately stored at low temperatures (e.g., -20°C) prior to analysis.[14]
-
-
Extraction of Volatiles:
-
Objective: To isolate volatile and semi-volatile compounds from the sample matrix.
-
Protocol (Headspace Solid-Phase Microextraction - SPME): A piece of the collected T-shirt or pad is placed in a sealed vial and gently heated (e.g., 30-40°C) to release volatile compounds into the headspace.[14] An SPME fiber coated with a specific sorbent is exposed to the headspace for a set time to adsorb the analytes. This is a solvent-free method.[11]
-
Protocol (Solvent Extraction): The sample is extracted with a suitable organic solvent (e.g., diethyl ether). The extract is then concentrated. This method can be followed by derivatization to increase the volatility of the fatty acids for GC analysis, although derivatization-free methods also exist.[11][12]
-
-
GC-MS Analysis:
-
Objective: To separate, identify, and quantify the extracted SCFAs.
-
Protocol: The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph, or the liquid extract is injected.[15]
-
Gas Chromatography (GC): Analytes are separated based on their boiling points and interaction with the stationary phase of a capillary column.[15]
-
Mass Spectrometry (MS): Separated compounds are ionized (e.g., by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern serves as a molecular fingerprint for identification by comparing it to spectral libraries (e.g., NIST).[12]
-
-
Quantification: Achieved by using deuterated internal standards and generating external calibration curves with known concentrations of standard compounds.[16]
-
Olfactory Perception and Signaling Pathways
The perception of SCFAs and other odorants is initiated by their interaction with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal epithelium.[17][18] These receptors are G-protein-coupled receptors (GPCRs).[19][20] While a specific, single receptor for E3M2H has not been definitively characterized in the literature, the general signaling cascade is well-understood. Recent research has identified OR5A2 as a key receptor for various musk compounds, which share some perceptual qualities with certain body odorants.[21][22][23]
The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gα-olf).[17] This initiates a downstream signaling cascade, leading to the generation of an action potential that is transmitted to the brain for odor perception.
Conclusion
(E)-3-methyl-2-hexenoic acid is a keystone molecule in the chemical signature of human axillary odor, distinguished by its potent, characteristic scent and its specific biochemical origin involving Corynebacterium metabolism of precursors secreted in a process dependent on the ABCC11 transporter. While other short-chain fatty acids, such as isovaleric acid, contribute significantly to body odor profiles (particularly foot odor), their origins and associated microbiota can differ. The study of these compounds, facilitated by robust analytical techniques like GC-MS, is crucial for understanding the biochemistry of human scent and for the development of targeted deodorant and antiperspirant technologies. Further research into the specific olfactory receptors that detect these SCFAs will provide deeper insights into the mechanisms of odor perception and individual variations in sensitivity.
References
- 1. Microbial Origins of Body Odor [asm.org]
- 2. Microbial Origins of Body Odor | Lacy Lab [vumc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Microbiota and Malodor—Etiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-3-Methyl-2-hexenoic acid - Wikipedia [en.wikipedia.org]
- 6. WO1993007853A1 - Inhibition of odor formation and bacterial growth - Google Patents [patents.google.com]
- 7. Biochemistry of body odor - Wikipedia [en.wikipedia.org]
- 8. The specific biochemistry of human axilla odour formation viewed in an evolutionary context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key Enzyme behind Human Underarm Malodor Identified | Sci.News [sci.news]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of fatty acids in human sweat during fasting using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 18. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. OR5A2 - Wikipedia [en.wikipedia.org]
- 21. An odorant receptor that senses four classes of musk compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WO2019110630A1 - Olfactory receptor involved in the perception of musk fragrance and the use thereof - Google Patents [patents.google.com]
Re-evaluating the Link: 3-Methylhex-2-enoic Acid and Schizophrenia - A Comparative Guide
A critical examination of the evidence surrounding trans-3-methyl-2-hexenoic acid (TMHA) as a biomarker for schizophrenia reveals a contentious history and a current standing that is largely unsupported by robust scientific consensus. Initial reports suggesting a unique "schizophrenic odor" attributed to this compound have been superseded by subsequent studies challenging this direct association. This guide provides a comprehensive comparison of the key findings, experimental methodologies, and the broader context of biomarker research in schizophrenia for researchers, scientists, and drug development professionals.
The initial intrigue surrounding TMHA and schizophrenia stemmed from anecdotal observations of a peculiar body odor in some individuals with the condition.[1] Early research aimed to identify the responsible chemical compound, leading to the implication of trans-3-methyl-2-hexenoic acid.[1] However, this initial link has been a subject of debate, with later and more rigorous studies failing to replicate the original findings.[1][2][3]
Despite the prevailing view against a direct causal link, a 2007 study introduced a nuanced perspective. This research suggested that individuals with schizophrenia may have reduced olfactory sensitivity to TMHA, potentially due to sensory habituation from its constant presence in their own sweat.[1] The study also noted a positive correlation between this reduced olfactory ability and the severity of disorganized and negative symptoms.[1] This suggests that while TMHA may not be a simple biomarker for diagnosis, its role in the sensory experiences of individuals with schizophrenia could warrant further investigation.
Comparative Analysis of Key Studies
The table below summarizes the quantitative findings from pivotal studies examining the association between 3-Methylhex-2-enoic acid and schizophrenia. The conflicting results highlight the challenges in reproducing initial findings and the importance of robust analytical methods.
| Study & Year | Subject Groups | Sample Type | Analytical Method | Key Quantitative Findings | Conclusion |
| Initial Reports (pre-1973) | Individuals with Schizophrenia vs. Healthy Controls | Sweat | Not specified in detail in available abstracts | Presence of a peculiar odor attributed to TMHA in the sweat of some individuals with schizophrenia. | Suggests a potential link between TMHA and schizophrenia. |
| Gordon et al. (1973) [2][3] | Individuals with Schizophrenia vs. Healthy Controls | Sweat, Blood | Gas-liquid chromatography-mass spectroscopy | Sweat of both groups contains comparable quantities of TMHA. The fate of intravenously administered 14C-labeled TMHA was similar in both groups. | No relationship between TMHA and schizophrenia. |
| 2007 Olfactory Sensitivity Study [1] | Individuals with Schizophrenia vs. Healthy Controls | N/A (Olfactory Testing) | Olfactory sensitivity testing | Individuals with schizophrenia showed reduced olfactory sensitivity to TMHA. Positive association between reduced ability to smell TMHA and greater severity of disorganized and negative symptoms. | Suggests a possible sensory habituation to TMHA in schizophrenia, indicating a more complex relationship. |
Experimental Protocols
A critical aspect of re-evaluating the link between TMHA and schizophrenia lies in understanding the methodologies employed in the key studies.
Gordon et al. (1973) - Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Collection: Sweat samples were collected from both individuals with schizophrenia and healthy control subjects.
-
Sample Preparation: The specific extraction and derivatization procedures for preparing the sweat samples for GC-MS analysis were developed to be sensitive and specific for TMHA.
-
Instrumentation: A gas-liquid chromatograph coupled with a mass spectrometer was used for the separation and identification of TMHA.
-
Data Analysis: The quantities of TMHA in the samples from both groups were compared to determine if there were statistically significant differences.
-
Radiolabeling Study: To assess the metabolism of TMHA, 14C-labeled TMHA was administered intravenously to subjects from both groups. The researchers then measured the decay of radioactivity in the serum and the rate of 14CO2 expiration.
The Broader Landscape of Schizophrenia Biomarker Research
The debate surrounding TMHA underscores the significant challenges in identifying reliable biomarkers for schizophrenia.[4][5][6][7] The heterogeneity of the disorder, complex underlying pathophysiology, and the subjective nature of diagnosis have made the quest for objective biological markers arduous.[5][6]
Current research has moved beyond single-molecule hypotheses to explore a wider range of potential biomarkers, including:
-
Genomic and Transcriptomic Markers: Studies are investigating genetic variations and alterations in gene expression (spliceome-profiling) in peripheral blood cells as potential indicators.[8]
-
Proteomic and Metabolomic Approaches: Analyzing patterns of proteins and metabolites in bodily fluids to identify disease-specific signatures.[9]
-
Inflammatory and Immune Markers: Investigating the role of inflammation and immune dysregulation in the pathophysiology of schizophrenia.[10][11]
-
Neuroimaging: Utilizing techniques like fMRI and PET to identify structural and functional brain abnormalities.[12]
References
- 1. trans-3-Methyl-2-hexenoic acid - Wikipedia [en.wikipedia.org]
- 2. Studies of trans-3-methyl-2-hexenoic acid in normal and schizophrenic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of trans-3-methyl-2-hexenoic acid in normal and schizophrenic humans. | Semantic Scholar [semanticscholar.org]
- 4. Unique Challenges in Biomarkers for Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers in Schizophrenia: A Brief Conceptual Consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alternatively Spliced Genes as Biomarkers for Schizophrenia, Bipolar Disorder and Psychosis: A Blood-Based Spliceome-Profiling Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Biomarkers Could Help Diagnosis of Schizophrenia in Rare Genetic Disorder | Technology Networks [technologynetworks.com]
- 10. Biomarkers in schizophrenia: A focus on blood based diagnostics and theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroimaging Biomarkers in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of Short-Chain Fatty Acid Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) is crucial for understanding their profound impact on health and disease. Immunoassays offer a high-throughput and sensitive method for this purpose, yet their utility is critically dependent on the specificity of the antibodies employed. This guide provides a comparative overview of commercially available immunoassay kits for SCFAs, with a focus on antibody cross-reactivity, alongside detailed experimental protocols and workflow visualizations to aid in assay selection and validation.
The landscape of SCFA immunoassays is predominated by competitive ELISA formats. In these assays, free SCFAs in a sample compete with labeled SCFAs for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of the target SCFA. While manufacturers of these kits often claim high specificity, quantitative data on the cross-reactivity with structurally similar molecules, such as other SCFAs, is frequently not provided in standard product datasheets. This lack of transparent, quantitative data presents a significant challenge for researchers aiming to accurately measure individual SCFAs in complex biological samples.
Comparison of Commercial SCFA Immunoassay Kits
The following table summarizes the specificity of several commercially available ELISA kits for SCFAs. It is important to note that while manufacturers assert high specificity, they often do not publish detailed cross-reactivity percentages against a panel of other SCFAs. Researchers are therefore encouraged to perform their own validation experiments to ascertain the true cross-reactivity profile of these assays in their specific sample matrix.
| Target Analyte | Manufacturer/Kit Name | Stated Specificity/Cross-Reactivity |
| Butyric Acid (BA) | Cloud-Clone Corp. | High sensitivity and excellent specificity for Butyric Acid (BA). No significant cross-reactivity or interference between Butyric Acid (BA) and analogues was observed.[1] |
| Butyric Acid | Abbexa Ltd | Based on customer feedback, this kit does not detect Sodium Butyrate.[2] |
| Short-Chain Fatty Acids (SCFAs) | AMSBIO | This assay has high sensitivity and excellent specificity for detection of SCFAs. No significant cross-reactivity or interference between SCFAs and analogues was observed. NOTE: Limited by current skills and knowledge, it is impossible for us to complete the cross-reactivity detection between SCFAs and all the analogues, therefore, cross reaction may still exist in some cases.[1] |
| Short-Chain Fatty Acids (ScFA) | MyBioSource | This assay has high sensitivity and excellent specificity for detection of SCFA. No significant cross-reactivity or interference between SCFA and analogues was observed. NOTE: Limited by current skills and knowledge, it is impossible for us to complete the cross-reactivity detection between SCFA and all the analogues, therefore, cross reaction may still exist in some cases.[2] |
| ScFA (Short-Chain Fatty Acids) | FineTest® | Specifically recognize ScFA, no obvious cross reaction with other analogues. |
Experimental Protocols
Principle of Competitive Immunoassay for SCFA Detection
The majority of commercially available SCFA immunoassay kits operate on the principle of competitive enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Coating: A microtiter plate is pre-coated with an antibody specific to the target SCFA.
-
Competitive Reaction: Standards, samples, and a fixed concentration of enzyme-conjugated (e.g., HRP-labeled) SCFA are added to the wells. The SCFA present in the sample competes with the enzyme-conjugated SCFA for binding to the antibody coated on the plate.
-
Incubation and Washing: The plate is incubated to allow for the competitive binding to reach equilibrium. Following incubation, the wells are washed to remove any unbound substances.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme bound to the plate converts the substrate into a colored product.
-
Signal Detection: The reaction is stopped, and the intensity of the color is measured using a microplate reader. The concentration of the SCFA in the sample is inversely proportional to the color intensity.
Experimental Workflow for Assessing Antibody Cross-Reactivity
To ensure the reliability of immunoassay data, it is imperative to validate the cross-reactivity of the antibody with other structurally related molecules that may be present in the samples.
Methodology:
-
Prepare Standard Curve: Generate a standard curve for the primary target analyte (e.g., butyric acid) according to the manufacturer's protocol. This will be used to determine the 50% inhibitory concentration (IC50) of the target analyte.
-
Prepare Cross-Reactant Solutions: Prepare a series of dilutions for each potential cross-reactant (e.g., acetate, propionate, valerate) in the same buffer used for the standards.
-
Perform Competitive ELISA: Run the competitive ELISA with the different concentrations of the cross-reactants in the same manner as the standards.
-
Determine IC50 for Cross-Reactants: For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate Percentage Cross-Reactivity: The percentage cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
References
Comparative efficacy of different extraction methods for 3-Methylhex-2-enoic acid
For researchers, scientists, and professionals in drug development, the efficient isolation and purification of target molecules are critical. This guide provides a comparative analysis of common extraction methods applicable to 3-Methylhex-2-enoic acid, an α,β-unsaturated short-chain fatty acid. While direct comparative studies on this specific molecule are limited, this document extrapolates from established principles for the extraction of short-chain fatty acids and other carboxylic acids to provide a useful framework for methodology selection.
Data Presentation: Comparison of Extraction Methodologies
The following table summarizes the key aspects of different extraction techniques potentially applicable to this compound.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Distillation |
| Principle of Separation | Partitioning between two immiscible liquid phases based on differential solubility. For carboxylic acids, this is typically manipulated by pH adjustment. | Adsorption of the analyte onto a solid sorbent, followed by elution with a suitable solvent. | Separation based on differences in boiling points of the components in a mixture. |
| Selectivity | Moderate to high, significantly enhanced by pH control to ionize the carboxylic acid, making it soluble in an aqueous phase while neutral impurities remain in an organic phase. | High, with the ability to use various sorbents (e.g., anion exchange) to specifically bind the carboxylic acid. | Dependent on the boiling point difference between this compound (approx. 225°C) and other components. Effective for removing low-boiling solvents or high-boiling impurities. |
| Typical Solvents/Materials | An immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and an aqueous solution (e.g., water, dilute base like NaOH or NaHCO₃, dilute acid like HCl). | SPE cartridge (e.g., anion exchange or reversed-phase), conditioning solvents (e.g., methanol), loading solution, wash solvents, and an elution solvent (often acidic). | Not applicable (solvent-free, but requires a distillation apparatus). |
| Scalability | Highly scalable from laboratory to industrial production. | Can be scaled, but may become more complex and costly for very large volumes compared to LLE. | Highly scalable and a common industrial purification method. |
| Speed | Generally rapid for single extractions, but multiple steps can be time-consuming. | Can be faster and more amenable to automation than multi-step LLE for small-scale applications. | Can be time-consuming, especially for fractional distillation. |
| General Advantages | Cost-effective, robust, and highly scalable.[1][2][3][4] | High selectivity, potential for automation, and reduced solvent consumption compared to LLE. | Effective for separating compounds with significantly different volatilities and for solvent removal. |
| General Disadvantages | Can be labor-intensive and may require large volumes of organic solvents. Emulsion formation can be an issue.[2][3] | Higher cost of consumables (SPE cartridges). Method development can be required to optimize sorbent and solvents. | Requires the compound to be thermally stable at its boiling point. Not suitable for separating compounds with similar boiling points. |
Experimental Protocols
Below are detailed methodologies for the most pertinent extraction techniques cited.
1. Liquid-Liquid Extraction (LLE) based on pH Adjustment
This is a standard and highly effective method for isolating carboxylic acids from a mixture containing neutral and/or basic impurities.[4][5]
-
Objective: To separate this compound from a reaction mixture dissolved in an organic solvent.
-
Materials:
-
Reaction mixture containing this compound in an organic solvent (e.g., diethyl ether).
-
Separatory funnel.
-
1 M Sodium hydroxide (B78521) (NaOH) or 5% Sodium bicarbonate (NaHCO₃) solution.
-
1 M Hydrochloric acid (HCl) solution.
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Rotary evaporator.
-
-
Procedure:
-
The organic solution containing the crude this compound is placed in a separatory funnel.
-
An equal volume of a dilute aqueous base (e.g., 1 M NaOH) is added. The funnel is stoppered, inverted, and shaken gently, with periodic venting to release any pressure buildup.
-
The layers are allowed to separate. The carboxylic acid is deprotonated by the base to form its sodium salt, which is soluble in the aqueous layer. Neutral impurities remain in the organic layer.
-
The lower aqueous layer is drained into a clean flask.
-
The organic layer can be extracted again with the aqueous base to ensure complete transfer of the acid. The aqueous extracts are then combined.
-
The combined aqueous extracts are cooled in an ice bath and then acidified by the dropwise addition of a dilute acid (e.g., 1 M HCl) until the solution is acidic (pH < 4). This re-protonates the carboxylate salt, causing the neutral this compound to precipitate or form an oily layer.
-
The acidified aqueous solution is then extracted with a fresh portion of an organic solvent (e.g., diethyl ether). This transfers the purified this compound back into the organic phase. This step is typically repeated 2-3 times.
-
The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
-
2. Solid-Phase Extraction (SPE)
SPE can be a valuable alternative to LLE, especially for smaller-scale purifications or for sample cleanup prior to analysis.
-
Objective: To isolate this compound from a solution using an anion exchange SPE cartridge.
-
Materials:
-
Anion exchange SPE cartridge.
-
Sample solution containing this compound.
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., water or a buffer at a pH where the acid is ionized).
-
Wash solvent (to remove neutral impurities, e.g., water or a mild organic solvent).
-
Elution solvent (an acidic solution to neutralize and release the acid, e.g., a solution of formic acid in methanol).
-
-
Procedure:
-
Conditioning: The SPE cartridge is conditioned by passing a solvent like methanol (B129727) through it to wet the sorbent.
-
Equilibration: An equilibration solvent is passed through the cartridge to prepare the sorbent for sample loading. For an anion exchange cartridge, this would typically be water or a buffer with a pH above the pKa of this compound.
-
Loading: The sample solution is loaded onto the cartridge. The negatively charged carboxylate anion of this compound will bind to the positively charged functional groups of the anion exchange sorbent.
-
Washing: A wash solvent is passed through the cartridge to remove any unbound, neutral, or weakly bound impurities.
-
Elution: The purified this compound is recovered by passing an elution solvent through the cartridge. This solvent is typically acidic, which neutralizes the carboxylate, breaks its ionic bond with the sorbent, and allows it to be eluted from the cartridge.
-
The collected eluate containing the purified product can then be concentrated as needed.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described extraction process.
Caption: Workflow for Liquid-Liquid Extraction of this compound.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Validating Microbial Pathways for 3-Methylhex-2-enoic Acid Production: A Comparative Guide
The microbial production of specialty chemicals offers a promising and sustainable alternative to traditional chemical synthesis. 3-Methylhex-2-enoic acid, a branched-chain unsaturated fatty acid, holds potential applications in various industries, including as a precursor for pharmaceuticals and specialty polymers. However, the establishment of efficient and validated microbial production routes remains a key challenge. This guide provides a comparative analysis of two plausible, yet currently hypothetical, microbial pathways for the synthesis of this compound, drawing upon established principles of metabolic engineering and synthetic biology.
While direct experimental validation for the microbial production of this compound is not yet prominent in published literature, this guide outlines two potential biosynthetic routes, leveraging existing knowledge on branched-chain fatty acid and leucine (B10760876) metabolism. The performance of these proposed pathways is compared based on the production of analogous compounds, and detailed experimental protocols are provided to guide future validation studies.
Comparative Analysis of Proposed Microbial Production Pathways
The following table summarizes the key aspects of two hypothetical pathways for this compound production. The quantitative data presented is based on reported yields for similar branched-chain or unsaturated fatty acids produced in engineered microbes and should be considered as a theoretical benchmark for future experimental validation.
| Feature | Pathway 1: Engineered Branched-Chain Fatty Acid Synthesis (BCFA) | Pathway 2: Modified Leucine Catabolism |
| Host Organism | Escherichia coli | Saccharomyces cerevisiae or Escherichia coli |
| Primary Precursor(s) | Propionyl-CoA, Acetyl-CoA | 3-Methylcrotonyl-CoA (from Leucine degradation) |
| Key Engineering Steps | - Heterologous expression of branched-chain α-keto acid dehydrogenase complex. - Introduction of a specific 3-ketoacyl-ACP synthase (FabH). - Expression of a suitable acyl-ACP thioesterase. - Introduction of a desaturase. | - Overexpression of key enzymes in the leucine degradation pathway. - Redirection of 3-methylcrotonyl-CoA flux. - Introduction of a reductase and a dehydratase. - Expression of a thioesterase. |
| Theoretical Titer (mg/L) | 180 - 280 (based on BCFA production)[1][2] | To be determined (potential for high flux from amino acid catabolism) |
| Theoretical Yield (g/g glucose) | ~0.07 (based on BCFA production)[1] | To be determined |
| Theoretical Productivity (mg/L/h) | ~3.8 (based on BCFA production)[1] | To be determined |
| Advantages | - Modular and well-characterized pathway components. - Proven success in producing other branched-chain fatty acids. | - Utilizes a naturally occurring, structurally similar intermediate. - Potential for high precursor availability from protein hydrolysates. |
| Challenges | - Competition with native fatty acid synthesis. - Requires introduction of multiple heterologous enzymes. - Activity and specificity of the desaturase on the branched-chain acyl-ACP. | - Toxicity of intermediates in the leucine degradation pathway. - Requires significant metabolic rewiring to prevent complete degradation of the precursor. - Identification of suitable enzymes for the final conversion steps. |
Proposed Microbial Production Pathways
Pathway 1: Engineered Branched-Chain Fatty Acid Synthesis (BCFA)
This proposed pathway in E. coli leverages the established framework for producing branched-chain fatty acids (BCFAs).[1][2] The synthesis would initiate from propionyl-CoA, which can be generated from various precursors, including threonine or odd-chain fatty acids. The key steps involve the condensation of propionyl-CoA with malonyl-CoA, followed by elongation cycles and the introduction of a double bond.
Engineered BCFA pathway for this compound production.
Pathway 2: Modified Leucine Catabolism
This hypothetical pathway utilizes the naturally occurring intermediate of leucine catabolism, 3-methylcrotonyl-CoA, as a direct precursor.[3][4] This pathway could potentially be engineered in both prokaryotic and eukaryotic hosts. The core idea is to divert 3-methylcrotonyl-CoA from its native degradation pathway and convert it into the desired product through a series of reduction, hydration, and thioester cleavage steps.
Modified leucine catabolism for this compound production.
Experimental Protocols
Detailed experimental protocols are crucial for the successful validation of these proposed pathways. The following sections outline the key methodologies adapted from literature on the production of similar compounds.
Strain Construction and Genetic Modification
-
Host Strain Selection: E. coli DH1 or BL21(DE3) are suitable for the BCFA pathway. Saccharomyces cerevisiae BY4741 or CEN.PK strains can be used for the modified leucine catabolism pathway.
-
Gene Synthesis and Codon Optimization: Genes encoding the necessary enzymes (e.g., branched-chain α-keto acid dehydrogenase complex, FabH, desaturases, thioesterases) should be synthesized with codon optimization for the chosen host.
-
Plasmid Construction: Genes will be cloned into appropriate expression vectors (e.g., pET or pTrc series for E. coli, pESC or pRS series for S. cerevisiae) under the control of inducible or constitutive promoters.
-
Transformation: Plasmids will be introduced into the host strains using standard transformation protocols (e.g., heat shock for E. coli, lithium acetate (B1210297) method for S. cerevisiae).
-
Genomic Integration (Optional): For stable expression, key pathway genes can be integrated into the host chromosome using methods like CRISPR-Cas9 or homologous recombination.
Culture Conditions for Production
-
Media Composition:
-
E. coli : M9 minimal medium supplemented with glucose (10-20 g/L), appropriate antibiotics, and any necessary precursors (e.g., propionate (B1217596) for Pathway 1).
-
S. cerevisiae : Synthetic complete (SC) medium with glucose or galactose as the carbon source, and appropriate amino acid drop-out mixtures.
-
-
Induction: For inducible promoters, expression will be initiated by adding the appropriate inducer (e.g., IPTG for lac-based promoters, galactose for GAL promoters) at a specific cell density (e.g., OD600 of 0.6-0.8).
-
Cultivation Parameters:
-
Temperature: 30-37°C for E. coli, 30°C for S. cerevisiae.
-
Shaking: 200-250 rpm for adequate aeration.
-
pH: Maintained around 7.0 for E. coli and 5.0-6.0 for S. cerevisiae.
-
-
Fed-batch Fermentation: For higher titers, fed-batch cultivation in a bioreactor can be employed, with controlled feeding of the carbon source and other nutrients.
Analytical Methods for Product Quantification
-
Sample Preparation:
-
Culture broth will be centrifuged to separate the cells from the supernatant.
-
The supernatant will be acidified (e.g., with HCl) to protonate the carboxylic acid.
-
The product will be extracted from the acidified supernatant using an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
-
Derivatization (Optional): For improved volatility and detection by Gas Chromatography (GC), the extracted acid can be derivatized to its methyl ester (e.g., using diazomethane (B1218177) or BF3-methanol).
-
Quantification by GC-MS:
-
The extracted and optionally derivatized samples will be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
A standard curve will be generated using a pure standard of this compound to quantify the concentration in the samples.
-
The mass spectrum of the produced compound will be compared to that of the authentic standard for confirmation of its identity.
-
Experimental Workflow
The following diagram illustrates a general workflow for the validation of the proposed microbial pathways for this compound production.
General experimental workflow for pathway validation.
References
Comparative Analysis of 3-Methylhex-2-enoic Acid and Other Axillary Odor Components
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biochemistry, genetics, and analysis of the primary constituents of human underarm odor.
Human axillary odor is a complex mixture of volatile organic compounds produced by the bacterial metabolism of odorless secretions from apocrine and sebaceous glands.[1] Among these, (E)-3-methylhex-2-enoic acid (3M2H) is a key contributor, particularly to the characteristic "cheesy" or "rancid" aspect of underarm odor.[2] This guide provides a comparative overview of 3M2H in relation to other significant axillary odorants, focusing on their biochemical origins, genetic determinants, and analytical methodologies.
Major Classes of Axillary Odorants
The primary components of axillary odor can be categorized into three main classes:
-
Unsaturated or Hydroxylated Branched-Chain Fatty Acids: This class includes (E)-3-methylhex-2-enoic acid (3M2H) and 3-hydroxy-3-methylhexanoic acid (HMHA).[3] HMHA is quantitatively the most dominant human odorant.[4]
-
Sulfanylalkanols: These sulfur-containing compounds are known for their pungent smell. 3-methyl-3-sulfanylhexan-1-ol (3M3SH) is the most significant contributor in this class, often described as having a "meaty" or "fruity" note.[4][5]
-
Odoriferous Steroids: Androstenone and androstenol (B1195071) are volatile steroids that contribute to the musky notes of axillary odor.[6]
Biochemical Pathways of Axillary Odor Formation
Axillary odor is not directly produced by the body but is the result of the biotransformation of odorless precursors secreted by the apocrine glands.[1] This process is primarily carried out by the resident skin microbiota, with Corynebacterium species playing a crucial role.[7][8]
The precursors for the major odorants are amino acid conjugates:
-
Volatile Fatty Acids (3M2H and HMHA): These are released from glutamine conjugates.[4] A specific bacterial Nα-acyl-glutamine aminoacylase (B1246476) is responsible for cleaving these precursors.
-
Sulfanylalkanols (3M3SH): The precursor for 3M3SH is a cysteine-glycine (B12064536) (Cys-Gly) dipeptide conjugate.[4]
The following diagram illustrates the general pathway for the bacterial release of volatile odorants from their non-volatile precursors.
Caption: General pathway of axillary odor formation.
Genetic Determinants of Axillary Odor: The Role of ABCC11
The presence or absence of significant axillary odor is strongly linked to a single nucleotide polymorphism (SNP) in the ATP-binding cassette transporter subfamily C member 11 (ABCC11) gene.[6][9] This gene encodes a protein that transports the odorless precursors of axillary odorants out of apocrine gland cells.[10]
Individuals with the GG or GA genotype at the rs17822931 SNP have a functional ABCC11 protein and typically exhibit "wet" earwax and a characteristic axillary odor.[11] In contrast, individuals with the AA genotype have a non-functional ABCC11 protein, leading to "dry" earwax and a significant reduction or absence of axillary odor, a trait common in East Asian populations.[9][12] The ABCC11 transporter is directly involved in the secretion of the amino acid conjugates that are precursors to both volatile fatty acids and sulfanylalkanols.[4]
The following diagram illustrates the role of the ABCC11 gene in axillary odor production.
Caption: Role of ABCC11 in axillary odor production.
Comparative Data of Key Axillary Odorants
The following table summarizes key quantitative data for 3M2H and other major axillary odor components.
| Compound | Class | Odor Description | Olfactory Detection Threshold (ng/L) | Typical Concentration in Axillary Sweat (nmol/mL) | Precursor |
| (E)-3-Methylhex-2-enoic acid (3M2H) | Volatile Fatty Acid | Cheesy, Rancid | Not specified | 15.9–34.6 (in a subset of Japanese subjects)[13] | Glutamine conjugate[4] |
| 3-Hydroxy-3-methylhexanoic acid (HMHA) | Volatile Fatty Acid | Cumin-like, Spicy[5] | 0.0044[4] | Quantitatively dominant[4] | Glutamine conjugate[4] |
| 3-Methyl-3-sulfanylhexan-1-ol (3M3SH) | Sulfanylalkanol | Meaty, Fruity, Onion-like[5][14] | 0.001[4] | Varies significantly[14] | Cysteine-Glycine conjugate[4] |
| Androstenone | Steroid | Musky, Urine-like[15] | 0.0009[4] | Not specified | DHEA and DHEA-S[3] |
| Androstenol | Steroid | Musky[6] | Not specified | Significantly reduced in ABCC11 AA homozygotes[3] | DHEA and DHEA-S[3] |
| Isovaleric acid | Short-chain Fatty Acid | Pungent, Cheesy, Vinegar-like[6] | Not specified | Not specified | Leucine[16] |
Experimental Protocols
The analysis of axillary odor components typically involves sample collection, extraction, and instrumental analysis, often coupled with sensory evaluation.
-
Sweat Collection: Axillary sweat is commonly collected by having subjects wear cotton pads or T-shirts for a specified period (e.g., 24 hours).[13]
-
Extraction: The collected sweat is then extracted from the collection medium using a suitable solvent, such as methanol (B129727) with formic acid.[17]
GC-MS is the primary analytical technique for identifying and quantifying volatile compounds in axillary sweat.[18][19]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A polyethylene (B3416737) glycol-based capillary column (e.g., VF-WAXms) is often preferred for the separation of volatile fatty acids.[20]
-
Sample Introduction: The extracted sample is injected into the GC inlet, where it is vaporized.
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the column as they are carried through by an inert gas.
-
Detection and Identification: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that allows for the identification of the compound by comparison to a spectral library.
-
Quantification: The amount of each compound can be determined by constructing a calibration curve with known concentrations of standard compounds.[17]
The following diagram outlines the typical workflow for GC-MS analysis of axillary odorants.
Caption: GC-MS analysis workflow for axillary odorants.
Gas Chromatography-Olfactometry (GC-O), or "sniff-port" analysis, is used to determine the contribution of individual volatile compounds to the overall odor profile.[4]
-
Procedure: As the separated compounds elute from the GC column, the effluent is split, with one portion going to the mass spectrometer for identification and the other to a heated sniffing port.
-
Human Assessors: Trained panelists sniff the effluent from the port and rate the intensity and character of the odor of each eluting compound.
-
Correlation: This allows for the direct correlation of specific chemical compounds with their perceived odor, helping to identify the most impactful odorants.
References
- 1. Microbiological and biochemical origins of human axillary odour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry of body odor - Wikipedia [en.wikipedia.org]
- 4. The specific biochemistry of human axilla odour formation viewed in an evolutionary context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Body odor - Wikipedia [en.wikipedia.org]
- 7. Molecular basis of human body odour formation: insights deduced from corynebacterial genome sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How ABCC11 gene variants affect body odor [medicalnewstoday.com]
- 10. ABCC11 Gene: Ear wax and no body odor [geneticlifehacks.com]
- 11. Diagnosis of Human Axillary Osmidrosis by Genotyping of the Human ABCC11 Gene: Clinical Practice and Basic Scientific Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABCC11 - Wikipedia [en.wikipedia.org]
- 13. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What am I smelling when I smell B.O.? | Office for Science and Society - McGill University [mcgill.ca]
- 16. Generation of volatile fatty acids by axillary bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. dspace.library.uu.nl [dspace.library.uu.nl]
- 19. researchgate.net [researchgate.net]
- 20. gcms.cz [gcms.cz]
Comparison of analytical platforms for 3-Methylhex-2-enoic acid quantification
An Objective Comparison of Analytical Platforms for the Quantification of 3-Methylhex-2-enoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound, a short-chain fatty acid implicated in various physiological and pathological processes, is of significant interest. This guide provides a comprehensive comparison of the two primary analytical platforms for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the optimal method is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
Data Presentation: A Comparative Overview of Analytical Performance
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Direct Analysis) |
| Linearity (R²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | Analyte dependent, typically in the low µg/mL to ng/mL range. | Can be as low as the low pg to fg range for some organic acids. |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the µg/mL to ng/mL range. | Can be as low as the low pg to fg range for some organic acids. |
| Accuracy (Recovery %) | Typically within 80-120% | Typically within 90-110% |
| Precision (%RSD) | Generally < 15% | Generally < 10% |
| Specificity | High (with mass spectrometric detection) | Very High (with tandem mass spectrometric detection) |
| Sample Preparation | Requires derivatization to increase volatility. | Often amenable to direct analysis, simplifying sample preparation. |
| Run Time | Typically longer due to chromatographic separation and oven ramping. | Often shorter, allowing for higher throughput. |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are adapted from established methods for the analysis of similar short-chain fatty acids and would require validation for this compound specifically.[1][3][4]
Protocol 1: GC-MS Analysis with Silylation
This method is a robust and well-established technique for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance.
1. Sample Preparation (from Aqueous Matrix):
-
For complex matrices like plasma or cell culture media, perform a liquid-liquid extraction. Acidify the sample to a pH of approximately 2 with 1M HCl.
-
Extract the analyte with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried residue, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for initial identification.
Protocol 2: LC-MS/MS Analysis (Direct)
LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation and faster analysis times, making it a powerful tool for targeted quantification.
1. Sample Preparation:
-
For liquid samples, perform a protein precipitation by adding a cold organic solvent like methanol (B129727) or acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and, if necessary, evaporate it to dryness and reconstitute in the mobile phase.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Biological Pathway: Short-Chain Fatty Acid Metabolism and Signaling
This compound is a short-chain fatty acid (SCFA). The diagram below illustrates the general production of SCFAs by gut microbiota and their subsequent metabolic and signaling roles in the host.[5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications - MetwareBio [metwarebio.com]
- 6. mdpi.com [mdpi.com]
- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of 3-Methylhex-2-enoic Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
The two predominant techniques for the quantification of 3-Methylhex-2-enoic acid and other SCFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on factors such as required sensitivity, sample matrix, and available instrumentation.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes illustrative performance characteristics of GC-MS and LC-MS/MS for the analysis of short-chain fatty acids, including what can be expected for this compound. These values are based on typical performance and require specific validation for the analyte of interest.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.01 - 0.1 µM[1] | 40 nM[2] |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µM[1] | 160 - 310 nM[2] |
| Linearity (R²) | > 0.995[1] | Not explicitly stated, but high accuracy is reported. |
| Precision (%RSD) | < 10%[1] | < 3% (intra- and inter-day)[2] |
| Accuracy | Not explicitly stated, but good recovery is expected. | < 10% error (intra- and inter-day)[2] |
| Derivatization | Typically required to increase volatility.[3][4][5] | Can be performed directly, but derivatization can enhance performance.[3][6] |
| Internal Standards | Stable isotope-labeled standards are recommended.[7] | Stable isotope-labeled standards are critical for accuracy.[2][7] |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for similar short-chain fatty acids and can be adapted for this compound.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[3] For SCFAs like this compound, a derivatization step is essential to increase their volatility and thermal stability.[3][5]
1. Sample Preparation (from Aqueous Matrix):
-
Centrifuge the sample to remove particulate matter (e.g., 10,000 x g for 10 minutes).[4]
-
Transfer the supernatant to a clean vial.
-
For complex matrices, perform a liquid-liquid extraction by acidifying the sample to pH < 2 with HCl and extracting with an organic solvent like diethyl ether or ethyl acetate.[1][4]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.[1][4]
2. Derivatization (Silylation):
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270).[1]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[4]
-
Cool the sample to room temperature before injection.[4]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[4]
-
Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.[4]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Injector Temperature: 250°C in splitless mode.[4]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 290°C at 35°C/min, hold for 2 minutes.[4]
-
-
MSD Conditions:
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds in complex matrices.[3] While direct analysis is possible, derivatization can improve performance.
1. Sample Preparation (from Plasma):
-
To 50 µL of plasma, add an appropriate stable isotope-labeled internal standard.
-
Add 100 µL of cold isopropanol (B130326) to precipitate proteins.
-
Vortex and centrifuge at 13,400 RPM for 5 minutes.
-
Transfer 100 µL of the supernatant to a new vial.[3]
2. Derivatization with 3-Nitrophenylhydrazine (B1228671) (3-NPH) (Optional but Recommended):
-
To the supernatant, add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in methanol.
-
Add 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in methanol.
-
Add 50 µL of 7% pyridine in methanol.
-
Incubate at 37°C for 30 minutes.
-
Add 250 µL of 0.5% formic acid in water before injection.[3]
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[4]
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.[4]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: Linear ramp to 95% B
-
7-8 min: Hold at 95% B
-
8.1-10 min: Return to 5% B and equilibrate.[4]
-
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 5 µL.[4]
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[4]
-
Mandatory Visualizations
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 7. benchchem.com [benchchem.com]
3-Methylhex-2-enoic Acid: A Comparative Analysis of its Levels in Health and Disease
For Immediate Release
This guide provides a comparative analysis of 3-Methylhex-2-enoic acid (3M2H) levels in healthy individuals versus those with specific medical conditions. It is intended for researchers, scientists, and professionals in drug development, offering a concise overview of current findings, experimental methodologies, and potential metabolic pathways.
Quantitative Data Summary
This compound is a branched-chain unsaturated fatty acid and a significant component of human axillary sweat, contributing to body odor. Its concentration can vary based on ethnicity and has been investigated in connection with certain medical conditions.
| Condition | Analyte | Matrix | Healthy Subjects' Levels | Diseased Subjects' Levels | Key Findings |
| General | (E)-3-Methylhex-2-enoic acid | Axillary Sweat | Caucasian Males: ~100 mg/LJapanese Males: 0-5 mg/L[1] | Not Applicable | Levels of 3M2H in axillary sweat show significant variation between different ethnic groups. |
| Schizophrenia | trans-3-methyl-2-hexenoic acid | Axillary Sweat | Comparable to schizophrenic subjects | Comparable to healthy subjects | Early reports suggested a link between a specific odor in schizophrenic patients and 3M2H. However, subsequent studies using gas-liquid chromatography-mass spectroscopy found no significant quantitative difference in the levels of this fatty acid in the sweat of healthy versus schizophrenic individuals.[2][3] A later study did find that individuals with schizophrenia may have a reduced olfactory sensitivity to 3M2H. |
| Axillary Osmidrosis | (E)-3-methylhex-2-enoic acid | Axillary Sweat | Present in axillary sweat | Considered a key odorant component | Axillary osmidrosis is a condition characterized by strong and unpleasant underarm odor.[1] 3M2H, produced by the bacterial transformation of odorless precursors in sweat, is identified as a primary contributor to this malodor.[1][4] Quantitative comparisons of 3M2H levels between individuals with and without axillary osmidrosis are not extensively documented in the reviewed literature, but it is a focal point of the condition's etiology. |
Experimental Protocols
The primary method for the quantification of this compound in biological samples, particularly sweat, is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on methodologies described in the literature for the analysis of volatile and semi-volatile organic compounds in sweat.
Objective: To quantify the concentration of this compound in human axillary sweat.
Methodology: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Procedure:
-
Sample Collection:
-
Axillary sweat is collected on a sterile cotton pad or by wearing a T-shirt for a specified period (e.g., 24 hours).
-
The collected sample is stored at -20°C until analysis to prevent degradation of volatile compounds.
-
-
Sample Preparation (HS-SPME):
-
A portion of the sweat-containing material is placed in a sealed headspace vial.
-
The vial is heated to a specific temperature (e.g., 30-40°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
A Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB) is exposed to the headspace to adsorb the volatile analytes.
-
-
Derivatization (Optional but Recommended for Fatty Acids):
-
To improve the chromatographic properties and detection sensitivity of 3M2H, a derivatization step may be employed.
-
Common derivatizing agents for fatty acids include silylating agents (e.g., BSTFA), alkyl chloroformates, or pentafluorobenzyl bromide (PFBBr).
-
The derivatization reaction converts the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester.
-
-
GC-MS Analysis:
-
The SPME fiber is introduced into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
Gas Chromatograph (GC) Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) ionization.
-
Acquisition Mode: Full scan to identify all volatile components and Selected Ion Monitoring (SIM) for targeted quantification of 3M2H for higher sensitivity.
-
-
-
Quantification:
-
An internal standard (e.g., a deuterated analog of 3M2H or a similar fatty acid) is added to the sample before extraction to correct for variations in extraction efficiency and instrument response.
-
A calibration curve is generated using standard solutions of 3M2H of known concentrations.
-
The concentration of 3M2H in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
-
Visualizations
Experimental Workflow for 3M2H Analysis
Caption: Workflow for the analysis of this compound in sweat.
Hypothesized Metabolic Pathway of this compound
As a branched-chain unsaturated fatty acid, this compound is likely metabolized through a modified beta-oxidation pathway. The presence of both a methyl branch and a double bond requires specific enzymatic steps.
Caption: Hypothesized beta-oxidation of this compound.
References
Unraveling the Link: A Comparative Guide on 3-Methylhex-2-enoic Acid Concentration and Perceived Malodor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relationship between the concentration of 3-methylhex-2-enoic acid, a key contributor to axillary malodor, and its perceived intensity. It further explores alternative odoriferous compounds, details the experimental methodologies for odor assessment, and illustrates the potential signaling pathways involved in malodor perception.
Quantitative Data Summary
| Compound | Concentration Range in Axillary Sweat (nmol/mL) | Typical Sensory Malodor Intensity Scale |
| (E)-3-Methyl-2-hexenoic acid | 15.9–34.6 (in 6 of 30 subjects)[1][2] | 0 = No odor 1 = Faint peculiar odor 2 = Moderate peculiar odor 3 = Obvious peculiar odor 4 = Strong peculiar odor 5 = Very strong peculiar odor |
Alternative Odoriferous Compounds in Axillary Sweat:
-
(R)/(S)-3-hydroxy-3-methylhexanoic acid (HMHA): Described as having a cheesy, rancid odor[3][4].
-
(R)/(S)-3-methyl-3-sulfanylhexan-1-ol (MSH): Possesses a tropical fruit- and onion-like odor. Sweat samples with the highest sulfur intensity were also rated as the most intense and unpleasant[3]. The (S)-enantiomer is described as sweat- and onion-like, while the (R)-enantiomer is perceived as fruity and grapefruit-like[5].
Experimental Protocols
This protocol is based on the methodology described for the analysis of axillary odor-related compounds[1].
a. Sample Collection:
-
Subjects wear cotton T-shirts for a 24-hour period to collect axillary sweat.
-
The axillary areas of the T-shirts are cut out for analysis.
b. Extraction:
-
The cut portions of the T-shirts are immersed in a suitable solvent (e.g., methanol (B129727) with formic acid) to extract the sweat components.
-
The extract is then subjected to solid-phase extraction for cleanup and concentration of the acidic compounds.
c. GC-MS Analysis:
-
The purified extract is analyzed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC) Conditions: A capillary column suitable for separating fatty acids is used. The oven temperature is programmed to ramp up to allow for the separation of compounds based on their boiling points.
-
Mass Spectrometry (MS) Conditions: The mass spectrometer is operated in single-ion monitoring (SIM) mode to specifically detect and quantify (E)-3-methyl-2-hexenoic acid based on its characteristic mass-to-charge ratio (m/z 128)[6].
-
Quantification: A calibration curve is constructed using standard solutions of (E)-3-methyl-2-hexenoic acid at known concentrations to determine the concentration in the sweat samples.
This protocol is a generalized procedure based on the ASTM E1207 standard guide for the sensory evaluation of axillary deodorancy[7][8][9][10].
a. Panelist Selection and Training:
-
Assessors are screened for their ability to detect and rate the intensity of relevant malodors.
-
Training involves familiarization with the odor character of axillary malodor and the use of a standardized rating scale.
b. Subject Selection:
-
Test subjects are selected based on their history of producing axillary malodor. They undergo a washout period where they refrain from using deodorant or antiperspirant products.
c. Odor Evaluation:
-
Trained assessors evaluate the axillary odor of the subjects by directly sniffing the axilla from a standardized distance.
-
The intensity of the malodor is rated on a categorical scale (e.g., a 0-5 or 0-10 point scale where 0 represents no odor and the highest value represents extremely strong odor).
-
Evaluations are typically conducted in a controlled environment with neutral airflow to minimize olfactory adaptation and bias.
GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds[6][11].
a. Sample Preparation:
-
Volatile compounds from axillary sweat are extracted using methods like solvent extraction or solid-phase microextraction (SPME).
b. GC-O Analysis:
-
The extracted volatiles are injected into a gas chromatograph.
-
The column effluent is split between a conventional detector (like a mass spectrometer for chemical identification) and a sniffing port[12][13].
-
A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.
-
This allows for the direct correlation of specific chemical compounds with their perceived odor characteristics.
Signaling Pathways and Experimental Workflows
The perception of volatile fatty acids like this compound is initiated by the binding of the odorant molecule to an olfactory receptor (OR), a type of G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptor for 3-methyl-2-hexenoic acid in humans has not been definitively identified, Olfr78 has been identified as a receptor for short-chain fatty acids in mice[14]. The binding of the odorant is thought to trigger a conformational change in the receptor, activating a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and perception of the smell. Some studies in Drosophila suggest the involvement of the Phospholipase C (PLC) pathway in fatty acid taste perception, which may represent an alternative or parallel signaling mechanism[15][16].
Caption: Proposed olfactory signaling pathway for this compound.
The workflow to establish a correlation between the concentration of this compound and perceived malodor involves parallel chemical and sensory analyses of the same axillary sweat samples.
Caption: Experimental workflow for correlating chemical and sensory data.
References
- 1. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 12. aidic.it [aidic.it]
- 13. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 14. A novel SCFA receptor, the microbiota, and blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drosophila Fatty Acid Taste Signals through the PLC Pathway in Sugar-Sensing Neurons | PLOS Genetics [journals.plos.org]
- 16. Drosophila Fatty Acid Taste Signals through the PLC Pathway in Sugar-Sensing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Skin Microbiota: Unraveling the Production of 3-Methylhex-2-enoic Acid
A guide for researchers and drug development professionals on the distinct metabolic capabilities of Corynebacterium and Staphylococcus species in the synthesis of a key axillary malodor compound.
The composition of the human skin microbiome plays a pivotal role in skin health and disease, influencing everything from immune responses to the production of volatile organic compounds that contribute to body odor. Among these, (E)-3-methylhex-2-enoic acid (3M2H) is a primary contributor to the characteristic scent of human axillary sweat. This guide provides a comparative analysis of the metabolic capabilities of two dominant genera of the skin microbiota, Corynebacterium and Staphylococcus, in the production of this key odorant, supported by experimental data and detailed methodologies.
Comparative Production of 3-Methylhex-2-enoic Acid
Quantitative analysis of volatile fatty acids produced by skin microbiota reveals a significant disparity in the production of this compound between Corynebacterium and Staphylococcus species. Corynebacterium species are the primary producers of this potent malodorous compound, while Staphylococcus species, although capable of producing other short-chain fatty acids, do not significantly contribute to 3M2H levels.
| Bacterial Genus/Species | This compound Production | Other Volatile Fatty Acids Produced | Key Enzyme for 3M2H Release |
| Corynebacterium spp. (e.g., C. striatum, C. jeikeium) | High | Various branched-chain fatty acids | Nα-acyl-glutamine aminoacylase (B1246476) (N-AGA) |
| Staphylococcus spp. (e.g., S. epidermidis, S. hominis) | Negligible to None | Isovaleric acid (from leucine (B10760876) metabolism) | N/A |
Metabolic Pathways: The Corynebacterium Advantage
The significant difference in 3M2H production is attributed to the presence of a specific enzymatic pathway in Corynebacterium that is absent in Staphylococcus. Corynebacterium species possess an Nα-acyl-glutamine aminoacylase (N-AGA) that cleaves odorless precursors, N-acyl-glutamine conjugates, to release the volatile and odorous this compound.
The precursor itself is synthesized through the branched-chain fatty acid synthesis pathway, which utilizes intermediates from branched-chain amino acid (BCAA) metabolism.
Experimental Protocols
Bacterial Culture
-
Strains: Corynebacterium striatum (ATCC 6940), Corynebacterium jeikeium (ATCC 43734), Staphylococcus epidermidis (ATCC 12228), Staphylococcus hominis (ATCC 27844).
-
Media: Tryptic Soy Broth (TSB) supplemented with 0.5% Tween 80 to enhance the growth of lipophilic corynebacteria.
-
Culture Conditions: Strains are cultured aerobically at 37°C for 48 hours with shaking (150 rpm) to reach the stationary phase.
Metabolite Extraction
-
Bacterial cultures are centrifuged at 8,000 x g for 15 minutes at 4°C.
-
The supernatant is collected and filtered through a 0.22 µm sterile filter.
-
To 1 mL of the filtered supernatant, 2 mL of ice-cold methanol (B129727) is added to precipitate proteins.
-
The mixture is vortexed and incubated at -20°C for 30 minutes, followed by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
The resulting supernatant containing the metabolites is transferred to a new tube and dried under a gentle stream of nitrogen.
Quantification of this compound by GC-MS
-
Derivatization: The dried metabolite extract is derivatized to increase volatility. 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine (B92270) are added to the dried extract. The mixture is heated at 60°C for 30 minutes.
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Electron ionization (EI) at 70 eV, with data acquired in full scan mode (m/z 40-500).
-
-
Quantification: A standard curve is generated using a pure standard of (E)-3-methylhex-2-enoic acid. The concentration in the samples is determined by comparing the peak area of the derivatized 3M2H to the standard curve.
Conclusion
The comparative metabolomic analysis clearly demonstrates that Corynebacterium species are the primary producers of this compound on the human skin, owing to their unique enzymatic machinery. In contrast, Staphylococcus species contribute to a different profile of volatile fatty acids. This distinction is crucial for researchers in dermatology, microbiology, and the cosmetic industry, as it provides a targeted approach for understanding and modulating human skin odor. The detailed experimental protocols provided herein offer a robust framework for further investigations into the metabolic interplay of the skin microbiota.
Unraveling the Genesis of 3-Methylhex-2-enoic Acid: A Comparative Guide to Isotopic Labeling Studies for Biosynthetic Validation
For researchers, scientists, and drug development professionals, understanding the biosynthetic origins of key metabolites is paramount. This guide provides a comparative framework for utilizing isotopic labeling studies to validate the biosynthesis of 3-methylhex-2-enoic acid, a branched-chain unsaturated fatty acid of biological interest. While specific isotopic labeling data for this compound is not extensively published, this document outlines a robust experimental approach based on established methodologies for fatty acid analysis. We will compare a plausible biosynthetic pathway against alternative hypotheses and detail the experimental protocols required to elucidate its formation.
Proposed Biosynthetic Pathway and Alternative Hypotheses
The biosynthesis of many branched-chain fatty acids utilizes precursors derived from amino acid catabolism. A plausible pathway for this compound involves the metabolism of isoleucine. This proposed pathway can be compared against other potential, less common routes, such as those originating from different precursors or involving alternative enzymatic steps. The validation of the primary pathway relies on demonstrating the incorporation of labeled atoms from a specific precursor into the final product.
Isotopic Labeling Experimental Design: A Head-to-Head Comparison
To validate the proposed biosynthetic pathway, a stable isotope tracing experiment can be designed. This involves introducing a labeled precursor into a biological system (e.g., cell culture, tissue slice, or whole organism) and subsequently analyzing the incorporation of the isotope into this compound. The choice of labeled precursor is critical for distinguishing between different biosynthetic routes.
| Isotopic Precursor | Rationale for Proposed Pathway | Rationale for Alternative Pathway | Expected Outcome for Validation |
| [U-¹³C]-Isoleucine | Isoleucine is a direct precursor in the proposed pathway. Uniform labeling will result in multiple ¹³C atoms incorporated into the this compound backbone. | Minimal to no incorporation if an alternative pathway not involving isoleucine is dominant. | High enrichment of ¹³C in this compound, confirming the isoleucine-derived pathway. |
| [¹³C]-Propionyl-CoA | Propionyl-CoA is a key intermediate in isoleucine catabolism and a potential building block. | Could be incorporated through other metabolic routes, but the specific labeling pattern would differ. | Significant ¹³C incorporation, supporting the proposed pathway at the level of key intermediates. |
| [U-¹³C]-Glucose | Glucose can contribute to the acetyl-CoA pool, a general precursor for fatty acid synthesis, but would not specifically validate the branched-chain origin. | If a de novo synthesis from acetyl-CoA is a major contributor, significant labeling would be observed. | Lower or non-specific labeling compared to isoleucine, suggesting it is not the primary, direct precursor for the branched structure. |
Detailed Experimental Protocols
A successful isotopic labeling study requires meticulous execution of sample preparation and analysis. The following protocols are adapted from established methods for fatty acid analysis.[1][2][3][4]
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate relevant cells (e.g., skin fibroblasts, keratinocytes) in a multi-well format and grow to approximately 80% confluency.
-
Preparation of Labeling Medium: Prepare a culture medium containing the chosen stable isotope-labeled precursor (e.g., [U-¹³C]-Isoleucine) at a known concentration.
-
Isotopic Labeling: Replace the standard culture medium with the labeling medium and incubate for a predetermined time course (e.g., 24, 48, 72 hours) to allow for cellular uptake and metabolism of the labeled precursor.
Metabolite Extraction
-
Cell Lysis: After incubation, wash the cells with cold phosphate-buffered saline (PBS) and then lyse the cells using a solvent mixture (e.g., methanol (B129727)/water) to quench metabolic activity.
-
Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid fraction containing this compound from other cellular components. A common method is the Folch extraction using chloroform (B151607) and methanol.
-
Saponification: To analyze the total fatty acid pool (both free and esterified), the lipid extract can be saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids from complex lipids.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of the fatty acids must be derivatized to a more volatile form, typically a methyl ester.[1][4]
-
Esterification: Add a methylating agent, such as boron trifluoride in methanol (BF₃-methanol), to the dried fatty acid extract.
-
Incubation: Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specific duration to ensure complete derivatization.
-
Extraction of FAMEs: After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs. The hexane layer containing the FAMEs is then collected for analysis.
GC-MS Analysis
-
Injection: Inject the FAMEs sample into a GC-MS system equipped with a suitable capillary column for fatty acid separation.
-
Separation: The gas chromatograph separates the different FAMEs based on their volatility and interaction with the column's stationary phase.
-
Mass Spectrometry: The mass spectrometer detects the separated FAMEs, providing information on their mass-to-charge ratio. By analyzing the mass spectrum of the this compound methyl ester, the incorporation of the ¹³C isotope can be quantified by observing the shift in its molecular weight.
Mandatory Visualizations
Caption: Workflow of an isotopic labeling experiment.
Caption: Proposed biosynthetic pathway from isoleucine.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Investigating 3-Methylhex-2-enoic Acid Production: Current Knowledge and a Framework for Longitudinal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of trans-3-methylhex-2-enoic acid (3M2H) production in humans. While longitudinal studies tracking the variation of this volatile fatty acid over time in individuals are currently lacking in published literature, this document synthesizes available cross-sectional data. Furthermore, it proposes a detailed framework for conducting future longitudinal research, offering a comparison of analytical methodologies and hypothetical pathways to stimulate further investigation.
Current Understanding: A Snapshot of Individual Variation
To date, research on 3M2H has primarily focused on its role as a key component of human axillary odor. The most significant quantitative data comes from a cross-sectional study that measured the concentration of (E)-3-methyl-2-hexenoic acid in the axillary sweat of a cohort of Japanese individuals. This study revealed significant variability in the production of this compound among participants.
| Subject Group | Number of Subjects | Subjects with Detectable (E)-3-methyl-2-hexenoic acid | Concentration Range (nmol/ml) | Analytical Method | Reference |
| Japanese Adults | 30 | 6 | 15.9–34.6 | Gas Chromatography-Mass Spectrometry (GC-MS) | [1][2] |
This data highlights that 3M2H is not universally produced at detectable levels, and when present, its concentration can vary substantially between individuals.[1][2] The factors influencing this variation, such as genetics, diet, microbiome, and hormonal changes, remain largely unexplored and present a compelling case for longitudinal studies.
Proposed Framework for a Longitudinal Study
To address the gap in understanding the dynamics of 3M2H production, a longitudinal study is essential. Below is a proposed experimental workflow designed to track the changes in 3M2H levels within individuals over an extended period.
Experimental Workflow
Caption: Proposed workflow for a longitudinal study of 3-Methylhex-2-enoic acid production.
Detailed Experimental Protocols
1. Axillary Sweat Sample Collection:
-
Materials: Pre-cleaned cotton pads, sterile tweezers, airtight glass vials.
-
Protocol: Participants will be provided with standardized collection kits. They will be instructed to wash their axillary region with a provided non-perfumed soap and water, and refrain from using deodorants or antiperspirants for 24 hours prior to collection. A cotton pad will be worn under each armpit for a standardized duration (e.g., 6 hours) during a period of normal daily activity. The pads will then be placed in labeled glass vials and stored at -80°C until analysis.[1][2]
2. Sample Preparation and Derivatization for GC-MS Analysis:
-
Extraction: The cotton pads will be soaked in diethyl ether to extract the acidic compounds. The ether extract will be washed with a 2 M NaOH solution. The aqueous layer is then acidified to a pH of 2 with 2 M HCl and re-extracted with diethyl ether. The final ether layer is concentrated under a gentle stream of nitrogen.
-
Derivatization: To increase volatility for GC-MS analysis, the extracted fatty acids will be converted to their methyl esters. This can be achieved by adding a solution of 10% acetyl chloride in methanol (B129727) and heating at 60°C for 60 minutes. After cooling, the reaction is stopped, and the fatty acid methyl esters (FAMEs) are extracted with hexane.[3]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature gradient will be used to separate the FAMEs. For example, starting at 60°C, ramping to 220°C.[3]
-
Mass Spectrometer: Electron Ionization (EI) mode.
-
Quantification: A calibration curve will be generated using a pure standard of this compound methyl ester. An internal standard (e.g., heptadecanoic acid) will be added to all samples and standards to correct for variations in extraction and injection volume.[3]
Alternative Analytical Methodologies
While GC-MS is a robust and widely used technique for the analysis of volatile fatty acids, other methods can also be considered.
| Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation based on volatility and polarity, detection by mass fragmentation. | High sensitivity and specificity, well-established protocols. | Requires derivatization for non-volatile compounds.[4] |
| LC-MS/MS | Separation based on polarity, detection by mass-to-charge ratio. | High sensitivity and specificity, can analyze underivatized fatty acids. | May require optimization for isomeric separation.[5] |
| GC-FID | Separation by gas chromatography, detection by flame ionization. | High sensitivity, wide linear range, excellent reproducibility. | Does not provide mass spectral data for compound identification.[4] |
Hypothetical Biosynthetic Pathway of this compound
The precise biosynthetic pathway of this compound in humans has not been fully elucidated. However, based on its chemical structure, a speculative pathway involving the metabolism of branched-chain amino acids has been proposed.
Caption: A speculative biosynthetic pathway for this compound.
This proposed pathway suggests that this compound may originate from the catabolism of the branched-chain amino acid isoleucine, followed by steps of fatty acid synthesis and modification. It is important to note that this pathway is hypothetical and requires experimental validation.
Conclusion
The study of this compound production in individuals is a nascent field with significant potential for discoveries related to human metabolism, the microbiome, and individual biochemical signatures. While existing research provides a foundational understanding, longitudinal studies are critically needed to elucidate the temporal dynamics of its production and the factors that influence it. The proposed framework in this guide offers a starting point for researchers to design and conduct such studies, which will be instrumental in advancing our knowledge in this area.
References
- 1. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Volatile Fatty Acid (VFA) Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Methylhex-2-enoic Acid: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of 3-Methylhex-2-enoic acid, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of this compound, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures will help mitigate risks and ensure that its disposal is conducted in an environmentally responsible manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. According to safety data sheets, this compound is classified as a substance that can cause skin corrosion or irritation, serious eye irritation, and may be harmful if swallowed. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A laboratory coat and, if necessary, an apron or additional protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
Disposal Procedures: A Step-by-Step Approach
The primary rule for the disposal of this compound is to avoid drain and sewer disposal . This chemical must be treated as hazardous waste and disposed of in accordance with local, regional, and national environmental regulations.
Step 1: Waste Collection and Segregation
All waste containing this compound, including contaminated consumables such as pipette tips and wipes, must be collected in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical. It is crucial to segregate this waste stream from other laboratory wastes to prevent accidental reactions.
Step 2: Neutralization of Small Quantities (for facilities with an acid/base waste neutralization system)
For facilities equipped with an acid/base waste neutralization system, small quantities of this compound may be neutralized before collection for disposal. Neutralization should only be performed by trained personnel in a controlled environment.
Experimental Protocol for Neutralization:
This protocol is a general guideline for the neutralization of carboxylic acids. It is highly recommended to perform a small-scale test reaction before proceeding with larger quantities.
-
Preparation: In a chemical fume hood, prepare a dilute solution of the this compound waste in a large beaker. It is recommended to add the acid to a larger volume of water to dissipate heat. An ice bath can also be used to cool the solution.
-
Selection of Base: Prepare a dilute solution of a base such as sodium hydroxide (B78521) or sodium bicarbonate.
-
Neutralization: Slowly add the basic solution to the stirring acidic waste. Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: The neutralized solution should be collected in a designated hazardous waste container for disposal by a licensed environmental waste management company.
Step 3: Disposal of Large Quantities and Contaminated Materials
Large volumes of this compound and any contaminated materials that cannot be neutralized should be placed directly into a labeled hazardous waste container. Ensure the container is tightly sealed and stored in a designated satellite accumulation area away from incompatible materials. Arrange for pickup and disposal by a certified hazardous waste disposal company.
Quantitative Data Summary
While specific disposal limits for this compound are not widely published and are often dependent on local regulations, the following table provides general guidelines for the disposal of acidic laboratory waste.
| Parameter | Guideline | Citation(s) |
| pH for Drain Disposal | Prohibited for this compound. Generally, for less hazardous acids, a pH between 6.0 and 8.0 is required for drain disposal where permitted. | |
| Waste Container Filling | Do not fill waste containers to more than 90% of their capacity to allow for expansion. | |
| Storage of Waste | Store in a cool, dry, well-ventilated area in tightly sealed, properly labeled containers. Segregate from incompatible materials such as bases and oxidizing agents. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, thereby fostering a culture of safety and responsibility within the scientific community. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylhex-2-enoic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Methylhex-2-enoic acid. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance.
Researchers, scientists, and drug development professionals working with this compound must be fully aware of its potential hazards and the necessary precautions to mitigate risks. This guide offers detailed, step-by-step instructions for personal protective equipment (PPE), operational procedures, and waste disposal to foster a safe and efficient research environment.
Hazard Analysis and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements:
A comprehensive personal protective equipment (PPE) strategy is therefore essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles | Protects against splashes that can cause serious eye irritation. |
| Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile gloves | Provides adequate protection against incidental splashes.[4][5][6] For prolonged contact, consider heavier-duty gloves. Always inspect gloves for tears or degradation before use and change them immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood | Essential to avoid inhalation of vapors, which may cause respiratory irritation. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal protocols is critical for the safe handling of this compound.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
